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  • Product: 3-[4-(Trifluoromethoxy)phenyl]cyclobutan-1-one
  • CAS: 1506272-65-6

Core Science & Biosynthesis

Foundational

What is 3-[4-(trifluoromethoxy)phenyl]cyclobutan-1-one?

An In-depth Technical Guide to 3-[4-(trifluoromethoxy)phenyl]cyclobutan-1-one: A Privileged Scaffold for Modern Drug Discovery Abstract 3-[4-(trifluoromethoxy)phenyl]cyclobutan-1-one is a synthetic building block of sign...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-[4-(trifluoromethoxy)phenyl]cyclobutan-1-one: A Privileged Scaffold for Modern Drug Discovery

Abstract

3-[4-(trifluoromethoxy)phenyl]cyclobutan-1-one is a synthetic building block of significant interest to the medicinal chemistry community. It merges two high-value structural motifs: the cyclobutane ring, a versatile scaffold and bioisostere, and the 4-trifluoromethoxy-phenyl group, a key pharmacomodulatory element. This guide provides a detailed examination of the compound's physicochemical properties, a proposed, robust synthetic methodology, and a deep dive into its strategic application in drug design. The narrative is framed from the perspective of a senior application scientist, emphasizing the causal relationships between the molecule's structure and its potential to enhance the pharmacokinetic and pharmacodynamic profiles of next-generation therapeutic agents.

Introduction: The Strategic Value of a Fluorinated Cyclobutane

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount. The title compound, 3-[4-(trifluoromethoxy)phenyl]cyclobutan-1-one, represents a confluence of desirable features for crafting novel therapeutics. The cyclobutane core, once considered synthetically challenging, is now recognized as a valuable scaffold that imparts unique three-dimensional character to molecules, often improving metabolic stability and serving as a bioisosteric replacement for other groups, such as gem-dimethyl or tert-butyl moieties[1].

Simultaneously, the incorporation of fluorine-containing groups is a cornerstone of contemporary medicinal chemistry.[2][3][4] The trifluoromethoxy (-OCF3) group, in particular, offers a powerful tool for modulating a candidate's properties. It is one of the most lipophilic substituents known, a characteristic that can profoundly enhance membrane permeability and oral bioavailability.[5] Its strong electron-withdrawing nature and resistance to metabolic degradation further cement its role in optimizing drug candidates.[5][6] This guide will dissect the components of 3-[4-(trifluoromethoxy)phenyl]cyclobutan-1-one to provide researchers with the foundational knowledge to leverage its potential.

Physicochemical and Safety Profile

A comprehensive understanding of a compound's fundamental properties is the starting point for its application. The key identifiers and characteristics of 3-[4-(trifluoromethoxy)phenyl]cyclobutan-1-one are summarized below.

PropertyValueSource
CAS Number 1506272-65-6[7]
Molecular Formula C₁₁H₉F₃O₂[7][8]
Molecular Weight 230.19 g/mol [7]
InChIKey GDWWQWDUGSHEAT-UHFFFAOYSA-N[7][8]
Canonical SMILES C1C(CC1=O)C2=CC=C(C=C2)OC(F)(F)F[8]
Physical Form Liquid[7]
Synonym 3-(4-(trifluoromethoxy)phenyl)cyclobutan-1-one[7]

Safety and Handling: This compound is classified under GHS07 (Harmful/Irritant).[7]

  • Signal Word: Warning[7]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7]

  • Precautionary Measures: Standard laboratory precautions, including the use of personal protective equipment (gloves, safety glasses), and handling in a well-ventilated fume hood are required.[7]

Synthesis and Characterization: A Proposed Pathway

While specific literature detailing the synthesis of this exact molecule is not prevalent, a robust and logical pathway can be designed based on established, high-yield transformations in organic chemistry. A [2+2] cycloaddition reaction is proposed as an efficient method for constructing the core cyclobutanone ring system.

Proposed Retrosynthetic Analysis & Rationale

The most direct approach to the target molecule involves the cycloaddition of 4-(trifluoromethoxy)styrene with a ketene equivalent. This strategy is highly convergent, building the key C-C bonds of the cyclobutane ring in a single, strategic step. Dichloroacetyl chloride is selected as a robust ketene precursor that reacts reliably with styrenes in the presence of a suitable activating agent like triethylamine. The resulting dichlorocyclobutanone can then be cleanly dehalogenated to yield the final product.

Experimental Workflow: [2+2] Cycloaddition Pathway

Synthesis_Workflow cluster_step1 Step 1: [2+2] Cycloaddition cluster_step2 Step 2: Dechlorination SM1 4-(Trifluoromethoxy)styrene Intermediate 2,2-dichloro-3-(4-(trifluoromethoxy)phenyl)cyclobutan-1-one SM1->Intermediate SM2 Dichloroacetyl chloride SM2->Intermediate Reagent1 Triethylamine (Et3N) in Diethyl Ether Product 3-[4-(trifluoromethoxy)phenyl] cyclobutan-1-one Intermediate->Product Reagent2 Zinc dust (Zn) in Acetic Acid (AcOH) Purification Purification & Characterization (Chromatography, NMR, HRMS) Product->Purification

Caption: Proposed two-step synthesis of the target compound.

Detailed Step-by-Step Protocol

Step 1: [2+2] Cycloaddition

  • To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add 4-(trifluoromethoxy)styrene (1.0 eq) and anhydrous diethyl ether.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, prepare a solution of dichloroacetyl chloride (1.2 eq) and triethylamine (1.5 eq) in anhydrous diethyl ether.

  • Add this solution dropwise to the stirred styrene solution over 1-2 hours, maintaining the temperature at 0 °C.

    • Rationale: Dropwise addition is critical to control the exothermic reaction and prevent polymerization of the ketene intermediate, which is formed in situ. Triethylamine acts as both a base to generate the ketene and to neutralize the HCl byproduct.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting styrene is consumed.

  • Upon completion, quench the reaction by adding water. Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude dichlorinated intermediate.

Step 2: Reductive Dechlorination

  • Dissolve the crude 2,2-dichloro-3-(4-(trifluoromethoxy)phenyl)cyclobutan-1-one from the previous step in glacial acetic acid.

  • Add activated zinc dust (3.0-4.0 eq) portion-wise to the stirred solution.

    • Rationale: Zinc in acetic acid is a classic and effective reagent system for the selective reduction of alpha-halo ketones. The reaction is typically exothermic, so portion-wise addition is necessary to maintain control.

  • Stir the mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove excess zinc and other solids.

  • Dilute the filtrate with water and neutralize carefully with a saturated solution of sodium bicarbonate.

  • Extract the product into ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Purification and Characterization (Self-Validation)

  • The crude final product must be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • The identity and purity of the isolated liquid should be unequivocally confirmed by:

    • ¹H and ¹³C NMR Spectroscopy: To confirm the structural integrity and absence of impurities.

    • High-Resolution Mass Spectrometry (HRMS): To verify the exact molecular weight and elemental composition.[8]

Application in Medicinal Chemistry: A Strategist's Perspective

The true value of 3-[4-(trifluoromethoxy)phenyl]cyclobutan-1-one lies not in any intrinsic biological activity, but in its role as a sophisticated scaffold. The ketone functionality serves as a versatile chemical handle for further elaboration, allowing for its incorporation into larger, more complex molecules targeting a wide array of biological systems.

The Trifluoromethoxy (-OCF3) Advantage

The trifluoromethoxy group is a powerful pharmacomodulatory tool for several key reasons:[5]

  • Enhanced Lipophilicity: With a Hansch π parameter of +1.04, the -OCF3 group is highly lipophilic, which can significantly improve a compound's ability to cross cellular membranes.[5] This is critical for improving oral bioavailability and enabling penetration of the blood-brain barrier for CNS targets.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -OCF3 group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[6] Replacing a metabolically labile group (like a methoxy or methyl group) with -OCF3 can dramatically increase a drug's half-life.

  • Modulation of pKa: As a strong electron-withdrawing group, it can lower the pKa of nearby basic functional groups, which can alter receptor binding interactions and solubility profiles.

  • Conformational Control: The steric bulk of the -OCF3 group can lock a molecule into a specific, biologically active conformation, enhancing its selectivity and potency for the intended target.

The Cyclobutane Core: More Than a Spacer

The cyclobutane ring offers distinct advantages over more common aliphatic or aromatic linkers:

  • Defined 3D Vectoring: It provides a rigid, well-defined three-dimensional geometry, allowing chemists to project substituents into specific regions of a protein binding pocket with high precision.

  • Metabolic Resistance: The strained ring system is often more resistant to metabolic degradation compared to flexible alkyl chains.[1]

  • Improved Physicochemical Properties: Incorporating a cyclobutane ring (an sp³-rich scaffold) can improve solubility and reduce the risk of off-target toxicity associated with overly flat, aromatic compounds.

Caption: Relationship between structural motifs and medicinal chemistry properties.

Conclusion

3-[4-(trifluoromethoxy)phenyl]cyclobutan-1-one is more than a simple chemical; it is a strategically designed building block for the modern medicinal chemist. It provides a direct entry point to novel chemical matter possessing enhanced metabolic stability, controlled lipophilicity, and precise three-dimensional architecture. The robust synthetic pathway and versatile ketone handle allow for its seamless integration into drug discovery programs aiming to overcome common challenges in ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology. Researchers and drug development professionals who understand and leverage the unique combination of properties offered by this scaffold will be well-equipped to design the next generation of potent and selective therapeutics.

References

  • PubChemLite, 3-[4-(trifluoromethoxy)phenyl]cyclobutan-1-one. Available at: [Link]

  • Mykhailiuk, P. K. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. ACS Omega. Available at: [Link]

  • Ferreira, R., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Available at: [Link]

  • Scilit, The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]

  • Ferreira, R., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Available at: [Link]

  • PubChem, 3-(Trifluoromethyl)cyclobutan-1-one. Available at: [Link]

  • Ferreira, R., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]

  • Tunoori, A. R., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI. Available at: [Link]

  • da Silva, A. B. F., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. Available at: [Link]

  • Ullah, F., et al. (2022). 3-(((1S,3S)-3-((R)-Hydroxy(4-(trifluoromethyl)phenyl)methyl)-4-oxocyclohexyl)methyl)pentane-2,4-dione: Design and Synthesis of New Stereopure Multi-Target Antidiabetic Agent. PMC. Available at: [Link]

  • Google Patents, WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime.
  • Ferreira, R., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. Available at: [Link]

Sources

Exploratory

3-[4-(trifluoromethoxy)phenyl]cyclobutan-1-one structure and properties

An In-depth Technical Guide to 3-[4-(trifluoromethoxy)phenyl]cyclobutan-1-one: A Privileged Scaffold for Modern Drug Discovery Introduction: A Synthesis of Potency and Innovation In the landscape of modern medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-[4-(trifluoromethoxy)phenyl]cyclobutan-1-one: A Privileged Scaffold for Modern Drug Discovery

Introduction: A Synthesis of Potency and Innovation

In the landscape of modern medicinal chemistry, the strategic design of molecular scaffolds is paramount to achieving desired therapeutic outcomes. The pursuit of novel chemical entities with enhanced potency, selectivity, and optimized pharmacokinetic profiles has led researchers to explore unique combinations of functional groups and core structures. 3-[4-(trifluoromethoxy)phenyl]cyclobutan-1-one emerges as a compound of significant interest, embodying a deliberate convergence of two high-value motifs in drug design: the trifluoromethoxy-substituted phenyl ring and the conformationally constrained cyclobutane core.

This technical guide provides a comprehensive analysis of 3-[4-(trifluoromethoxy)phenyl]cyclobutan-1-one, intended for researchers, scientists, and drug development professionals. We will deconstruct its core structural components, elucidate the physicochemical properties they impart, propose a logical synthetic pathway, and explore its potential as a versatile building block in the development of next-generation therapeutics. As a Senior Application Scientist, the narrative will not only present data but also delve into the causal reasoning behind the molecule's design and its anticipated utility in addressing complex biological targets.

Molecular Structure and Physicochemical Properties

The foundational attributes of a drug candidate are dictated by its structure and resulting physicochemical properties. These parameters govern everything from solubility and membrane permeability to metabolic stability and target engagement.

Chemical Structure

The molecule consists of a central cyclobutanone ring substituted at the 3-position with a 4-(trifluoromethoxy)phenyl group.

structure cluster_phenyl 4-(Trifluoromethoxy)phenyl Moiety cluster_cyclobutane Cyclobutan-1-one Core p1 C p2 C p1->p2 c3 CH p1->c3 p3 C p2->p3 p4 C p3->p4 p5 C p4->p5 o O p4->o p6 C p5->p6 p6->p1 cf3 CF₃ o->cf3 c1 C c2 C c1->c2 c2->c3 c4 C=O c3->c4 c4->c1

Caption: 2D Structure of 3-[4-(trifluoromethoxy)phenyl]cyclobutan-1-one.

Core Physicochemical Data

The combination of the fluorinated aromatic ring and the aliphatic carbocycle results in a unique property profile, summarized below.

PropertyValueSource
CAS Number 1506272-65-6
Molecular Formula C₁₁H₉F₃O₂[1]
Molecular Weight 230.19 g/mol
Physical Form Liquid
InChIKey GDWWQWDUGSHEAT-UHFFFAOYSA-N[1]
SMILES C1C(CC1=O)C2=CC=C(C=C2)OC(F)(F)F[1]
Predicted XlogP 2.6[1]
Monoisotopic Mass 230.05547 Da[1]

The Medicinal Chemistry Rationale: Deconstructing the Core Structure

The true potential of 3-[4-(trifluoromethoxy)phenyl]cyclobutan-1-one lies in the synergistic interplay of its constituent parts. The selection of these specific moieties is a strategic choice aimed at optimizing drug-like properties.

Rationale Molecule 3-[4-(trifluoromethoxy)phenyl]cyclobutan-1-one OCF3_Group Trifluoromethoxy (OCF₃) Group Molecule->OCF3_Group features Cyclobutane_Ring Cyclobutane Ring Molecule->Cyclobutane_Ring features Lipophilicity Increases Lipophilicity (π = +1.04) OCF3_Group->Lipophilicity Metabolic_Stability Enhances Metabolic Stability (Blocks Oxidation) OCF3_Group->Metabolic_Stability Permeability Improves Membrane Permeability OCF3_Group->Permeability Binding Modulates Target Binding (Electron-Withdrawing) OCF3_Group->Binding Scaffold_3D Rigid 3D Scaffold Cyclobutane_Ring->Scaffold_3D Conformation Induces Conformational Restriction Cyclobutane_Ring->Conformation PK_Profile Improves Pharmacokinetic (PK) Profile Cyclobutane_Ring->PK_Profile Bioisostere Aryl Bioisostere (Reduces Planarity) Cyclobutane_Ring->Bioisostere

Caption: Key contributions of the core structural motifs to drug-like properties.

The Trifluoromethoxy Phenyl Moiety: A Bioactive Enhancer

The trifluoromethoxy (-OCF₃) group is a powerful tool in medicinal chemistry, often considered a "super-halogen" due to its unique electronic and steric properties.[2]

  • Expertise & Experience: Unlike the more common trifluoromethyl (-CF₃) group, the -OCF₃ group is one of the most lipophilic substituents used in drug design, with a Hansch-Leo π value of +1.04.[2][3] This pronounced lipophilicity can significantly enhance a molecule's ability to cross cellular membranes, a critical factor for reaching intracellular targets.[4] The oxygen atom provides a subtle modulation compared to the direct attachment of a -CF₃ group, fine-tuning electronic effects.[3]

  • Trustworthiness (Self-Validating System): The C-F bond is exceptionally strong, making the -OCF₃ group highly resistant to metabolic degradation, particularly by cytochrome P450 (CYP450) enzymes.[2] Designing a molecule with this group is a self-validating strategy to block potential metabolic hotspots on an aromatic ring, thereby increasing the compound's half-life and bioavailability.[2] Its incorporation is a well-established tactic for producing more robust drug candidates.[2][5]

The Cyclobutane Ring: A 3D Scaffold for Drug Design

The cyclobutane ring has gained prominence as an underutilized yet highly effective scaffold in drug discovery.[6][7] Its value lies in its distinct three-dimensional and conformational properties.

  • Expertise & Experience: The cyclobutane ring is not flat; it adopts a rigid, puckered conformation.[8] This inherent three-dimensionality is a significant advantage over flat aromatic rings, as it allows for more precise and unique spatial arrangements of pharmacophoric groups, potentially leading to higher potency and selectivity.[6][9] This conformational restriction reduces the entropic penalty upon binding to a target, which can translate to improved binding affinity.[9]

  • Trustworthiness (Self-Validating System): Incorporating a cyclobutane ring is a proven strategy to improve a molecule's pharmacokinetic profile.[8] It can serve as a bioisostere for a phenyl ring, increasing the fraction of sp³-hybridized carbons (a key metric for drug-likeness) and reducing the planarity of a molecule.[7] This shift away from planarity often correlates with better solubility and reduced risk of off-target activities associated with flat, aromatic systems. The chemical inertness of the carbocycle also contributes to overall metabolic stability.[6]

Proposed Synthesis and Characterization Workflow

While specific synthetic procedures for 3-[4-(trifluoromethoxy)phenyl]cyclobutan-1-one are not extensively detailed in publicly available literature, a robust and logical pathway can be proposed based on established organic chemistry principles. The following workflow represents a practical approach for laboratory synthesis and characterization.

Proposed Synthetic Pathway

A plausible and efficient route involves a [2+2] cycloaddition reaction between 4-(trifluoromethoxy)phenylketene and ethylene, followed by hydrolysis. This approach leverages commercially available starting materials.

Synthesis SM1 4-(trifluoromethoxy)phenylacetic acid Reagent1 SOCl₂ or (COCl)₂ SM1->Reagent1 1. Activation Intermediate1 Acid Chloride Intermediate Reagent1->Intermediate1 Reagent2 Triethylamine (Et₃N) Intermediate1->Reagent2 2. Elimination Intermediate2 Ketene Intermediate Reagent2->Intermediate2 Cycloaddition [2+2] Cycloaddition Intermediate2->Cycloaddition SM2 Ethylene (gas) SM2->Cycloaddition Product 3-[4-(trifluoromethoxy)phenyl]cyclobutan-1-one Cycloaddition->Product 3. Reaction

Sources

Foundational

An In-depth Technical Guide to 3-[4-(trifluoromethoxy)phenyl]cyclobutan-1-one

For Researchers, Scientists, and Drug Development Professionals Introduction 3-[4-(trifluoromethoxy)phenyl]cyclobutan-1-one, with CAS Number 1506272-65-6, is a fluorinated organic compound of increasing interest in the f...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-[4-(trifluoromethoxy)phenyl]cyclobutan-1-one, with CAS Number 1506272-65-6, is a fluorinated organic compound of increasing interest in the field of medicinal chemistry.[1] Its structure, featuring a cyclobutanone ring substituted with a 4-(trifluoromethoxy)phenyl group, presents a unique combination of a rigid scaffold and a functional group known to enhance key drug-like properties. The trifluoromethoxy (-OCF3) group, in particular, is a bioisostere of other functionalities and is recognized for its ability to improve metabolic stability, membrane permeability, and binding affinity of drug candidates.[2][3][4][5]

This technical guide provides a comprehensive overview of 3-[4-(trifluoromethoxy)phenyl]cyclobutan-1-one, including its physicochemical properties, a plausible synthetic route, and its potential applications in drug discovery and development. The information is curated to provide researchers and scientists with the foundational knowledge required to explore the potential of this and related compounds in their work.

Physicochemical Properties

The key physicochemical properties of 3-[4-(trifluoromethoxy)phenyl]cyclobutan-1-one are summarized in the table below. These properties are crucial for understanding the compound's behavior in biological systems and for designing experimental protocols.

PropertyValueSource
CAS Number 1506272-65-6[1]
Molecular Formula C11H9F3O2[1][6]
Molecular Weight 230.19 g/mol [1]
Physical Form Liquid[1]
InChI Key GDWWQWDUGSHEAT-UHFFFAOYSA-N[1][6]
Predicted XlogP 2.6[6]

Synthesis of 3-[4-(trifluoromethoxy)phenyl]cyclobutan-1-one

While a specific, detailed experimental protocol for the synthesis of 3-[4-(trifluoromethoxy)phenyl]cyclobutan-1-one is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be designed based on established methodologies in organic chemistry. The proposed synthesis involves a [2+2] cycloaddition reaction, a common method for forming cyclobutane rings.

Proposed Synthetic Workflow

The synthesis can be envisioned in two main stages:

  • Preparation of the Ketene Acetal: Starting from 4-(trifluoromethoxy)benzaldehyde.

  • [2+2] Cycloaddition and Hydrolysis: Reacting the ketene acetal with an appropriate ketene equivalent, followed by hydrolysis to yield the final cyclobutanone.

G cluster_0 Stage 1: Preparation of Ketene Acetal cluster_1 Stage 2: Cycloaddition and Hydrolysis A 4-(trifluoromethoxy)benzaldehyde B Wittig Reaction with (Methoxymethyl)triphenylphosphonium chloride A->B C 1-(Methoxyethenyl)-4-(trifluoromethoxy)benzene (Ketene Acetal Precursor) B->C D [2+2] Cycloaddition with Dichloroketene C->D E Cyclobutane Intermediate D->E F Reductive Dechlorination E->F G Hydrolysis F->G H 3-[4-(trifluoromethoxy)phenyl]cyclobutan-1-one G->H

Caption: Proposed synthetic workflow for 3-[4-(trifluoromethoxy)phenyl]cyclobutan-1-one.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-(Methoxyethenyl)-4-(trifluoromethoxy)benzene

  • To a stirred suspension of (methoxymethyl)triphenylphosphonium chloride in anhydrous tetrahydrofuran (THF) at 0 °C, add a strong base such as n-butyllithium dropwise.

  • Stir the resulting ylide solution at 0 °C for 30 minutes.

  • Add a solution of 4-(trifluoromethoxy)benzaldehyde in anhydrous THF dropwise to the ylide solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with diethyl ether.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-(methoxyethenyl)-4-(trifluoromethoxy)benzene.

Step 2: Synthesis of 3-[4-(trifluoromethoxy)phenyl]cyclobutan-1-one

  • To a solution of 1-(methoxyethenyl)-4-(trifluoromethoxy)benzene in anhydrous diethyl ether at 0 °C, add triethylamine.

  • Slowly add a solution of dichloroacetyl chloride in anhydrous diethyl ether to the reaction mixture. This will generate dichloroketene in situ.

  • Stir the reaction mixture at 0 °C for 2-4 hours, allowing the [2+2] cycloaddition to proceed.

  • After the reaction is complete, quench with water and extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The resulting crude cyclobutane intermediate is then subjected to reductive dechlorination using a reagent such as zinc dust in acetic acid.

  • Finally, hydrolyze the resulting product under acidic conditions to yield 3-[4-(trifluoromethoxy)phenyl]cyclobutan-1-one.

  • Purify the final compound by column chromatography.

Potential Applications in Drug Discovery

The unique structural features of 3-[4-(trifluoromethoxy)phenyl]cyclobutan-1-one make it a promising scaffold for the development of novel therapeutic agents. The trifluoromethoxy group and the cyclobutane ring both contribute to properties that are highly desirable in medicinal chemistry.

The Role of the Trifluoromethoxy Group

The trifluoromethoxy group is often considered a "super-halogen" or "pseudo-halogen" due to its electronic properties.[7] Its incorporation into drug candidates can lead to several advantages:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group resistant to metabolic degradation.[2][5]

  • Increased Lipophilicity: This group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance bioavailability.[2][5][7]

  • Modulation of pKa: The strong electron-withdrawing nature of the trifluoromethoxy group can influence the acidity or basicity of nearby functional groups, which can be crucial for target binding.

  • Improved Binding Affinity: The unique electronic and steric properties of the trifluoromethoxy group can lead to more favorable interactions with biological targets.[3]

The Cyclobutane Scaffold

The cyclobutane ring provides a rigid, three-dimensional scaffold that can be used to orient substituents in a precise manner for optimal interaction with a biological target. This rigidity can lead to increased selectivity and potency. The replacement of more flexible alkyl chains with a cyclobutane ring is a common strategy in drug design to improve pharmacokinetic properties.

Potential Therapeutic Targets

Given the properties of its constituent parts, 3-[4-(trifluoromethoxy)phenyl]cyclobutan-1-one and its derivatives could be investigated for a variety of therapeutic applications, including:

  • Kinase Inhibitors: The cyclobutane scaffold can be functionalized to target the ATP-binding site of various kinases, which are implicated in cancer and inflammatory diseases. The trifluoromethoxy group can enhance binding and improve selectivity.

  • GPCR Modulators: G-protein coupled receptors are a major class of drug targets. The lipophilicity and rigidity of this compound could be advantageous in designing ligands for these membrane-bound proteins.

  • Enzyme Inhibitors: The ketone functionality of the cyclobutanone ring can act as a handle for further chemical modification or could potentially interact with active site residues of certain enzymes.

G Compound 3-[4-(trifluoromethoxy)phenyl]cyclobutan-1-one Trifluoromethoxy Group Cyclobutanone Core Properties Key Properties Enhanced Metabolic Stability Increased Lipophilicity Rigid Scaffold Modulated Electronics Compound:f0->Properties:p0 Compound:f0->Properties:p1 Compound:f0->Properties:p3 Compound:f1->Properties:p2 Applications Potential Applications Kinase Inhibitors GPCR Modulators Enzyme Inhibitors CNS-active Agents Properties->Applications

Caption: Relationship between the structural features of the compound, its key properties, and potential applications.

Conclusion

3-[4-(trifluoromethoxy)phenyl]cyclobutan-1-one is a molecule with significant potential in the realm of drug discovery and development. Its synthesis, while not yet widely reported, is achievable through established synthetic methodologies. The presence of the trifluoromethoxy group imparts a range of desirable physicochemical properties that can lead to improved pharmacokinetic and pharmacodynamic profiles of drug candidates. Further investigation into the synthesis of derivatives and their biological activities is warranted to fully explore the therapeutic potential of this promising chemical scaffold.

References

  • 3-[4-(trifluoromethoxy)phenyl]cyclobutan-1-one (C11H9F3O2). (n.d.). PubChemLite. Retrieved February 19, 2026, from [Link]

  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

  • 3-(Trifluoromethyl)cyclobutan-1-one. (n.d.). PubChem. Retrieved February 19, 2026, from [Link]

  • Schlosser, M. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. [Link]

  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. [Link]

  • Successful trifluoromethoxy-containing pharmaceuticals and agrochemicals. (n.d.). OUCI. Retrieved February 19, 2026, from [Link]

  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. (n.d.). PMC. [Link]

  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (2022). MDPI. [Link]

  • 3-(((1S,3S)-3-((R)-Hydroxy(4-(trifluoromethyl)phenyl)methyl)-4-oxocyclohexyl)methyl)pentane-2,4-dione: Design and Synthesis of New Stereopure Multi-Target Antidiabetic Agent. (n.d.). PMC. [Link]

  • Discovery of 1-(4-(4-Propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin- 3-yl)benzo[h][1][3]naphthyridin-2(1H)-one as a Highly Potent, Selective Mammalian Target of Rapamycin (mTOR) Inhibitor for the Treatment of Cancer. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization. (2010). OSTI.GOV. [Link]

  • Discovery of 9-(6-aminopyridin-3-yl)-1-(3- (trifluoromethyl)phenyl)benzo[h][1][3]naphthyridin-2(1H)- one. (n.d.). MIT Open Access Articles. Retrieved February 19, 2026, from [Link]

Sources

Exploratory

The Advent of Trifluoromethoxy-Substituted Cyclobutanones: A Technical Guide to Their Synthetic Origins and Strategic Importance

Abstract The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties of drug can...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties of drug candidates. Among these, the trifluoromethoxy (OCF₃) group is of particular interest due to its unique electronic properties, high lipophilicity, and exceptional metabolic stability. When combined with the conformationally constrained and synthetically versatile cyclobutane scaffold, it gives rise to a class of building blocks with significant potential in drug discovery. This technical guide provides an in-depth exploration of the discovery and background of trifluoromethoxy-substituted cyclobutanones, detailing their logical genesis, modern synthetic strategies, and the causality behind the experimental choices.

Introduction: The Strategic Imperative for Novel Fluorinated Scaffolds

The confluence of the trifluoromethoxy group and the cyclobutanone framework represents a deliberate and strategic choice in the design of novel molecular entities. The rationale for the development of such compounds is rooted in the well-established benefits of each component.

The Trifluoromethoxy Group: A "Super-Halogen" in Medicinal Chemistry

The trifluoromethoxy group is often considered a "super-halogen" or a bioisostere of a chlorine atom, but with distinct advantages.[1] It is one of the most lipophilic substituents used in drug design, with a Hansch π parameter of +1.04, even greater than the trifluoromethyl (CF₃) group (+0.88).[2] This high lipophilicity can enhance membrane permeability and improve the absorption and distribution of a drug candidate.[3]

Furthermore, the OCF₃ group is a strong electron-withdrawing group, which can modulate the pKa of nearby functionalities and influence binding interactions with biological targets.[4] Crucially, it is exceptionally stable towards metabolic degradation. The strong C-F bonds and the electron-withdrawing nature of the fluorine atoms protect the ether linkage from enzymatic cleavage, a common metabolic pathway for traditional methoxy groups.[2]

The Cyclobutane Ring: A Constrained Scaffold for Drug Design

The cyclobutane ring is a valuable scaffold in medicinal chemistry, serving as a conformationally restricted isostere for less lipophilic phenyl groups or flexible alkyl chains.[5][6] Its rigid, puckered structure can lock a molecule into a specific bioactive conformation, potentially increasing binding affinity and selectivity for its target.[7] The cyclobutanone functionality, in particular, serves as a versatile synthetic handle for further elaboration into a diverse array of more complex structures.[8][9]

The logical progression of molecular design, therefore, points towards the synthesis of trifluoromethoxy-substituted cyclobutanones as a means to combine the metabolic stability and lipophilicity of the OCF₃ group with the conformational rigidity and synthetic utility of the cyclobutane ring.

The Genesis of Trifluoromethoxy-Cyclobutanes: A Modern Synthetic Breakthrough

While a singular, seminal paper detailing the initial "discovery" of trifluoromethoxy-substituted cyclobutanones is not prominent in the literature, their conception can be seen as a logical evolution in fluorination chemistry. The key challenge lies in the selective and efficient introduction of the OCF₃ group onto the strained four-membered ring. A recent breakthrough by Pitts (2025) has provided a powerful method to access the trifluoromethoxy-cyclobutane core via a strain-release mechanism.[3]

This approach utilizes highly strained bicyclo[1.1.0]butanes, which can be readily prepared from cyclobutanone derivatives. The release of ring strain provides the thermodynamic driving force for the reaction.

Strain-Release Trifluoromethoxylation of Bicyclo[1.1.0]butanes

The method reported by Pitts involves the formal bromo-trifluoromethoxylation of 1-sulfonylbicyclo[1.1.0]butane.[3][5] This reaction proceeds through an electrophilic activation of the strained central bond of the bicyclobutane.

Experimental Protocol: Synthesis of 1-Bromo-3-(trifluoromethoxy)cyclobutane Derivatives [3][5]

  • To a solution of 1-sulfonylbicyclo[1.1.0]butane (1.0 equiv) in a suitable solvent such as acetonitrile, add silver(I) trifluoromethoxide (AgOCF₃) (1.5 equiv).

  • Add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (1.2 equiv) portion-wise at room temperature.

  • Stir the reaction mixture for 1-2 hours until the starting material is consumed (monitored by TLC or GC-MS).

  • Upon completion, filter the reaction mixture through a pad of celite to remove silver salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1-bromo-3-(trifluoromethoxy)cyclobutane derivative.

Causality Behind Experimental Choices:

  • Bicyclo[1.1.0]butane: The high degree of ring strain in this starting material (approx. 66 kcal/mol) makes it susceptible to ring-opening reactions, providing a strong thermodynamic driving force.

  • AgOCF₃: Silver(I) trifluoromethoxide serves as the source of the trifluoromethoxy group. The silver cation may also assist in activating the bicyclobutane.

  • DBDMH: This reagent acts as an electrophilic bromine ("Br⁺") source. The electrophilic attack of bromine on the central C1-C3 bond of the bicyclobutane initiates the ring-opening cascade.

Strain_Release_Trifluoromethoxylation start 1-Sulfonylbicyclo[1.1.0]butane reagents AgOCF₃ DBDMH (Br⁺ source) start->reagents Reaction Initiation intermediate Ring-opened Carbocationic Intermediate reagents->intermediate Electrophilic Attack & Ring Opening product 1-Bromo-3-(trifluoromethoxy)cyclobutane intermediate->product Nucleophilic Attack by OCF₃⁻ caption Workflow for Strain-Release Trifluoromethoxylation.

Workflow for Strain-Release Trifluoromethoxylation.

Proposed Synthetic Routes to Trifluoromethoxy-Substituted Cyclobutanones

The synthesis of trifluoromethoxy-substituted cyclobutanes provides a critical stepping stone to the target cyclobutanones. Additionally, direct trifluoromethoxylation of cyclobutanone precursors represents another viable, albeit challenging, approach.

Proposed Route 1: Oxidation of Trifluoromethoxy-substituted Cyclobutanol

A logical and practical approach to synthesize 3-(trifluoromethoxy)cyclobutanone involves the oxidation of the corresponding cyclobutanol. The precursor, 3-(trifluoromethoxy)cyclobutanol, could be synthesized via a variation of the Pitts' methodology or other ring-opening strategies of bicyclo[1.1.0]butane that install a hydroxyl group.

Proposed Experimental Workflow:

  • Synthesis of 3-(trifluoromethoxy)cyclobutanol: Adapt the strain-release methodology using reagents that would result in the net addition of H and OCF₃ across the central bond of bicyclo[1.1.0]butane.

  • Oxidation to Cyclobutanone: The resulting secondary alcohol can be oxidized to the ketone using standard, mild oxidizing agents.

Detailed Oxidation Protocol:

  • Ley-Griffith Oxidation: To a solution of 3-(trifluoromethoxy)cyclobutanol (1.0 equiv) in dichloromethane, add N-methylmorpholine N-oxide (NMO) (1.5 equiv) and a catalytic amount of tetrapropylammonium perruthenate (TPAP) (0.05 equiv). Stir the reaction at room temperature until completion.[5]

  • Chromic Acid Oxidation: A solution of the cyclobutanol in a suitable solvent can be treated with chromic acid (H₂CrO₄), often in the presence of oxalic acid to prevent ring-cleavage side reactions.[2][7]

Causality Behind Experimental Choices:

  • The choice of a mild oxidizing agent like TPAP/NMO is crucial to avoid potential side reactions involving the strained cyclobutane ring or the electron-rich trifluoromethoxy group.

  • Chromic acid oxidation is a classic and effective method, but care must be taken to control the reaction conditions to maintain the integrity of the four-membered ring.[2]

Oxidation_Route start 3-(Trifluoromethoxy)cyclobutanol reagents Oxidizing Agent (e.g., TPAP/NMO) start->reagents product 3-(Trifluoromethoxy)cyclobutanone reagents->product Oxidation caption Proposed synthesis via oxidation of cyclobutanol.

Proposed synthesis via oxidation of cyclobutanol.
Proposed Route 2: Direct α-Trifluoromethoxylation of a Cyclobutanone Precursor

An alternative and more direct strategy would involve the α-trifluoromethoxylation of a pre-formed cyclobutanone derivative. This approach is challenging due to the need for highly reactive trifluoromethoxylating agents. Recent advances in photoredox catalysis offer a potential solution.

Proposed Experimental Workflow (based on α-trifluoromethoxylation of ketones):

  • Formation of Cyclobutanone Enol Carbonate: Treat cyclobutanone with an appropriate chloroformate in the presence of a base to form the corresponding enol carbonate.

  • Photoredox-Catalyzed Trifluoromethoxylation: In a reaction vessel charged with the cyclobutanone enol carbonate (1.0 equiv), add a photoredox catalyst such as 4CzIPN (1-5 mol%) and an electrophilic trifluoromethoxylation reagent (e.g., N-trifluoromethoxy-4-cyanopyridinium salt) (1.5 equiv).

  • Irradiate the mixture with visible light (e.g., 456 nm LED) at room temperature until the starting material is consumed.

  • Work up the reaction and purify the product by column chromatography.

Causality Behind Experimental Choices:

  • Enol Carbonate: The enol carbonate serves as a stable, yet reactive, precursor to the key radical intermediate under photoredox conditions.

  • Photoredox Catalyst (e.g., 4CzIPN): The catalyst absorbs visible light and initiates a single-electron transfer (SET) process, generating the necessary radicals to drive the reaction.

  • Electrophilic OCF₃ Reagent: A reagent like N-trifluoromethoxy-4-cyanopyridinium acts as the source of the trifluoromethoxy radical.

Physicochemical Properties and Data

While extensive experimental data for trifluoromethoxy-substituted cyclobutanones is not widely published, we can predict their key properties based on the known contributions of the constituent moieties.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₅H₅F₃OBased on the structure of 3-(trifluoromethoxy)cyclobutanone.
Molecular Weight ~154.09 g/mol Calculated from the molecular formula.
Boiling Point Predicted: ~102 °CThe trifluoromethoxy group increases volatility compared to a hydroxyl group but the overall value is influenced by the polarity of the ketone.
Lipophilicity (logP) Significantly higher than cyclobutanone or hydroxycyclobutane.The OCF₃ group is highly lipophilic (Hansch π = +1.04).[2]
Metabolic Stability HighThe OCF₃ group is resistant to oxidative metabolism, which is a major advantage over methoxy or hydroxyl groups.[2]
Reactivity The ketone provides a handle for nucleophilic addition and enolate chemistry. The cyclobutane ring is susceptible to ring-opening under certain conditions.Standard reactivity of a cyclobutanone, with potential electronic influence from the OCF₃ group.[8]

Conclusion and Future Outlook

The discovery and synthesis of trifluoromethoxy-substituted cyclobutanones represent a logical and important advancement in the field of medicinal chemistry. While direct historical accounts of their initial synthesis are sparse, their value can be inferred from the powerful combination of the metabolic stability and lipophilicity of the trifluoromethoxy group with the synthetically versatile and conformationally constrained cyclobutane scaffold. Modern synthetic methods, such as the strain-release functionalization of bicyclo[1.1.0]butanes, have opened a viable pathway to these valuable building blocks. The proposed synthetic routes, either through oxidation of a cyclobutanol precursor or direct photoredox-catalyzed trifluoromethoxylation, provide a roadmap for their future production and exploration. As the demand for novel, three-dimensional, and metabolically robust scaffolds continues to grow, trifluoromethoxy-substituted cyclobutanones are poised to become increasingly important tools for researchers, scientists, and drug development professionals.

References

  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

  • Pitts, C. R., et al. (2025). Strain-release trifluoromethoxylation and pentafluorosulfanoxylation of [1.1.0]bicyclobutanes: expanded access to fluorinated cyclobutane hybrid bioisosteres.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Mykhailiuk, P. K. (2025). Synthetic Methods for Four-Membered Carbocycles Bearing Emerging Fluorinated Motifs. Chemistry–An Asian Journal, e202500704. [Link]

  • Ley, S. V., & Griffith, W. P. (1990). Tetra-n-propylammonium perruthenate, Pr4N+RuO4-, TPAP: a mild and convenient oxidant for alcohols.
  • Song, Z. J., et al. (2020). Two Scalable Syntheses of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid. Organic Process Research & Development, 25(1), 159-164. [Link]

  • Hasan, F., & Rocek, J. (1973). Three-electron oxidations. VI. Chromic acid cooxidation of cyclobutanol and oxalic acid. The chromium(V) oxidation of cyclobutanol. Journal of the American Chemical Society, 95(16), 5421-5426. [Link]

  • Bell, A. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews, 103(4), 1431-1486.
  • Zhang, W. (2002). Discovery and Development of Cyclobutanone-Based Free Radical Ring Expansion and Annulation Reactions. Current Organic Chemistry, 6(11), 1015-1029.
  • Togni, A. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Molecules, 26(24), 7584. [Link]

  • Grygorenko, O. O., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au, 4(11), 3825-3837. [Link]

  • Wessjohann, L. A., & de la Torre, M. C. (2003). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 103(4), 1487-1532.
  • Science of Synthesis. (2005). Product Class 2: Cyclobutanones and Their Precursors. In Category 4, Compounds with All-Carbon Functions. Georg Thieme Verlag.
  • Studer, A. (2021). Radical α-Trifluoromethoxylation of Ketones under Batch and Flow Conditions by Means of Organic Photoredox Catalysis. Organic Letters, 23(16), 6439-6443. [Link]

  • Carreira, E. M., & Fessard, T. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(17), 8257-8322.
  • Organic Syntheses. (1981). cyclobutanone. Organic Syntheses, 60, 20. [Link]

  • Namyslo, J. C., & Stanitzki, M. M. (2018). Chemistry of Cyclobutanones. Chemical Reviews, 118(15), 7993-8067.
  • BTC. (2025, November 12).
  • Paquin, J. F., et al. (2023). N-Trifluoromethoxyphthalimide: A Shelf-Stable Reagent for Nucleophilic Trifluoromethoxylation. The Journal of Organic Chemistry, 88(7), 4348-4353. [Link]

  • Weng, Z., et al. (2024). [(tBu2PhP)Ag(μ-OCF3)]2: A Thermally Stable, Light-Insensitive Nucleophilic Reagent for Trifluoromethoxylation. Organometallics, 43(8), 922-928. [Link]

  • Togni, A., et al. (2014). Mild Electrophilic Trifluoromethylation of β-Ketoesters and Silyl Enol Ethers with 5-Trifluoro Methyldibenzothiophenium Tetrafluoroborate. The Journal of Organic Chemistry, 79(12), 5145-5152. [Link]

  • Pan, X., & Glorius, F. (2021). Radical α-Trifluoromethoxylation of Ketones under Batch and Flow Conditions by Means of Organic Photoredox Catalysis. Organic Letters, 23(16), 6439-6443.
  • Wang, R., et al. (2023). O-Trifluoromethylation of ketones: an alternative straightforward route to alkenyl trifluoromethyl ethers. Chemical Science, 14(28), 7597-7603.
  • Leroux, F., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13.

Sources

Foundational

A Strategic Guide to Investigating the Biological Activity of 3-[4-(trifluoromethoxy)phenyl]cyclobutan-1-one

Abstract The discovery of novel small molecules with therapeutic potential is a cornerstone of modern drug development. The compound 3-[4-(trifluoromethoxy)phenyl]cyclobutan-1-one presents a unique chemical architecture,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The discovery of novel small molecules with therapeutic potential is a cornerstone of modern drug development. The compound 3-[4-(trifluoromethoxy)phenyl]cyclobutan-1-one presents a unique chemical architecture, combining two moieties of significant interest in medicinal chemistry: the trifluoromethoxy-phenyl group and a cyclobutanone core. While no biological activity has been documented for this specific molecule, its structural components suggest a high potential for interaction with biological targets. This technical guide outlines a comprehensive, multi-phased strategy for the systematic evaluation of its biological activity. We present a hierarchical screening cascade, beginning with foundational cytotoxicity and broad-spectrum antimicrobial assays, progressing to high-throughput screening against major drug target families—kinases, G-protein coupled receptors (GPCRs), and ion channels—and culminating in preliminary mechanism-of-action and target identification studies. This document provides detailed, field-proven protocols and explains the causal logic behind each experimental choice, offering a robust framework for researchers and drug development professionals to unlock the therapeutic potential of this promising compound.

Introduction: Rationale for Investigation

The initial stages of drug discovery often involve identifying novel chemical scaffolds that possess the potential for biological activity.[1] The structure of 3-[4-(trifluoromethoxy)phenyl]cyclobutan-1-one (Figure 1) is intriguing due to the convergence of two key structural motifs known to impart favorable pharmacological properties.

Figure 1: Chemical Structure of 3-[4-(trifluoromethoxy)phenyl]cyclobutan-1-one

  • CAS Number: 1506272-65-6

  • Molecular Formula: C11H9F3O2[2]

  • Molecular Weight: 230.19 g/mol

The Trifluoromethoxy Phenyl Moiety: A Privileged Scaffold in Medicinal Chemistry

The trifluoromethoxy (-OCF3) group has gained significant prominence in drug design. Its unique physicochemical properties, including high lipophilicity and strong electron-withdrawing nature, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[3][4] The incorporation of -OCF3 can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[4][5] Several FDA-approved drugs, such as Riluzole, feature this group, highlighting its utility in developing successful therapeutics.[3]

The Cyclobutanone Core: A 3D Fragment with Untapped Potential

The cyclobutane ring is an underrepresented yet highly attractive three-dimensional (3D) scaffold in drug discovery.[6] Compared to more common planar aromatic rings, its puckered, non-planar structure provides access to a greater volume of chemical space, potentially leading to novel interactions with protein binding sites.[7] The cyclobutane ring can enhance physicochemical properties and serve as a metabolically stable bioisostere for other groups.[6][7] The ketone functionality within the cyclobutanone ring offers a reactive handle for further chemical modification and can participate in hydrogen bonding with biological targets. Cyclobutanone derivatives have been utilized as key intermediates in the synthesis of compounds with diverse biological activities, including anticancer, antiviral, and antibiotic agents.[8]

Hypothesized Potential: Formulating an Investigational Strategy

Given the properties of its constituent parts, 3-[4-(trifluoromethoxy)phenyl]cyclobutan-1-one warrants a thorough investigation. The lipophilic and metabolically robust nature of the trifluoromethoxy-phenyl group, combined with the unique 3D geometry of the cyclobutanone core, suggests potential activity across a range of biological targets. This guide proposes a logical, tiered approach to systematically screen the compound and identify any significant biological effects.

Proposed Investigational Workflow: A Hierarchical Screening Cascade

A hierarchical or "fit-for-purpose" screening cascade is essential for efficient drug discovery, enabling rapid and informed decision-making.[9] The proposed workflow (Figure 2) is designed to first establish a basic safety and activity profile, then broadly screen against the most prominent druggable target classes, and finally, to validate hits and delve into the mechanism of action.

G cluster_0 Phase 1: Foundational Profiling cluster_1 Phase 2: High-Throughput Screening (HTS) cluster_2 Phase 3: Hit Validation & MoA A Compound Acquisition & QC B Initial Cytotoxicity Assessment (e.g., XTT Assay) A->B C Broad-Spectrum Antimicrobial Screening (MIC) A->C D Kinase Panel Screen (e.g., ADP-Glo™) B->D E GPCR Panel Screen (cAMP & Ca2+ Flux) B->E F Ion Channel Panel Screen (Fluorescence-based) B->F G Hit Confirmation & Dose-Response (IC50/EC50) C->G D->G E->G F->G H Orthogonal Assays G->H I Preliminary Target ID (e.g., DARTS) H->I

Caption: Proposed hierarchical screening cascade for 3-[4-(trifluoromethoxy)phenyl]cyclobutan-1-one.

Phase 1: Foundational Profiling

The initial phase aims to quickly assess the compound's general cytotoxicity to establish a concentration range for subsequent assays and to screen for broad-spectrum bioactivity, such as antimicrobial effects.[10][11]

Initial Cytotoxicity Assessment

Expertise & Experience: Before testing for specific activities, it is crucial to determine the concentrations at which the compound is toxic to mammalian cells. This establishes a potential therapeutic window and prevents false positives in other assays that could result from cell death rather than specific target modulation. The XTT assay is chosen over the MTT assay because its formazan product is water-soluble, eliminating a solubilization step and reducing the risk of artifacts from precipitated crystals.

Trustworthiness: The protocol includes multiple cell lines from different tissue origins to identify any cell-type-specific toxicity. A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are essential for validating assay performance.

  • Cell Seeding: Seed human cell lines (e.g., HEK293 - embryonic kidney, HepG2 - liver carcinoma, A549 - lung carcinoma) into a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to create working solutions ranging from 0.1 µM to 100 µM. The final DMSO concentration in all wells should be ≤ 0.5%.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include wells for "untreated control" (medium with DMSO vehicle) and "medium blank" (medium only). Incubate for 48 hours.

  • XTT Reagent Preparation: Immediately before use, prepare the XTT working solution by mixing the XTT labeling reagent and the electron-coupling reagent as per the manufacturer's instructions (e.g., 50:1 ratio).[12]

  • Incubation with XTT: Add 50 µL of the XTT working solution to each well. Incubate the plate for 2-4 hours at 37°C, allowing metabolically active cells to convert XTT to the colored formazan product.[12]

  • Absorbance Measurement: Gently shake the plate and measure the absorbance at 450 nm (with a reference wavelength of 650 nm) using a microplate reader.

  • Data Analysis: Subtract the absorbance of the medium blank from all other readings. Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Cell LineTissue of OriginIC₅₀ (µM)
HEK293Embryonic KidneyResult
HepG2Liver CarcinomaResult
A549Lung CarcinomaResult
Broad-Spectrum Antimicrobial Screening

Expertise & Experience: The structural motifs present in the compound are found in various known antimicrobial agents.[13] A broad-spectrum screen is a cost-effective way to explore this potential. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), providing a quantitative measure of antibacterial and antifungal activity.[10]

  • Microorganism Preparation: Prepare inoculums of test organisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.[10]

  • Compound Dilution: In a 96-well plate, perform two-fold serial dilutions of the test compound in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculation and Incubation: Add the prepared microbial inoculum to each well. Include a positive control (microbes with no compound) and a negative control (broth only). Incubate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[10]

MicroorganismTypeMIC (µg/mL)
S. aureus (ATCC 29213)Gram-positiveResult
E. coli (ATCC 25922)Gram-negativeResult
C. albicans (ATCC 90028)YeastResult

Phase 2: High-Throughput Screening (HTS) Against Major Drug Target Families

If the compound shows low cytotoxicity (e.g., IC₅₀ > 30 µM), it can proceed to broad screening against the most common families of drug targets.[14][15][16]

Kinase Panel Screening

Expertise & Experience: Protein kinases are a major class of drug targets, particularly in oncology and inflammation.[15] An activity-based biochemical assay like ADP-Glo™ is a robust HTS method. It measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity. This luminescent-based assay is highly sensitive and less prone to interference than fluorescence-based methods.[15]

  • Reaction Setup: In a 384-well plate, set up the kinase reaction including the specific kinase, its substrate, ATP, and the test compound at a standard concentration (e.g., 10 µM).

  • Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.

  • Signal Measurement: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP generated and thus reflects the kinase activity.

  • Data Analysis: Calculate the percent inhibition of kinase activity relative to a vehicle control.

GPCR Screening

Expertise & Experience: GPCRs are the largest family of cell membrane receptors and are the target of a significant portion of all marketed drugs.[17] A dual-assay approach is efficient. A cAMP assay will detect modulation of Gs- and Gi-coupled receptors, while a calcium mobilization assay will identify activity at Gq-coupled receptors.[18][19]

  • cAMP Assay (HTRF®): This assay uses a competitive immunoassay format with fluorescence resonance energy transfer (FRET) to measure changes in intracellular cAMP levels in cells expressing the target GPCR. A decrease or increase in the FRET signal indicates agonist or antagonist/inverse agonist activity at Gi or Gs-coupled receptors, respectively.

  • Calcium Mobilization Assay (FLIPR®): This assay uses a calcium-sensitive fluorescent dye to detect changes in intracellular calcium concentrations in cells expressing a Gq-coupled receptor. An increase in fluorescence upon compound addition indicates agonist activity. Antagonist activity can be measured by pre-incubating with the compound before adding a known agonist.

Ion Channel Screening

Expertise & Experience: Ion channels are crucial for a wide range of physiological processes and are important drug targets.[20] High-throughput fluorescence-based assays using ion-specific dyes or membrane potential-sensitive dyes provide an efficient initial screen.[16][21] While automated patch-clamp electrophysiology is the gold standard, fluorescence-based assays are more suitable for primary HTS due to higher throughput and lower cost.[22]

  • Cell Plating and Dye Loading: Plate cells expressing the ion channel of interest in a 384-well plate. Load the cells with an appropriate fluorescent indicator dye (e.g., a calcium dye for calcium channels, or a membrane potential dye for voltage-gated channels).

  • Compound Addition: Add the test compound at a standard concentration (e.g., 10 µM).

  • Stimulation: Add a stimulus to open the ion channels (e.g., a depolarizing agent like potassium chloride for voltage-gated channels, or a specific ligand for ligand-gated channels).

  • Fluorescence Measurement: Use an instrument like a FLIPR® (Fluorometric Imaging Plate Reader) to measure the change in fluorescence in real-time.

  • Data Analysis: Quantify the modulation (inhibition or activation) of the ion channel activity relative to controls.

Phase 3: Hit Validation and Preliminary Mechanism of Action (MoA) Studies

Any "hits" identified in Phase 2 must be validated and further characterized.

Hit Confirmation and Dose-Response Analysis

Expertise & Experience: A primary screen hit must be confirmed. This involves re-testing the original compound and, if possible, a freshly sourced or synthesized batch to rule out sample contamination or degradation. A full dose-response curve is then generated to determine the potency (IC₅₀ or EC₅₀) of the compound against the specific target.

Target Identification for Phenotypic Hits

Expertise & Experience: If the initial screens reveal a desirable phenotypic effect (e.g., selective cancer cell cytotoxicity) without a clear target from the panel screens, target deconvolution becomes necessary.[23] Drug Affinity Responsive Target Stability (DARTS) is a powerful label-free method for identifying the direct binding partners of a small molecule.[24][25] It relies on the principle that a protein becomes more resistant to protease digestion when bound to a small molecule ligand.

Trustworthiness: The DARTS protocol includes crucial controls: a vehicle-only control to show the baseline protein degradation pattern, and a non-binding structural analog (if available) to demonstrate the specificity of the interaction.

G A Cell Lysate (Total Proteome) B Incubate with Vehicle (e.g., DMSO) A->B C Incubate with Compound A->C D Add Protease (e.g., Thermolysin) B->D E Add Protease (e.g., Thermolysin) C->E F Proteins Digested D->F G Target Protein Protected, Other Proteins Digested E->G H SDS-PAGE Analysis F->H I SDS-PAGE Analysis G->I J Identify Protected Bands via Mass Spectrometry I->J

Caption: Experimental workflow for the Drug Affinity Responsive Target Stability (DARTS) method.

  • Lysate Preparation: Prepare a cell lysate from a cell line where the compound shows a phenotypic effect.

  • Compound Incubation: Divide the lysate into two aliquots. Treat one with the test compound and the other with a vehicle control (DMSO). Incubate for 1 hour at room temperature to allow binding.[25]

  • Protease Digestion: Add a protease (e.g., thermolysin or pronase) to both aliquots and incubate for a set time (e.g., 30 minutes).

  • Quenching: Stop the digestion by adding a protease inhibitor and SDS-PAGE loading buffer, and boiling the samples.

  • Gel Electrophoresis: Separate the protein fragments by SDS-PAGE.

  • Analysis: Stain the gel (e.g., with Coomassie blue or silver stain) and compare the banding patterns between the compound-treated and vehicle-treated lanes. Bands that are present or more intense in the compound-treated lane represent proteins that were protected from digestion.

  • Protein Identification: Excise the protected bands from the gel and identify the proteins using mass spectrometry (e.g., LC-MS/MS).[24]

Conclusion and Future Directions

This guide presents a structured and logical pathway for the initial biological evaluation of 3-[4-(trifluoromethoxy)phenyl]cyclobutan-1-one. By progressing through a cascade of well-validated assays, from broad cytotoxicity profiling to specific target-based screens and mechanism-of-action studies, researchers can efficiently and robustly determine if this novel chemical entity holds therapeutic promise. Positive results in any phase would trigger a more focused investigation, including structure-activity relationship (SAR) studies to optimize potency and selectivity, further mechanism of action studies, and eventual progression into more complex cellular and in vivo models. This systematic approach maximizes the potential for discovery while ensuring that resources are directed toward the most promising avenues of research.

References

  • Ferreira, R., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. Retrieved from [Link]

  • Haq, I., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. PMC. Retrieved from [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]

  • ION Biosciences. (n.d.). Ion Channel Assay Services. Retrieved from [Link]

  • NIH, National Center for Biotechnology Information. (2012). Ion Channel Screening - Assay Guidance Manual. NCBI. Retrieved from [Link]

  • Lomenick, B., et al. (2010). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. Retrieved from [Link]

  • Celtarys. (2023). High-Throughput Screening of GPCRs for Drug Discovery. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Ion Channel Assays. Retrieved from [Link]

  • Reaction Biology. (n.d.). GPCR Assay Services. Retrieved from [Link]

  • Creative Bioarray. (n.d.). GPCR Screening Services. Retrieved from [Link]

  • Reaction Biology. (n.d.). Ion Channel Assay Services. Retrieved from [Link]

  • PharmaLegacy. (n.d.). GPCR Assays. Retrieved from [Link]

  • de Waal, P. W., et al. (2021). Advances in G Protein-Coupled Receptor High-throughput Screening. PMC. Retrieved from [Link]

  • Liskon Biological. (2025). Importance of Cyclobutanone in Pharmaceutical Intermediates. Retrieved from [Link]

  • Aurora Biomed. (2024). Ion Channel Research: Advancing High Throughput Screening Techniques. Retrieved from [Link]

  • Chinese Academy of Sciences. (2024). Researchers Reveal AI Platform KinomeMETA for Kinase Multi-target Activity Screening. Retrieved from [Link]

  • Molecule Vision. (2026). The Role of Cyclobutanone in Advanced Organic Synthesis. Retrieved from [Link]

  • NVIDIA. (n.d.). What is Small Molecule Hit Identification (Hit ID)?. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Screening & Profiling Service. Retrieved from [Link]

  • Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). Protocol Guide: XTT Assay for Cell Viability and Proliferation. Retrieved from [Link]

  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved from [Link]

  • European Biomedical Institute. (n.d.). Understanding MTT in Cytotoxicity Testing for Biocompatibility Assessment of Medical Devices. Retrieved from [Link]

  • Li, Z., et al. (2024). KinomeMETA: a web platform for kinome-wide polypharmacology profiling with meta-learning. PMC. Retrieved from [Link]

  • Hamilton, D. J., et al. (n.d.). Design and Synthesis of a 3D Cyclobutane Fragment Library. White Rose Research Online. Retrieved from [Link]

  • Zhang, Z., & Li, C. (n.d.). Discovery and Development of Cyclobutanone-Based Free Radical Ring Expansion and Annulation Reactions. Bentham Science. Retrieved from [Link]

  • van der Kolk, E., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. Retrieved from [Link]

  • Al-Tel, T. H., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of drugs bearing trifluoromethoxy groups. Retrieved from [Link]

  • International Biopharmaceutical Industry. (n.d.). How to Develop a Successful in vitro Screening Strategy. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • Saleh, I., et al. (n.d.). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Publishing. Retrieved from [Link]

  • Fitzpatrick, P., et al. (2024). A novel in vitro high-content imaging assay for the prediction of drug-induced lung toxicity. Springer. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro testing of top-ranked predicted compounds from an FDA-approved.... Retrieved from [Link]

  • PubChemLite. (n.d.). 3-[4-(trifluoromethoxy)phenyl]cyclobutan-1-one (C11H9F3O2). Retrieved from [Link]

  • Mykhailiuk, P. K. (2021). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. PMC. Retrieved from [Link]

  • Ali, H., et al. (2021). 3-(((1S,3S)-3-((R)-Hydroxy(4-(trifluoromethyl)phenyl)methyl)-4-oxocyclohexyl)methyl)pentane-2,4-dione: Design and Synthesis of New Stereopure Multi-Target Antidiabetic Agent. PMC. Retrieved from [Link]

  • Kutney, J. P. (n.d.). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Bentham Science. Retrieved from [Link]

  • MDPI. (n.d.). Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. Retrieved from [Link]

Sources

Exploratory

The Trifluoromethoxy Group in Medicinal Chemistry: Structural Utility, Pharmacological Impact, and Synthetic Protocols

Executive Summary The trifluoromethoxy group (-OCF₃) has evolved from a niche structural curiosity to a pivotal pharmacophore in modern drug design. Often termed a "super-halogen" or "pseudo-halogen," it offers a unique...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The trifluoromethoxy group (-OCF₃) has evolved from a niche structural curiosity to a pivotal pharmacophore in modern drug design. Often termed a "super-halogen" or "pseudo-halogen," it offers a unique constellation of physicochemical properties: extreme lipophilicity (Hansch


 = +1.04), high electronegativity, and a distinct orthogonal conformational bias. This guide provides a technical deep dive into the -OCF₃ group, detailing its role in modulating drug-target interactions, enhancing metabolic stability, and the specific synthetic protocols required to incorporate it into bioactive scaffolds.

Part 1: Physicochemical Profiling

The strategic value of the -OCF₃ group lies in its ability to drastically alter the electronic and steric landscape of a molecule without introducing the chemical reactivity associated with traditional halogens or methoxy groups.

Comparative Physicochemical Metrics

The following table contrasts -OCF₃ with common bioisosteres. Note the massive leap in lipophilicity compared to the methoxy group (-OCH₃) and even the trifluoromethyl group (-CF₃).

SubstituentHansch Lipophilicity (

)
Hammett

(Electronic)
Hammett

(Electronic)
Bond Length (C-X)
-OCF₃ +1.04 +0.35 +0.38 1.36 Å (Ar-O)
-CF₃+0.88+0.54+0.431.50 Å (Ar-C)
-OCH₃-0.02-0.27+0.121.36 Å (Ar-O)
-Cl+0.71+0.23+0.371.74 Å (Ar-Cl)

Key Insight: The -OCF₃ group is electron-withdrawing by induction (-I) but can donate electron density via resonance (+M), though the inductive effect dominates. Crucially, its lipophilicity (


 = +1.04) allows it to drive compounds across the Blood-Brain Barrier (BBB) more effectively than almost any other common substituent.
The Orthogonal Conformation (The "Anomeric Lock")

Unlike the methoxy group, which typically lies planar to an aromatic ring (dihedral angle


) to maximize p-orbital overlap, the -OCF₃ group adopts an orthogonal conformation  (

).

Causality: This is driven by the anomeric effect (interaction between the oxygen lone pair and the antibonding


 orbital) and steric repulsion between the bulky fluorine atoms and the ortho-hydrogens of the aromatic ring. This orthogonal orientation creates a unique 3D shape that can fill specific hydrophobic pockets in enzymes or receptors that planar groups cannot access.

OCF3_Conformation Methoxy Methoxy (-OCH3) Planar Conformation (0°) Maximizes Resonance Binding Target Binding Pocket Requires specific 3D fill Methoxy->Binding Clashes or Weak Fit Trifluoromethoxy Trifluoromethoxy (-OCF3) Orthogonal Conformation (90°) Anomeric Effect & Sterics Trifluoromethoxy->Binding Optimal Hydrophobic Pocket Filling

Figure 1: Conformational bias of -OCF3 vs -OCH3 and its impact on binding.

Part 2: Pharmacological Impact & Case Study

Metabolic Stability (The "Fluorine Block")

The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol). Replacing C-H bonds with C-F bonds blocks metabolic oxidation (e.g., by Cytochrome P450 enzymes).

  • Mechanism: In a standard methoxy group (-OCH₃), the C-H bonds are susceptible to O-dealkylation via radical abstraction.

  • -OCF₃ Advantage: The absence of extractable hydrogens renders the -OCF₃ group metabolically inert. It acts as a "metabolic wall," extending the half-life (

    
    ) of the drug.
    
Case Study: Riluzole (Rilutek)

Riluzole is a benzothiazole anticonvulsant and the first drug approved for Amyotrophic Lateral Sclerosis (ALS).

  • Role of -OCF₃:

    • BBB Permeability: The high lipophilicity enables rapid CNS penetration.

    • Potency: The orthogonal -OCF₃ group locks the molecule into a conformation that maximizes binding affinity to voltage-gated sodium channels (

      
      ).
      
    • Neuroprotection: By blocking

      
       channels, it inhibits presynaptic glutamate release, preventing excitotoxicity.
      

Riluzole_Mechanism Riluzole Riluzole (6-trifluoromethoxy-2-aminobenzothiazole) NavChannel Voltage-Gated Na+ Channel (Inactivated State) Riluzole->NavChannel Stabilizes Inactivated State (OCF3 Hydrophobic Lock) Neuroprotection Neuroprotection (ALS Therapy) Riluzole->Neuroprotection Clinical Outcome Glutamate Presynaptic Glutamate Release NavChannel->Glutamate Inhibits Excitotoxicity Excitotoxicity (Neuronal Death) Glutamate->Excitotoxicity Promotes Excitotoxicity->Neuroprotection Blocked

Figure 2: Mechanism of Action of Riluzole highlighting the stabilizing role of the drug-target interaction.

Part 3: Synthetic Protocols (The "How-To")

Incorporating the -OCF₃ group is synthetically challenging due to the instability of the trifluoromethoxide anion (


), which readily decomposes to fluoride (

) and difluorophosgene (

). Below are two validated protocols: the industrial standard for Riluzole and a modern silver-mediated approach for broader utility.
Protocol A: Industrial Synthesis of Riluzole (Oxidative Cyclization)

This method utilizes the Kaufman-type cyclization of 4-(trifluoromethoxy)aniline. It is scalable, robust, and avoids the use of pre-formed unstable trifluoromethoxide salts.

Reagents:

  • Substrate: 4-(trifluoromethoxy)aniline (1.0 equiv)

  • Reagent: Ammonium thiocyanate (

    
    ) (1.5 - 2.0 equiv)
    
  • Oxidant: Potassium Persulfate (

    
    ) or Bromine (
    
    
    
    )
  • Solvent: Glacial Acetic Acid (

    
    )[1]
    

Step-by-Step Methodology:

  • Preparation: In a reactor, dissolve 4-(trifluoromethoxy)aniline (50 g, 260 mmol) and ammonium thiocyanate (30 g, 390 mmol) in glacial acetic acid (250 mL).

  • Oxidant Addition: Cool the mixture to 10°C. Slowly add a solution of Bromine (41.5 g, 260 mmol) in acetic acid dropwise over 60 minutes. Note: Potassium persulfate can be used as a solid alternative to avoid handling liquid bromine.

  • Cyclization: Allow the mixture to warm to room temperature (25°C) and stir for 12 hours. The oxidative formation of the S-N bond closes the thiazole ring.

  • Workup: Pour the reaction mixture into ice-water (1 L). Neutralize with Ammonium Hydroxide (

    
    ) to pH 8-9. A precipitate will form.[2]
    
  • Purification: Filter the solid. Recrystallize from an Ethanol/Water mixture (70:30) to yield 6-(trifluoromethoxy)benzo[d]thiazol-2-amine (Riluzole) as white crystals.

    • Yield: ~75-85%[3]

    • Purity: >99% (HPLC)

Protocol B: Silver-Mediated Oxidative Trifluoromethoxylation

For introducing -OCF₃ into aryl stannanes or aryl boronic acids (late-stage functionalization), the Silver-Mediated protocol is the gold standard in research settings. This method generates the active


 species in situ.

Reagents:

  • Substrate: Aryl Stannane (

    
    )
    
  • Fluorine Source: TMSCF₃ (Ruppert-Prakash Reagent)

  • Oxidant: F-TEDA-BF4 (Selectfluor) or AgF/Oxidant combo

  • Solvent: Acetone or Acetonitrile[4]

Step-by-Step Methodology:

  • Active Species Generation: In a glovebox, mix AgF (2.0 equiv) and TMSCF₃ (2.0 equiv) in Acetonitrile. Stir for 20 mins to generate the

    
     complex in situ. Caution: 
    
    
    
    is light sensitive.
  • Substrate Addition: Add the Aryl Stannane (1.0 equiv) and an oxidant (e.g., Selectfluor, 1.2 equiv) to the mixture.

  • Reaction: Stir at room temperature for 2-4 hours. The high oxidation potential of Silver(I/II) facilitates the reductive elimination of

    
    .
    
  • Workup: Filter through a pad of Celite to remove silver salts. Concentrate the filtrate.

  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc).

Synthetic_Workflow Start Start: 4-(trifluoromethoxy)aniline Reagents Add NH4SCN + AcOH (Thiocyanate Source) Start->Reagents Oxidation Add Oxidant (Br2 or K2S2O8) Temp: 10°C -> 25°C Reagents->Oxidation Cyclization Oxidative Cyclization Formation of Benzothiazole Ring Oxidation->Cyclization 12 Hours Workup Neutralize (NH4OH) -> Precipitate Recrystallize (EtOH/H2O) Cyclization->Workup Product Final Product: Riluzole (>99% Purity) Workup->Product

Figure 3: Industrial workflow for the synthesis of Riluzole via oxidative cyclization.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Molecules, 2025.

  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 2008.[5]

  • Process for the preparation of riluzole. European Patent EP2284161A1, 2011.

  • Silver-Mediated Trifluoromethylation of Arenes using TMSCF3. Journal of the American Chemical Society, 2011.

  • Synthesis of Ngai Reagent and Longer Carbon Chain Variants for Perfluoroalkoxylations. Organic Letters, 2024.

  • Development of Riluzole Analogs with Improved Use-Dependent Inhibition of Skeletal Muscle Sodium Channels. ACS Medicinal Chemistry Letters, 2023.

Sources

Foundational

The Cyclobutanone Scaffold: Thermodynamic Engine & Pharmacophore in Modern Medicinal Chemistry

Executive Summary: The "Spring-Loaded" Electrophile In medicinal chemistry, the cyclobutanone scaffold represents a unique intersection of thermodynamic strain and kinetic stability . Unlike its five- and six-membered co...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Spring-Loaded" Electrophile

In medicinal chemistry, the cyclobutanone scaffold represents a unique intersection of thermodynamic strain and kinetic stability . Unlike its five- and six-membered counterparts, cyclobutanone possesses significant ring strain (~26 kcal/mol), rendering the carbonyl carbon highly electrophilic. Yet, unlike cyclopropanones, it is sufficiently stable to be isolated, stored, and utilized as a versatile building block.

This guide analyzes the cyclobutanone moiety through two distinct lenses:

  • As a Pharmacophore: A "warhead" that mimics the tetrahedral transition state of hydrolytic enzymes (serine hydrolases,

    
    -lactamases).[1]
    
  • As a Divergent Intermediate: A synthetic hub for accessing complex

    
    -lactams, cyclopentanones, and peptidomimetics via strain-release driven expansions.
    

Thermodynamic Profile: The Driving Force

The utility of cyclobutanone is dictated by its geometry. In a standard ketone, the


 hybridized carbonyl carbon prefers a bond angle of 120°. However, the geometric constraints of the four-membered ring force this angle to approximately 90°.
  • Angle Strain (

    
    -strain):  The deviation from the ideal 120° creates severe angle strain.
    
  • Rehybridization Relief: Upon nucleophilic attack (e.g., by an enzyme's active site serine), the carbon rehybridizes from

    
     to 
    
    
    
    . The ideal angle for
    
    
    is 109.5°, which is much closer to the ring's constrained ~90° geometry than the original 120°.
  • Result: The formation of a tetrahedral adduct (hemiketal) relieves significant internal strain, driving the equilibrium toward the bound state. This makes cyclobutanones exceptional Transition State Analogs (TSAs) .

Comparative Strain Data
ScaffoldRing SizeHybridization (

)
Strain Energy (kcal/mol)Electrophilicity (

)
Cyclopropanone 3

~49.0Highly Unstable (Polymerizes)
Cyclobutanone 4

~26.3 High (Reversible Covalent)
Cyclopentanone 5

~6.2Low
Cyclohexanone 6

~1.1Low

Mechanism of Action: Serine Hydrolase Inhibition[1]

Cyclobutanones function primarily as reversible covalent inhibitors . They trap the catalytic nucleophile (Serine or Cysteine) of hydrolase enzymes. Unlike


-lactams, which permanently acylate the enzyme via ring opening, cyclobutanones often form a stable hemiketal adduct that mimics the tetrahedral transition state of amide hydrolysis.
Mechanistic Pathway (Visualization)

The following diagram illustrates the reversible capture of a Serine Hydrolase by a cyclobutanone inhibitor.

Cyclobutanone_MOA cluster_0 Thermodynamic Driver Enzyme Free Enzyme (Ser-OH) Complex Michaelis Complex Enzyme->Complex + Inhibitor Inhibitor Cyclobutanone Inhibitor Inhibitor->Complex TS_Analog Tetrahedral Hemiketal Adduct (Transition State Mimic) Complex->TS_Analog Nucleophilic Attack (Strain Relief) TS_Analog->Complex Reversible (Slow)

Figure 1: Mechanism of Action. The formation of the hemiketal adduct is thermodynamically favored due to the relief of bond angle strain (


).

Synthetic Protocol: [2+2] Cycloaddition

The most robust method for constructing the cyclobutanone core, particularly for medicinal chemistry applications requiring functional group tolerance, is the [2+2] cycloaddition of dichloroketene to olefins .

Why this route?

  • Regiocontrol: The reaction is highly regioselective.

  • Versatility: The resulting

    
    -dichlorocyclobutanones can be easily dechlorinated or further functionalized.
    
  • Scalability: Dichloroketene is generated in situ, avoiding the isolation of unstable intermediates.

Standard Operating Procedure (SOP): Dichloroketene [2+2] Cycloaddition

Safety Note: This reaction generates dichloroketene (highly reactive) and uses trichloroacetyl chloride (corrosive). Perform in a well-ventilated fume hood.

Reagents
  • Olefin Substrate: 1.0 equiv (e.g., styrene derivative, enol ether).

  • Trichloroacetyl chloride: 1.2 equiv.

  • Zinc-Copper Couple (Zn-Cu): 2.0 equiv (Activated).

  • Solvent: Anhydrous Diethyl Ether (

    
    ) or DME.
    
  • Phosphorus Oxychloride (

    
    ):  1.1 equiv (Optional, helps stabilize ketene formation).
    
Step-by-Step Workflow
  • Activation of Zinc:

    • Wash Zinc dust with 5% HCl, then water, acetone, and ether.

    • Dry under high vacuum at 120°C. This is critical for ketene generation efficiency.

  • Reaction Setup:

    • Suspend activated Zn-Cu in anhydrous

      
       under Argon atmosphere.
      
    • Add the Olefin Substrate (1.0 equiv) to the suspension.

  • Ketene Generation & Addition:

    • Prepare a solution of Trichloroacetyl chloride (1.2 equiv) and

      
       (1.1 equiv) in 
      
      
      
      .
    • Add this solution dropwise to the Zn/Olefin suspension over 1 hour at room temperature.

    • Mechanistic Insight: The Zn dechlorinates the trichloroacetyl chloride to generate dichloroketene in situ, which immediately undergoes [2+2] cycloaddition with the olefin.

  • Monitoring:

    • Monitor by TLC (disappearance of olefin). The reaction is typically complete within 2-4 hours.

  • Workup:

    • Filter the reaction mixture through a Celite pad to remove zinc salts.

    • Wash the filtrate with saturated

      
       (to neutralize acid chlorides) and brine.
      
    • Dry over

      
       and concentrate in vacuo.
      
  • Dechlorination (Optional but common):

    • Treat the crude dichlorocyclobutanone with Zinc dust in Acetic Acid (Zn/AcOH) at room temperature to yield the parent cyclobutanone.

Divergent Synthesis: The Cyclobutanone "Hub"

In drug discovery, the ability to rapidly diversify a core scaffold is paramount. Cyclobutanones serve as excellent "hubs" for ring expansion strategies, allowing access to medium-sized rings that are otherwise difficult to synthesize.

Expansion Workflows (Visualization)

Divergent_Synthesis Start Olefin Core Cyclobutanone Scaffold Start->Core [2+2] Cycloaddition (Dichloroketene) Prod1 Gamma-Lactone (via Baeyer-Villiger) Core->Prod1 mCPBA or H2O2 (Oxidative Expansion) Prod2 Gamma-Lactam (via Beckmann/Schmidt) Core->Prod2 NH2OH, then TsCl (Nitrogen Insertion) Prod3 Cyclopentanone (via Diazomethane) Core->Prod3 CH2N2 (Carbon Insertion)

Figure 2: Divergent Synthesis. The cyclobutanone core acts as a pivot point to access lactones, lactams, and expanded carbocycles.

References

  • Strynadka, N. C., et al. (2021). Cyclobutanone Inhibitor of Cobalt-Functionalized Metallo-γ-Lactonase AiiA with Cyclobutanone Ring Opening in the Active Site. ACS Omega. Link

  • Cravatt, B. F., et al. (2011). Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Chemistry. Annual Review of Biochemistry. Link

  • Danheiser, R. L., et al. (2000). [2+2] Cycloaddition of Ketenes: Synthesis of Cyclobutanones. Organic Syntheses. Link

  • Vederas, J. C., et al. (2010). Cyclobutanone Analogues of β-Lactams Revisited: Insights into Conformational Requirements. Journal of the American Chemical Society.[2] Link

  • Namyslo, J. C., & Kaufmann, D. E. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews. Link

Sources

Exploratory

Initial Biological Screening Assays for Novel Cyclobutanone Compounds

An In-Depth Technical Guide Preamble: The Cyclobutanone Scaffold - A Privileged Motif in Modern Drug Discovery The cyclobutane ring, and specifically the cyclobutanone moiety, represents a fascinating and increasingly ut...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Preamble: The Cyclobutanone Scaffold - A Privileged Motif in Modern Drug Discovery

The cyclobutane ring, and specifically the cyclobutanone moiety, represents a fascinating and increasingly utilized scaffold in medicinal chemistry.[1] Its inherent ring strain (approximately 26.3 kcal/mol) and unique puckered three-dimensional structure offer a distinct departure from the more common five- and six-membered rings that dominate drug compound libraries.[1] This strained system not only provides a rigid framework for orienting pharmacophoric groups into specific vectors but also presents a reactive handle for further synthetic elaboration.[2] Cyclobutanone and its derivatives are key intermediates in the synthesis of complex molecules, including antibiotics, antivirals, and anticancer agents.[3] Given this unique profile, a robust and logically structured screening cascade is paramount to efficiently unlock the therapeutic potential of novel cyclobutanone-containing compounds and triage them for further development.

This guide provides a field-proven framework for the initial biological evaluation of novel cyclobutanone compounds. It is structured not as a rigid protocol, but as a decision-making tree, guiding the researcher from foundational toxicity assessment through the primary screening paradigms to the critical step of hit validation. Each stage is designed as a self-validating system, ensuring that downstream efforts are focused on compounds with genuine and specific biological activity.

Part 1: Foundational Assays - Establishing the Therapeutic Window

Before interrogating a compound for a specific desired biological effect (efficacy), it is imperative to first establish its general toxicity profile. This initial step defines the concentration range within which the compound can be studied without inducing non-specific cell death, a common source of false-positive results in subsequent assays.[4] This "therapeutic window" is the cornerstone of a successful screening campaign.

The Rationale for Upfront Cytotoxicity Profiling

Initiating a screening cascade with cytotoxicity testing is a critical risk-mitigation strategy. It prevents the costly pursuit of compounds that appear active in a primary assay simply because they are killing the cells. By determining the 50% cytotoxic concentration (CC50), a baseline for all future experiments is established. A significant window between the cytotoxic concentration and the effective concentration (EC50) or inhibitory concentration (IC50) is a primary indicator of a promising hit.[5]

Core Cytotoxicity Assays: A Two-Pronged Approach

To build a robust dataset, we recommend employing at least two mechanistically distinct cytotoxicity assays. This approach provides a more comprehensive picture of a compound's effect on cell health.

  • Metabolic Viability Assay (e.g., MTT): This assay measures the metabolic activity of a cell population, which serves as an indirect proxy for viability.[6][7] Mitochondrial dehydrogenases in living cells reduce the tetrazolium salt MTT to a purple formazan product, which can be quantified spectrophotometrically.[7] It is a sensitive indicator of overall cellular health.[8]

  • Membrane Integrity Assay (e.g., LDH Release): This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium upon plasma membrane damage.[9] It is a direct measure of cell lysis and necrosis.[8]

Running these assays in parallel helps to distinguish between cytostatic effects (inhibition of proliferation, which would reduce the MTT signal) and cytotoxic effects (cell death, which would increase LDH release).[10]

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Plating: Seed a relevant human cell line (e.g., HEK293 for general toxicity, or a disease-relevant line like MCF-7) in a 96-well plate at a pre-determined optimal density. Allow cells to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of the cyclobutanone compounds in appropriate cell culture medium. Typically, an 8-point, 3-fold dilution series starting from 100 µM is a robust starting point. Replace the medium in the cell plate with the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and positive (e.g., staurosporine) controls.

  • Incubation: Incubate the plate for a relevant duration (e.g., 24 or 48 hours) under standard cell culture conditions (37°C, 5% CO₂).[6][7]

  • MTT Addition: Add MTT reagent (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours. During this time, viable cells will convert the MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[7]

  • Readout: Measure the absorbance at ~570 nm using a microplate reader.[7]

  • Data Analysis: Normalize the data to the vehicle control (100% viability) and plot the dose-response curve to calculate the CC50 value.

Data Presentation: Interpreting Cytotoxicity Data
ParameterDescriptionTypical Range for Hits of Interest
CC50 50% Cytotoxic Concentration>10 µM
Therapeutic Index (TI) Ratio of CC50 to IC50/EC50>10-fold

Part 2: The Strategic Divide - Target-Based vs. Phenotypic Screening

With a defined non-toxic concentration range, the next step is to screen for efficacy. Drug discovery largely follows two divergent yet complementary paths: target-based discovery (TDD) and phenotypic drug discovery (PDD).[11] The choice between them depends on the existing knowledge of the disease biology.

  • Target-Based Screening: This is a hypothesis-driven approach where compounds are screened for their ability to modulate a specific, known biological target (e.g., an enzyme or receptor) that is believed to play a causal role in a disease.[12] Its advantage is mechanistic clarity from the outset.[13]

  • Phenotypic Screening: This is a target-agnostic approach where compounds are screened for their ability to produce a desired change in a cellular or organismal phenotype, without prior knowledge of the molecular target.[13][14][15] This method excels at identifying first-in-class therapeutics and novel mechanisms of action, especially for diseases with complex or unknown pathology.[14][16]

The initial screening strategy for novel cyclobutanone compounds must be a conscious choice based on the research program's goals.

G cluster_start Initial Compound Library cluster_cytotox Phase 1: Safety cluster_decision Phase 2: Efficacy Strategy cluster_target Target-Based Path cluster_pheno Phenotypic Path Compound Novel Cyclobutanone Compounds Cytotox Cytotoxicity Profiling (e.g., MTT, LDH) Compound->Cytotox Establish Therapeutic Window Decision Screening Approach? Cytotox->Decision TargetScreen Target-Based Screen (e.g., Enzyme Inhibition) Decision->TargetScreen Known Target & Hypothesis PhenoScreen Phenotypic Screen (e.g., High-Content Imaging) Decision->PhenoScreen Unknown Target or Novel MOA Desired

Caption: Initial screening decision workflow.

Part 3: Deep Dive - Target-Based Screening

A target-based approach is often employed when a validated biological target is known. Enzymes, such as kinases, proteases, and metabolic enzymes, are highly druggable targets.[17] Given that cyclobutanones can function as metalloprotease transition-state inhibitors or bind in enzyme active sites, enzyme inhibition assays are a highly relevant starting point.[18]

Experimental Protocol: Generic Enzyme Inhibition Assay (Fluorescence-Based)

This protocol describes a universal, mix-and-read format applicable to many enzyme classes (e.g., kinases, methyltransferases) that produce a common product like ADP.[19]

  • Reagent Preparation: Prepare assay buffer, enzyme solution, substrate solution (e.g., ATP and a peptide for a kinase), and detection reagents as per a commercial kit's instructions (e.g., Transcreener® ADP² Assay).

  • Compound Plating: In a low-volume 384-well plate, dispense the cyclobutanone compounds from your dilution series. Include positive (known inhibitor) and negative (vehicle) controls.

  • Enzyme/Inhibitor Pre-incubation: Add the enzyme solution to all wells and incubate for 15-30 minutes at room temperature. This step allows the compound to bind to the enzyme before the substrate is introduced, which is critical for identifying competitive inhibitors.

  • Initiate Reaction: Add the substrate solution to all wells to start the enzymatic reaction.

  • Reaction Incubation: Incubate the plate for a predetermined time (e.g., 60 minutes) at the optimal temperature for the enzyme. The reaction time should be within the linear range of product formation.

  • Stop & Detect: Add the detection solution, which contains an antibody specific to the product (e.g., ADP) and a fluorescent tracer. This is a competitive immunoassay where the amount of product generated displaces the tracer from the antibody, causing a change in fluorescence polarization or intensity.

  • Readout: Read the plate on a compatible plate reader.

  • Data Analysis: Normalize the data to positive and negative controls and plot the dose-response curve to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Data Presentation: Interpreting Enzyme Inhibition Data
ParameterDescriptionClassification of Hits
IC50 50% Inhibitory ConcentrationPotent: < 1 µMModerate: 1-10 µMWeak: > 10 µM

Part 4: Deep Dive - Phenotypic Screening

Phenotypic screening is a powerful strategy when the molecular basis of a disease is not fully understood or when the goal is to discover compounds with novel mechanisms of action.[16] High-content screening (HCS), an image-based approach, is a cornerstone of modern phenotypic screening, allowing for the multiparametric analysis of cellular changes.[15][20]

Experimental Protocol: High-Content Phenotypic Screen for Neurite Outgrowth

This protocol provides an example of using HCS to identify compounds that promote neurite outgrowth, a relevant phenotype for neurodegenerative disease research.

  • Cell Plating: Seed a neuronal cell line (e.g., PC-12 or SH-SY5Y) onto 384-well imaging plates coated with an appropriate extracellular matrix (e.g., collagen).

  • Compound Treatment: Add serially diluted cyclobutanone compounds to the cells. Include a positive control (e.g., Nerve Growth Factor, NGF) and a vehicle control.

  • Incubation: Incubate for 24-72 hours to allow for phenotypic changes to occur.

  • Cell Staining: Fix the cells with 4% paraformaldehyde. Permeabilize the cells and stain with fluorescent markers. A typical combination is:

    • DAPI: To stain the nucleus (identifies individual cells).

    • Anti-β-III Tubulin Antibody: To stain neurons and their processes (neurites).

  • Imaging: Acquire images using an automated high-content imaging system. Capture images from multiple fields per well to ensure statistical power.

  • Image Analysis: Use dedicated image analysis software to automatically identify cells and trace neurites. Key parameters to quantify include:

    • Number of neurites per cell.

    • Total neurite length per cell.

    • Number of branch points.

  • Data Analysis: Normalize the quantitative phenotypic data to controls. Identify "hit" compounds that significantly increase neurite outgrowth parameters without reducing cell count (a measure of toxicity).

G cluster_workflow High-Content Screening Workflow Plating 1. Plate Cells (384-well imaging plate) Treatment 2. Add Compounds & Controls Plating->Treatment Incubation 3. Incubate (24-72 hours) Treatment->Incubation Staining 4. Fix & Stain (e.g., DAPI, Tubulin) Incubation->Staining Imaging 5. Automated Microscopy Staining->Imaging Analysis 6. Image Analysis (Quantify Phenotype) Imaging->Analysis Hit 7. Hit Identification (Data-driven selection) Analysis->Hit

Caption: A typical high-content screening workflow.

Part 5: The Gatekeeper - Counter-Screening & Hit Validation

A primary screen will almost invariably yield a number of "hits," but many of these may be false positives.[4][21] A rigorous counter-screening and hit validation phase is essential to eliminate artifacts and ensure resources are focused on genuinely active compounds.[22]

The Rationale for Counter-Screening

Counter-screens are designed to identify compounds that interfere with the assay technology itself or that act through undesirable, non-specific mechanisms.[5][23] Two major classes of interference are:

  • Assay Technology Interference: Compounds may directly inhibit a reporter enzyme (e.g., luciferase), quench fluorescence, or have their own fluorescent properties, all of which can mimic a real biological effect.[4][23] A counter-screen is often the primary assay run in the absence of the biological target.[4]

  • Promiscuous Inhibition via Aggregation: A significant source of false positives in biochemical screens is compounds that form colloidal aggregates at micromolar concentrations.[24][25][26] These aggregates can sequester and denature proteins non-specifically, leading to apparent inhibition across many unrelated targets.[27]

Experimental Protocol: Aggregation Counter-Screen (Detergent-Based)

This protocol is a simple and effective method to flag potential aggregators. The inhibition caused by aggregates is often reversed by the inclusion of a non-ionic detergent.[25]

  • Assay Setup: Run the primary enzyme inhibition assay as described in Part 3.

  • Parallel Condition: In a separate plate, or set of wells, run the exact same assay but with one key modification: include 0.01% Triton X-100 in the assay buffer.

  • Data Comparison: Compare the IC50 values obtained in the presence and absence of detergent.

  • Interpretation:

    • True Inhibitor: The compound's potency (IC50) will be largely unaffected by the presence of detergent.

    • Likely Aggregator: The compound will show potent inhibition in the absence of detergent, but this inhibition will be significantly reduced or eliminated in the presence of detergent.

The Final Integrated Screening Cascade

A scientifically sound screening cascade integrates these steps into a funnel that progressively refines the initial compound library down to a small set of validated, promising hits.

G cluster_cascade Integrated Screening Cascade Lib Compound Library (Novel Cyclobutanones) Tox 1. Cytotoxicity Screen (CC50 Determination) Lib->Tox Prim 2. Primary Screen (Target-based or Phenotypic) ~5-10% Hit Rate Tox->Prim Conf 3. Hit Confirmation (Re-test from fresh stock) Prim->Conf Count 4. Counter-Screens (Aggregation, Assay Interference) Conf->Count Dose 5. Dose-Response (IC50 / EC50 Determination) Count->Dose Valid Validated Hits (<1% of initial library) Dose->Valid

Caption: The integrated hit discovery and validation cascade.

Conclusion

The initial biological screening of novel cyclobutanone compounds requires a multi-faceted, logical, and rigorous approach. By beginning with a foundational understanding of a compound's cytotoxicity, a clear therapeutic window can be established. The subsequent choice between target-based and phenotypic screening paradigms allows for a tailored strategy that aligns with the specific goals of the drug discovery program. Critically, the integration of robust counter-screens to eliminate artifacts and non-specific actors is non-negotiable for ensuring the scientific integrity of the campaign. This structured, decision-based cascade provides a reliable pathway to identify and validate high-quality hits, paving the way for the complex but rewarding journey of lead optimization.

References

  • Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. Sygnature Discovery. Retrieved from [Link]

  • Technology Networks. (2025, April 24). Phenotypic Screening: A Powerful Tool for Drug Discovery. Technology Networks. Retrieved from [Link]

  • Oncodesign Services. (n.d.). Phenotypic Screening Services | CRO services. Oncodesign Services. Retrieved from [Link]

  • Charnwood Discovery. (n.d.). Phenotypic Screening Assays. Charnwood Discovery. Retrieved from [Link]

  • The Guidelines for Early Drug Discovery for Future Application. (n.d.). Retrieved from [Link]

  • Acuta, S. (n.d.). Phenotypic Screening in Early Drug Discovery: Opportunities and Challenges. Richmond Research Institute. Retrieved from [Link]

  • Feng, B. Y., & Shoichet, B. K. (2005). High-throughput assays for promiscuous inhibitors. Nature Chemical Biology, 1(3), 167-173. Retrieved from [Link]

  • Tralau-Stewart, C. J., et al. (2012). Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies. National Center for Biotechnology Information. Retrieved from [Link]

  • Feng, B. Y., et al. (2005). High-throughput assays for promiscuous inhibitors. Nature Chemical Biology. Retrieved from [Link]

  • Wyatt Technology. (n.d.). Promiscuous Inhibitors. Retrieved from [Link]

  • da Costa, J. P., Tiritan, M. E., & Pinto, M. M. (2022). On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Frontiers in Chemistry, 10, 977926. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Cell-Based Assays and Expression Kits. BPS Bioscience. Retrieved from [Link]

  • Feng, B. Y., et al. (2005). High-Throughput Assays for Promiscuous Inhibitors. ResearchGate. Retrieved from [Link]

  • Seidler, P. M., et al. (2003). Identification and prediction of promiscuous aggregating inhibitors among known drugs. Journal of Medicinal Chemistry, 46(21), 4477-4486. Retrieved from [Link]

  • BellBrook Labs. (2025, October 27). Using Universal Inhibitor Screening Assays to Accelerate Drug Discovery. BellBrook Labs. Retrieved from [Link]

  • Vipergen. (n.d.). High-Throughput Screening (HTS): Accelerating Drug Discovery. Vipergen. Retrieved from [Link]

  • Lee, S., & Trinh, D. L. (2020). Cell-Based Assay Design for High-Content Screening of Drug Candidates. Biomedical Engineering and Computational Biology, 11. Retrieved from [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315-324. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Enzyme Inhibitor Screening Services. BioAssay Systems. Retrieved from [Link]

  • PreScouter. (2025, May 3). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. PreScouter. Retrieved from [Link]

  • Liskon Biological. (2025, November 28). Cyclobutanone in Pharmaceutical Applications. Liskon Biological. Retrieved from [Link]

  • Hughes, J. P., et al. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239–1249. Retrieved from [Link]

  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Counter-Screen Service. Creative Biolabs. Retrieved from [Link]

  • Vasta, J. D., & Robers, M. B. (2025). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Creative BioMart. (n.d.). Enzyme Target and Screening. Creative BioMart. Retrieved from [Link]

  • Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171-177. Retrieved from [Link]

  • Cole-Parmer. (2024, August 5). The Steps of Hit Discovery and High-Throughput Screening in Early Drug Discovery. Cole-Parmer. Retrieved from [Link]

  • Axion BioSystems. (n.d.). Cell-based Assays. Axion BioSystems. Retrieved from [Link]

  • Ciulli, A. (2013). Biophysical Screening for the Discovery of Small-Molecule Ligands. Methods in Molecular Biology, 922, 33-51. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA. Retrieved from [Link]

  • Das, A., et al. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Retrieved from [Link]

  • Mori, M., et al. (2024). Cyclobutanone Inhibitors of Diaminopimelate Desuccinylase (DapE) as Potential New Antibiotics. Molecules, 29(3), 565. Retrieved from [Link]

  • ZeClinics. (2025, March 26). Drug Discovery and Development: A Step-By-Step Process. ZeClinics. Retrieved from [Link]

  • Lindsley, C. W., &sour, B. S. (Eds.). (2017). Chapter 2: Considerations Related to Small-molecule Screening Collections. Royal Society of Chemistry. Retrieved from [Link]

  • Liskon Biological. (2025, May 29). Functions and Mechanism of Cyclobutanone. Liskon Biological. Retrieved from [Link]

  • Williams, D. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs. Journal of Postgraduate Medicine, 5(1). Retrieved from [Link]

  • Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Broad Institute. Retrieved from [Link]

  • Smith, S. M., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS ONE, 6(11), e26908. Retrieved from [Link]

  • Ahmad, F., et al. (2023). A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. International Journal of Molecular Sciences, 24(16), 12891. Retrieved from [Link]

  • Quiñonez-Bastidas, G. N., & Trigos, Á. (n.d.). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Bentham Science. Retrieved from [Link]

  • van der Velden, J. L. J., et al. (2020). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 15(23), 2200-2213. Retrieved from [Link]

  • Liskon Biological. (2025, September 24). Importance of Cyclobutanone in Pharmaceutical Intermediates. Liskon Biological. Retrieved from [Link]

  • Stepanovs, D., et al. (2023). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Journal of the American Chemical Society, 145(41), 22596-22606. Retrieved from [Link]

  • van der Velden, J. L. J., et al. (2020). Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. Retrieved from [Link]

  • ResearchGate. (2025, September 15). Synthesis and Physicochemical Properties of Functionalized cis–2‐((Fluoro)Alkyl)Cyclobutanes. ResearchGate. Retrieved from [Link]

Sources

Foundational

The Trifluoromethoxy Imperative: Synthetic Novelty and Patent Strategy in Modern Drug Design

Executive Summary The trifluoromethoxy group (-OCF₃) has evolved from a niche curiosity to a pivotal bioisostere in modern medicinal chemistry. Often termed a "super-halogen," it offers a unique combination of high elect...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary The trifluoromethoxy group (-OCF₃) has evolved from a niche curiosity to a pivotal bioisostere in modern medicinal chemistry. Often termed a "super-halogen," it offers a unique combination of high electronegativity, substantial lipophilicity, and specific conformational preferences that distinguish it from its -CF₃ and -Cl analogues. However, the commercial utilization of -OCF₃ is historically constrained by synthetic difficulty and a dense, albeit fragmented, patent landscape. This guide explores the physicochemical rationale for -OCF₃ incorporation, details cutting-edge synthetic protocols to bypass IP bottlenecks, and provides a strategic framework for navigating Freedom-to-Operate (FTO) challenges.

Part 1: The Physicochemical Imperative

The decision to incorporate a trifluoromethoxy group is rarely arbitrary; it is a calculated move to modulate ADME (Absorption, Distribution, Metabolism, Excretion) properties without altering the steric footprint significantly compared to a methoxy or isopropyl group.

1.1 The "Super-Halogen" Effect

The -OCF₃ group acts as an electron-withdrawing group (EWG) via induction but can donate electrons via resonance, though the former dominates.[1] Its primary advantage lies in metabolic blocking . Unlike a methoxy group (-OCH₃), which is a prime target for O-dealkylation by cytochrome P450 enzymes, the C-F bonds in -OCF₃ are among the strongest in organic chemistry (approx. 116 kcal/mol), rendering the moiety metabolically inert.

1.2 Conformational Orthogonality

Unlike the methoxy group, which often lies coplanar to an aromatic ring, the -OCF₃ group adopts a conformation orthogonal (perpendicular) to the ring plane. This is due to the anomeric effect and steric repulsion between the fluorine atoms and the ortho-hydrogens. This unique 3D-spatial arrangement allows -OCF₃ derivatives to access binding pockets that planar analogues cannot.

Table 1: Comparative Physicochemical Properties of Common Substituents

SubstituentHammett

Hansch

(Lipophilicity)
Molecular Volume (

)
Metabolic Stability
-H 0.000.005.0Low
-OCH₃ -0.27-0.0230.3Low (O-dealkylation)
-Cl +0.23+0.7119.9High
-CF₃ +0.54+0.8842.6High
-OCF₃ +0.35 +1.04 52.9 Very High
-SCF₃ +0.50+1.4460.0Moderate (S-oxidation)

Data Source: Hansch, C., et al. Chem. Rev. 1991; Togni, A. et al. (See References)

Part 2: The Synthetic Renaissance & Novelty

Historically, introducing -OCF₃ required harsh conditions (e.g., chlorination followed by Swarts fluorination using SbF₃/HF), limiting its use on sensitive scaffolds. "Novelty" in this space is currently driven by Late-Stage Functionalization (LSF) —the ability to install the group at the end of a synthesis, allowing for rapid analogue generation.

2.1 Strategic Synthesis: The Togni Reagent Protocol

Modern IP strategies often rely on novel process patents. One of the most robust methods for introducing -OCF₃ into arenes—specifically ortho to nitrogen functionalities—utilizes hypervalent iodine reagents (Togni Reagent).

Experimental Protocol: Ortho-Trifluoromethoxylation of Anilines Rationale: This method avoids the use of toxic gaseous CF₃OF or FC(O)OF and operates under mild conditions suitable for complex drug intermediates.

Reagents:

  • Substrate:

    
    -hydroxypivalanilide (or similar 
    
    
    
    -aryl hydroxamic acid)
  • Reagent: Togni Reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one)[2][3]

  • Catalyst: Cs₂CO₃ (Cesium Carbonate)[2][3]

  • Solvent: Chloroform (CHCl₃) / Nitromethane (CH₃NO₂)

Step-by-Step Workflow:

  • O-Trifluoromethylation:

    • In a glovebox or under N₂ atmosphere, charge a flame-dried flask with the

      
      -aryl hydroxamic acid substrate (1.0 equiv) and Cs₂CO₃ (10 mol%).
      
    • Add Togni Reagent II (1.2 equiv) and anhydrous CHCl₃ (0.1 M).

    • Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC/LC-MS for the formation of the

      
      -trifluoromethoxy intermediate.
      
    • Note: The intermediate is stable but light-sensitive.

  • The Rearrangement (The Novelty Step):

    • Evaporate CHCl₃ and redissolve the residue in Nitromethane (CH₃NO₂).

    • Heat the solution to 100–120°C in a sealed tube for 12 hours.

    • Mechanism:[4][5] This induces a [3,3]-sigmatropic rearrangement, migrating the -OCF₃ group from the nitrogen to the ortho-carbon position.

  • Work-up & Purification:

    • Cool to RT and concentrate under reduced pressure.

    • Purify via silica gel flash chromatography (Hexane/EtOAc gradient).

    • Validation: Confirm structure via ¹⁹F NMR (distinct singlet around -57 to -59 ppm).[6]

Part 3: Visualizing the Logic
Diagram 1: The Physicochemical Decision Matrix

Caption: Logic flow for selecting -OCF3 based on metabolic and structural requirements.

OCF3_Logic Start Lead Optimization Candidate MetabIssue Metabolic Instability? (e.g., O-dealkylation) Start->MetabIssue Lipophilicity Need Increased Lipophilicity? MetabIssue->Lipophilicity No OCF3 Use -OCF3 (Orthogonal/Stable) MetabIssue->OCF3 Yes (Block P450) Conformation Steric Constraint Required? Lipophilicity->Conformation Yes OCH3 Use -OCH3 (Standard) Lipophilicity->OCH3 No CF3 Use -CF3 (Planar/Bulky) Conformation->CF3 Planar/Linear Conformation->OCF3 Orthogonal

Diagram 2: Synthetic Workflow (Togni Protocol)

Caption: Step-by-step synthetic pathway for ortho-trifluoromethoxylation via sigmatropic rearrangement.

Togni_Synthesis Substrate N-Aryl Hydroxamic Acid (Substrate) Step1 O-Trifluoromethylation (Togni II, Cs2CO3, CHCl3) Substrate->Step1 Intermed N-OCF3 Intermediate (Isolable) Step1->Intermed Step2 [3,3]-Sigmatropic Rearrangement (120°C, CH3NO2) Intermed->Step2 Product Ortho-OCF3 Aniline Derivative Step2->Product

[2][7][8][9]

Part 4: The Patent Landscape & Strategic IP

The patent landscape for trifluoromethoxy derivatives is characterized by a "Markush Trap." Early patents often claimed broad Markush structures including -OCF₃ as a standard substituent (R = halogen, alkyl, haloalkoxy), even if the specific -OCF₃ derivative was never synthesized.

4.1 Freedom-to-Operate (FTO) Analysis
  • The "Riluzole" Shadow: Riluzole (Sanofi) was one of the first blockbusters to normalize the group. Its expiry opened the door for generics, but also created a dense prior art field for benzothiazole scaffolds.

  • Agrochemical Crossover: Companies like Bayer and Syngenta hold vast IP estates on -OCF₃ pyridines and pyrazoles (e.g., Novaluron). Drug developers must cross-check agrochemical databases, not just pharma patents, to ensure novelty.

4.2 Strategic Recommendations
  • Process Patents as Shields: Since direct trifluoromethoxylation is difficult, patenting a novel method of synthesis (e.g., a specific photoredox catalytic cycle) can be as valuable as the composition of matter, especially if it is the only scalable route.

  • Bioisosteric Hopping: The -OCF₃ group is often used to break patents claiming -Cl or -CF₃. If a competitor claims a -CF₃ aromatic ring, an -OCF₃ analogue may fall outside the literal claims while maintaining biological activity (and potentially improving metabolic stability).

  • Scaffold Hopping: Move away from simple phenyl ethers. Recent IP trends favor -OCF₃ on saturated heterocycles (e.g., piperidines) or fused ring systems where the conformational twist of the -OCF₃ group creates a unique vector for target engagement.

References
  • Physicochemical Properties of Fluorine : Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

  • Togni Reagent Protocol : Stanek, K., Koller, R., & Togni, A. (2008). Electrophilic Trifluoromethylation of Alcohols using Hypervalent Iodine Reagents. Journal of Organic Chemistry, 73(3), 1124–1128. Link

  • Ortho-Trifluoromethoxylation : Guo, S., et al. (2016).[3] Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of Visualized Experiments, (107), e53665. Link

  • Medicinal Chemistry of -OCF3 : Leroux, F. R., et al. (2009). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Chemical Society Reviews, 38, 3271-3303. Link

  • Patent Landscape Analysis : DrugPatentWatch. (2025). The Pharmaceutical Patent Playbook: Forging Competitive Dominance. Link

Sources

Protocols & Analytical Methods

Method

Application of 3-[4-(trifluoromethoxy)phenyl]cyclobutan-1-one in drug discovery

Application Note: Strategic Utilization of 3-[4-(trifluoromethoxy)phenyl]cyclobutan-1-one in Fsp³-Rich Drug Design Executive Summary In modern drug discovery, the "Escape from Flatland" initiative drives the transition f...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 3-[4-(trifluoromethoxy)phenyl]cyclobutan-1-one in Fsp³-Rich Drug Design

Executive Summary

In modern drug discovery, the "Escape from Flatland" initiative drives the transition from planar, aromatic-heavy scaffolds to three-dimensional, sp³-rich architectures. 3-[4-(trifluoromethoxy)phenyl]cyclobutan-1-one represents a high-value building block that synergizes two critical design elements: the metabolic robustness of the trifluoromethoxy (-OCF₃) group and the defined vectorality of the cyclobutane ring.[1]

This guide details the strategic application of this compound to modulate lipophilicity (LogP), enhance metabolic stability, and generate novel IP space through bioisosteric replacement of traditional piperidine and cyclohexanone scaffolds.

Physicochemical Profile & Structural Logic

The utility of this building block lies in its ability to fine-tune the physicochemical properties of a lead compound without significantly altering its steric footprint.

PropertyValue / DescriptionImpact on Drug Design
Molecular Weight 230.19 g/mol Fragment-based drug discovery (FBDD) compliant.[1][2]
Lipophilicity High (LogP ~2.6 - 2.[1][2]9)The -OCF₃ group boosts membrane permeability (CNS penetration).[1][2]
Electronic Effect -OCF₃ (σp = 0.35)Strong electron-withdrawing group; modulates pKa of distant amines.[1][2]
Conformation Puckered Ring (~30°)Unlike flat aromatics, the cyclobutane ring adopts a puckered conformation, allowing precise vector positioning of substituents.
Fsp³ Contribution SignificantIncreases fraction of sp³ carbons, correlated with higher clinical success rates.[1][2]

The "Super-Halogen" Effect: The trifluoromethoxy group is often termed a "super-halogen" or "pseudo-halogen." It is lipophilic and electron-withdrawing like a halogen but occupies more space and possesses a unique conformational preference (often orthogonal to the aryl ring), which can restrict bond rotation and lock active conformations.

Strategic Applications in Medicinal Chemistry

A. Bioisosterism and Scaffold Hopping

This cyclobutanone serves as a restricted bioisostere for:

  • 4-Substituted Cyclohexanones: Reducing the ring size to cyclobutane lowers the molecular weight and alters the spatial vector of the carbonyl (or resulting amine) relative to the aryl group.

  • Para-substituted Acetophenones: It provides a rigidified, cyclic alternative to flexible alkyl chains, reducing the entropic penalty of binding.

B. Diversity-Oriented Synthesis (DOS)

The ketone functionality is a "diversity handle."[1][2] It is primarily used to generate libraries of 1,3-disubstituted cyclobutanes via:

  • Reductive Amination: Access to secondary and tertiary amines (common in GPCR and Kinase inhibitors).[2]

  • Strecker Reaction: Synthesis of non-natural amino acids.[1][2]

  • Grignard Addition: Formation of tertiary alcohols.[1][2]

Detailed Protocol: Reductive Amination

Objective: Synthesis of a 3-amino-cyclobutane library. Reaction Type: Indirect Reductive Amination.[1][2][3] Scope: Applicable to primary and secondary amines.[1][2][4][5]

Mechanism & Rationale

We utilize Sodium Triacetoxyborohydride (STAB) in 1,2-Dichloroethane (DCE).[1] STAB is milder than NaCNBH₃ and avoids toxic cyanide byproducts.[1][2] It selectively reduces the iminium ion formed in situ, rather than the ketone itself, minimizing the formation of the alcohol side-product.

Reagents
  • Substrate: 3-[4-(trifluoromethoxy)phenyl]cyclobutan-1-one (1.0 equiv).

  • Amine Partner: Primary or Secondary Amine (1.1 – 1.2 equiv).[1][2]

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.5 equiv).[1][2]

  • Acid Catalyst: Acetic Acid (AcOH) (1.0 equiv) – Crucial for facilitating imine formation.

  • Solvent: 1,2-Dichloroethane (DCE) (Anhydrous).[1]

Step-by-Step Procedure
  • Preparation: In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve the cyclobutanone (1.0 mmol) in anhydrous DCE (5 mL).

  • Imine Formation: Add the amine (1.1 mmol) followed by Acetic Acid (1.0 mmol).[2]

    • Note: If using an amine hydrochloride salt, add 1.0 equiv of Triethylamine (TEA) to liberate the free base.

    • Observation: Stir at Room Temperature (RT) for 30–60 minutes. This allows the equilibrium to shift toward the imine/iminium species.

  • Reduction: Cool the mixture to 0°C (optional, but recommended for reactive amines). Add STAB (1.5 mmol) portion-wise over 5 minutes.

    • Caution: Gas evolution (hydrogen) may occur; ensure venting.[1][2]

  • Reaction: Allow the mixture to warm to RT and stir for 4–16 hours. Monitor by LC-MS for the disappearance of the ketone (m/z 230).

  • Quench: Quench the reaction by adding saturated aqueous NaHCO₃ (5 mL). Stir vigorously for 15 minutes to decompose borate complexes.

  • Work-up: Extract the aqueous layer with Dichloromethane (DCM) (3 x 10 mL).[1][2] Combine organic layers, dry over MgSO₄, filter, and concentrate in vacuo.

  • Purification: The crude residue typically contains a mixture of cis and trans isomers.[2] Purify via Flash Column Chromatography (Silica gel, typically MeOH/DCM gradient) or Prep-HPLC.[1]

Data Interpretation (Cis/Trans Isomers): Cyclobutane substitutions result in cis and trans isomers.[1][2]

  • Cis-isomer: Substituents on the same side of the puckered ring. Often more polar.[1]

  • Trans-isomer: Substituents on opposite sides.[1][2]

  • Tip: 1H NMR NOESY experiments are required to definitively assign relative stereochemistry.[1]

Workflow Visualization

The following diagram illustrates the logical flow from the building block to final library generation, highlighting the decision points for stereochemical analysis.

G cluster_legend Key Mechanistic Checkpoints Input Starting Material: 3-[4-(trifluoromethoxy)phenyl] cyclobutan-1-one Step1 Step 1: Imine Formation (Amine + AcOH in DCE) Input->Step1 Activation Step2 Step 2: Selective Reduction (Add NaBH(OAc)3) Step1->Step2 In-situ reduction Intermediate Crude Amine Mixture (Cis/Trans Isomers) Step2->Intermediate Purification Purification (Prep-HPLC / SFC) Intermediate->Purification Separation Output1 Isomer A (Cis) Bioactive Conformation 1 Purification->Output1 Output2 Isomer B (Trans) Bioactive Conformation 2 Purification->Output2 Check1 Ensure pH ~5-6 for Imine Check2 Monitor Cis/Trans Ratio

Caption: Workflow for generating stereochemically distinct amine libraries from cyclobutanone scaffolds.

Safety & Stability

  • Handling: The trifluoromethoxy group is stable to most standard reaction conditions (acid, base, oxidation). However, the cyclobutanone ring is strained. Avoid extremely high temperatures (>100°C) in the presence of strong Lewis acids to prevent ring-opening or rearrangement.[1]

  • Toxicity: While the specific toxicology of this building block may not be fully characterized, fluorinated aromatics can show specific organotoxicity. Handle with standard PPE (gloves, goggles, fume hood).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis.

References

  • Meanwell, N. A. (2018).[1][2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Abdel-Magid, A. F., et al. (1996).[1][2][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][4][6][7] The Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886. Link

  • Lovering, F., et al. (2009).[1][2] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

  • Sigma-Aldrich. Product Specification: 3-[4-(trifluoromethoxy)phenyl]cyclobutan-1-one.[1][2] Link

Sources

Application

Enantioselective synthesis of chiral 3-substituted cyclobutanone derivatives

Application Note: Enantioselective Synthesis of Chiral 3-Substituted Cyclobutanone Derivatives Executive Summary The cyclobutanone scaffold is a privileged motif in medicinal chemistry, serving as a versatile four-member...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Enantioselective Synthesis of Chiral 3-Substituted Cyclobutanone Derivatives

Executive Summary

The cyclobutanone scaffold is a privileged motif in medicinal chemistry, serving as a versatile four-membered ring building block for the synthesis of complex natural products (e.g., prostaglandins) and pharmaceutical candidates. However, the synthesis of chiral 3-substituted cyclobutanone derivatives presents a unique stereochemical paradox: simple 3-monosubstituted cyclobutanones possess a plane of symmetry passing through C1 and C3, rendering them achiral (prochiral).

To access chiral derivatives, symmetry must be broken. This guide details the Enantioselective Desymmetrization of Prochiral 3-Substituted Cyclobutanones . We focus on two high-impact methodologies:

  • Organocatalytic Michael Addition: Using chiral amine catalysts to desymmetrize the ring via

    
    -functionalization, creating up to three contiguous stereocenters.
    
  • Transition-Metal Catalyzed Conjugate Addition: A complementary approach utilizing cyclobutenones to install chirality at the C3 and C2 positions simultaneously.

Scientific Foundation & Mechanistic Logic

The Stereochemical Challenge

A 3-substituted cyclobutanone (e.g., 3-phenylcyclobutanone) typically adopts a puckered conformation. However, due to rapid ring flipping, the molecule averages to a planar structure with


 symmetry, making it optically inactive.

The Solution: Desymmetrization. By reacting the enolizable


-protons (C2/C4) with an electrophile in the presence of a chiral catalyst, we differentiate the enantiotopic faces of the enolate. This breaks the 

symmetry, establishing fixed chirality at C2 and C3 (and potentially the electrophile's attachment point).
Pathway Visualization

Desymmetrization_Pathway cluster_mechanism Stereocontrol Origin Start Prochiral 3-Substituted Cyclobutanone (Cs Symmetry) Activation Chiral Enamine Formation Start->Activation Chiral Amine Cat. Transition Face-Selective Electrophilic Attack Activation->Transition Nitroalkene/Electrophile Product Chiral 2,3-Disubstituted Cyclobutanone Transition->Product Hydrolysis

Figure 1: Logic flow for the conversion of achiral 3-substituted precursors into chiral derivatives via organocatalytic desymmetrization.

Protocol A: Organocatalytic Michael Addition to Nitroalkenes

This protocol utilizes a bifunctional thiourea-amine catalyst to effect the desymmetrization of 3-substituted cyclobutanones via a Michael addition to nitroalkenes. This method is preferred for generating high structural complexity (three contiguous stereocenters) under mild conditions.

Target Product: 2-(2-nitro-1-arylethyl)-3-arylcyclobutanones.

Reagents & Equipment
  • Substrate: 3-Arylcyclobutanone (e.g., 3-(4-tolyl)cyclobutanone).[1][2]

  • Electrophile: trans-

    
    -Nitrostyrene derivatives.[1]
    
  • Catalyst: Takemoto’s Catalyst or a primary amine-thiourea derivative (e.g., 9-amino-9-deoxy-epiquinine derived thiourea).

  • Solvent: Toluene (anhydrous).[2]

  • Purification: Flash column chromatography (Silica gel 60).

Step-by-Step Methodology
  • Catalyst Preparation:

    • In a flame-dried reaction vial equipped with a magnetic stir bar, weigh out the chiral thiourea-amine catalyst (10-20 mol%).

    • Note: Higher loading (20 mol%) may be required for sterically hindered substrates to ensure practical reaction times.

  • Reaction Assembly:

    • Add the 3-substituted cyclobutanone substrate (1.0 equiv, typically 0.2–0.5 mmol scale for optimization).

    • Add the nitroalkene electrophile (2.0 equiv). Using an excess of the electrophile drives the equilibrium forward and suppresses side reactions.

    • Dissolve the mixture in anhydrous Toluene (0.5 M concentration relative to cyclobutanone).

    • Critical: Do not use polar protic solvents (MeOH, EtOH) as they disrupt the hydrogen-bonding network essential for the bifunctional catalyst's transition state.

  • Incubation:

    • Stir the reaction mixture at room temperature (

      
      ).
      
    • Monitoring: Monitor via TLC or

      
       NMR. Reaction times can range from 48 to 96 hours depending on the electronic nature of the 3-aryl substituent.
      
  • Work-up:

    • Directly load the crude reaction mixture onto a short pad of silica gel.

    • Elute with a gradient of Hexane:Ethyl Acetate (90:10 to 70:30).

    • Tip: Avoid aqueous work-up if possible to prevent potential retro-Michael or epimerization of the sensitive

      
      -position.
      
  • Analysis:

    • Determine diastereomeric ratio (dr) via

      
       NMR analysis of the crude mixture.
      
    • Determine enantiomeric excess (ee) via Chiral HPLC (e.g., Daicel Chiralpak IA/IB columns).

Expected Results & Troubleshooting
ParameterSpecificationTroubleshooting Tip
Yield 60–85%If low, check for nitroalkene polymerization.
Diastereoselectivity > 80:20 (dr)Lower temperature (

) may improve dr but slow rate significantly.
Enantioselectivity 85–95% eeEnsure anhydrous conditions; water competes with nitro group H-bonding.

Protocol B: Rhodium-Catalyzed Conjugate Addition (Alternative)

For researchers requiring 3-substituted cyclobutanones from cyclobutenone precursors (rather than desymmetrizing existing rings), the Rh-catalyzed addition is the gold standard.

Mechanism: Rh(I)-catalyzed 1,4-addition of arylboronic acids to cyclobutenone ketals (surrogates for unstable cyclobutenones).

Workflow Diagram

Rh_Catalysis Substrate Cyclobutenone Ketal (Stable Surrogate) Catalyst_Cycle Rh(I) / Chiral Diene Ligand + Ar-B(OH)2 Substrate->Catalyst_Cycle Intermediate Chiral Enol Ether Catalyst_Cycle->Intermediate Asymmetric Carbometalation Hydrolysis Acid Hydrolysis Intermediate->Hydrolysis Final 3-Substituted Cyclobutanone (Enantioenriched if 2-substituent present) Hydrolysis->Final

Figure 2: Rhodium-catalyzed asymmetric arylation workflow.

Protocol Summary
  • Mix: Cyclobutenone ketal (1.0 equiv), Arylboronic acid (2.0 equiv),

    
     (2.5 mol%), and Chiral Ligand (e.g., chiral diene or bisphosphine) in 1,4-dioxane/
    
    
    
    .
  • React: Heat at

    
     for 12 hours.
    
  • Hydrolyze: Treat the isolated enol ether with

    
     in THF to reveal the ketone.
    

References

  • Capitta, F., et al. (2014). Enantioselective Organocatalyzed Desymmetrization of 3-Substituted Cyclobutanones through Michael Addition to Nitroalkenes. Synlett. Link

  • Chen, Y.J., et al. (2015).[3] Synthesis of chiral cyclobutanes via rhodium/diene-catalyzed asymmetric 1,4-addition. Chemical Communications. Link

  • Wilent, J. (2023). Rhodium-Catalyzed Asymmetric Arylation of Cyclobutenone Ketals. ACS Organic Chemistry Highlights. Link

  • Guo, J., et al. (2020). Enantioselective Synthesis of 3-Substituted Cyclobutenes by Catalytic Conjugate Addition/Trapping Strategies. Angewandte Chemie International Edition. Link

Sources

Method

Application Note: Scale-Up Synthesis of 3-[4-(trifluoromethoxy)phenyl]cyclobutan-1-one

Executive Summary & Strategic Rationale The cyclobutanone motif is a critical pharmacophore in modern drug design, serving as a versatile bioisostere for gem-dimethyl groups or as a constrained scaffold for enzyme inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The cyclobutanone motif is a critical pharmacophore in modern drug design, serving as a versatile bioisostere for gem-dimethyl groups or as a constrained scaffold for enzyme inhibitors (e.g., USP7, IDO1). The specific target, 3-[4-(trifluoromethoxy)phenyl]cyclobutan-1-one , presents a unique synthetic challenge: the installation of a lipophilic, electron-withdrawing trifluoromethoxy (


) group on a strained four-membered ring.

This guide details the Dichloroketene [2+2] Cycloaddition Route , the industry-standard for scaling 3-arylcyclobutanones. Unlike photochemical [2+2] methods which are difficult to scale due to photon flux limitations, this thermal route utilizes inexpensive reagents (Trichloroacetyl chloride, Zinc) to generate dichloroketene in situ.

Key Process Advantages:

  • Regioselectivity: The [2+2] addition is highly regioselective for 3-substituted cyclobutanones.

  • Scalability: Avoids cryogenic conditions and high-pressure reactors.

  • Safety Profile: Designed with specific controls for exotherms and hydrogen evolution.

Synthetic Pathway & Mechanism[1][2][3][4]

The synthesis proceeds via a two-step sequence:

  • [2+2] Cycloaddition: In situ generation of dichloroketene from trichloroacetyl chloride and activated zinc, followed by trapping with 4-(trifluoromethoxy)styrene.

  • Reductive Dechlorination: Removal of the gem-dichloro motif using Zinc dust in acetic acid.

Pathway Visualization

SyntheticRoute Styrene 4-(Trifluoromethoxy)styrene (Starting Material) Intermediate 2,2-Dichloro-3-[4-(OCF3)phenyl] cyclobutan-1-one Styrene->Intermediate [2+2] Cycloaddition (Regioselective) Reagents1 Trichloroacetyl Chloride Activated Zn, Et2O/DME Reagents1->Intermediate Target 3-[4-(trifluoromethoxy)phenyl] cyclobutan-1-one (Target) Intermediate->Target Reductive Dechlorination Reagents2 Zn Dust Acetic Acid, RT Reagents2->Target

Figure 1: Two-step synthetic pathway utilizing the Hassner-Krepski protocol.

Critical Process Parameters (CPP) & Safety

Before initiating the protocol, review the following risk assessment data.

ParameterSpecificationRationale / Risk Mitigation
Zinc Activation HCl wash + Cu/Ag coupleUnactivated Zn leads to induction periods followed by runaway exotherms.
Dosing Rate

Dichloroketene polymerizes if accumulation occurs. Feed rate must match consumption rate.
Solvent Choice Et₂O or DMEEthereal solvents stabilize the ketene intermediate. THF can polymerize under these conditions.

Management
Inert SweepStep 2 generates stoichiometric

gas. Ensure reactor headspace is swept to a scrubber.
Styrene Stability Inhibitor FreeCommercial styrene often contains TBC (inhibitor). Remove via basic alumina wash to prevent radical side-reactions.

Detailed Experimental Protocols

Step 1: [2+2] Cycloaddition (Formation of Dichlorocyclobutanone)

Reaction Scale: 100 mmol (Basis)

Reagents:

  • 4-(Trifluoromethoxy)styrene (1.0 equiv, 18.8 g)

  • Trichloroacetyl chloride (1.2 equiv, 13.4 mL)

  • Zinc dust (Activated) (1.5 equiv, 9.8 g)

  • 1,2-Dimethoxyethane (DME) (200 mL)

Protocol:

  • Zinc Activation (Critical): Suspend Zn dust in 10% HCl for 2 minutes. Filter, wash sequentially with water, ethanol, and diethyl ether. Dry under high vacuum at 100°C for 1 hour. Note: Proper activation reduces the induction period.

  • Setup: Charge a 3-neck flask (equipped with reflux condenser, addition funnel, and internal thermometer) with Activated Zn and anhydrous DME under

    
    .
    
  • Addition 1: Add the 4-(trifluoromethoxy)styrene to the Zn slurry.

  • Addition 2 (Controlled): Add a solution of Trichloroacetyl chloride in DME (50 mL) dropwise over 2 hours.

    • Process Control: Maintain internal temperature between 25–35°C. Use a water bath if necessary. The reaction is exothermic.

  • Digestion: After addition, stir at room temperature for 4–12 hours. Monitor conversion by TLC (Hexane/EtOAc) or GC-MS.

  • Quench: Carefully add saturated

    
     solution to quench unreacted acid chloride. Filter off the zinc salts through a Celite pad.
    
  • Workup: Extract the filtrate with Ethyl Acetate (3x). Wash combined organics with Brine, dry over

    
    , and concentrate.
    
    • Result: Crude 2,2-dichloro-3-[4-(trifluoromethoxy)phenyl]cyclobutan-1-one. Usually a viscous oil or low-melting solid. Proceed to Step 2 without extensive purification to minimize degradation.

Step 2: Reductive Dechlorination[5]

Reagents:

  • Crude Dichlorocyclobutanone (from Step 1)

  • Zinc dust (4.0 equiv)

  • Glacial Acetic Acid (5.0 mL per gram of substrate)

Protocol:

  • Setup: Charge a flask with Zinc dust and Glacial Acetic Acid. Cool to 15°C using a water bath.

  • Addition: Add the crude dichlorocyclobutanone (dissolved in a minimal amount of acetic acid or toluene) dropwise.

    • Safety: This reaction is highly exothermic and evolves Hydrogen gas. Ensure efficient venting.

  • Reaction: Allow the mixture to warm to room temperature. Stir for 2–4 hours.

    • Endpoint: Monitor by TLC.[1] The disappearance of the less polar dichloro-compound indicates completion.

  • Workup: Dilute with Et₂O or MTBE. Filter off excess Zinc.

  • Neutralization: Pour the filtrate onto ice/water. Neutralize carefully with

    
     or 
    
    
    
    until pH ~7.
    • Note: Cyclobutanones are sensitive to strong base; avoid pH > 9 to prevent ring opening (Baeyer-Villiger type oxidation or cleavage).

  • Isolation: Extract with Et₂O, dry, and concentrate.

  • Purification: Purify via flash chromatography (SiO₂, 0-10% EtOAc in Heptane) or distillation (if scale permits and vacuum is sufficient).

Process Safety & Workflow Diagram

The following diagram illustrates the operational workflow, highlighting critical safety checkpoints (Red Nodes).

Workflow Start Start: Raw Material Check ZnAct Zn Activation (Remove Oxide Layer) Start->ZnAct Reactor1 Reactor 1: [2+2] Cycloaddition (DME, 25-35°C) ZnAct->Reactor1 Exotherm CRITICAL: Exotherm Control Monitor Temp < 40°C Reactor1->Exotherm Filter1 Filtration (Remove Zn Salts) Reactor1->Filter1 Exotherm->Reactor1 Adjust Feed Reactor2 Reactor 2: Dechlorination (Zn/AcOH) Filter1->Reactor2 H2Gas CRITICAL: H2 Evolution Ensure Venting Reactor2->H2Gas Neutralize Neutralization (pH 7-8) Avoid Strong Base Reactor2->Neutralize Final Distillation/Chromatography Neutralize->Final

Figure 2: Operational workflow emphasizing safety control points for thermal management and gas evolution.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield (Step 1) Polymerization of DichloroketeneReduce addition rate of acid chloride. Ensure high dilution.
Stalled Reaction (Step 1) Inactive ZincRepeat Zn activation with HCl. Ensure anhydrous solvents.
Ring Opening (Step 2) pH too high during workupUse

instead of

. Keep temperature low during neutralization.
Product is Colored Polymer residuesFilter through a short plug of silica gel before final purification.

References

  • Krepski, L. R., & Hassner, A. (1978). An improved procedure for the addition of dichloroketene to unreactive olefins. The Journal of Organic Chemistry, 43(16), 3173-3175. Link

  • Danheiser, R. L., & Savariar, S. (1987). Regiocontrolled synthesis of 3-substituted cyclobutanones. Tetrahedron Letters, 28(29), 3299-3302. Link

  • Bakasse, M., et al. (1989). Zinc-mediated reduction of alpha-halocyclobutanones: A convenient route to cyclobutanones. The Journal of Organic Chemistry, 54(8), 1948-1951.
  • Amgen Inc. (2010). Process for the preparation of cyclobutanone derivatives.[2][1][3][4] Patent WO2010121345. (Validates scale-up of Zn/AcOH dechlorination).

Sources

Application

Application Notes and Protocols: Leveraging 3-[4-(trifluoromethoxy)phenyl]cyclobutan-1-one in Fragment-Based Screening Campaigns

Abstract Fragment-Based Drug Discovery (FBDD) has solidified its position as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying novel chemical matter for challenging biolo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has solidified its position as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying novel chemical matter for challenging biological targets.[1][2][3] This approach relies on screening small, low-molecular-weight compounds ("fragments") that, despite their low affinity, bind efficiently to the target protein.[2][3] These initial hits then serve as starting points for rational, structure-guided optimization into potent lead compounds.[3][4][5] This application note provides a detailed guide for the utilization of a unique fragment, 3-[4-(trifluoromethoxy)phenyl]cyclobutan-1-one , in FBDD campaigns. We will explore the strategic rationale for its inclusion in a screening library, its physicochemical properties, and detailed protocols for primary screening, hit validation, and subsequent hit-to-lead optimization.

Introduction: The Strategic Value of 3-[4-(trifluoromethoxy)phenyl]cyclobutan-1-one in FBDD

The success of an FBDD campaign is fundamentally linked to the quality and diversity of the fragment library.[2][6] A well-designed library should not only adhere to general guidelines like the "Rule of Three" (Ro3) but also offer a diverse range of pharmacophores and three-dimensional shapes to effectively probe the chemical space of a protein's binding sites.[7][8] 3-[4-(trifluoromethoxy)phenyl]cyclobutan-1-one is a compelling fragment due to the unique combination of its constituent moieties, each contributing desirable properties for drug discovery.

  • The Trifluoromethoxy (-OCF₃) Group: This functional group is a bioisostere of the methoxy group but offers distinct advantages.[9][10] It is highly lipophilic, which can enhance membrane permeability and improve oral bioavailability.[10][11] Crucially, the carbon-fluorine bonds are exceptionally strong, making the -OCF₃ group resistant to metabolic degradation and thereby increasing the half-life of a potential drug candidate.[9][10][11] Its strong electron-withdrawing nature also influences the electronics of the phenyl ring, potentially modulating binding interactions.[9]

  • The Cyclobutanone Core: The four-membered cyclobutane ring provides a rigid, three-dimensional scaffold, a desirable trait in fragment libraries which are often dominated by flat, aromatic systems.[12][13] This puckered structure allows for the presentation of substituents in precise vectors, potentially accessing deeper pockets or making more specific interactions within a binding site.[12] The cyclobutanone moiety itself is a versatile synthetic handle, offering multiple avenues for future chemical elaboration during the hit-to-lead phase.[14][15][16]

  • The Phenyl Linker: The phenyl group provides a common scaffold for interaction with aromatic residues (e.g., tyrosine, phenylalanine, tryptophan) in a protein binding site through π-π stacking or hydrophobic interactions.

Physicochemical Profile

A successful fragment must possess appropriate physicochemical properties to ensure its utility in biophysical screening assays. High aqueous solubility is particularly critical to avoid artifacts and to allow for the high concentrations often required to detect weak binding.[6][7]

PropertyValue / DescriptionSource/Rationale
Molecular Formula C₁₁H₉F₃O₂[17]
Molecular Weight 230.19 g/mol
CAS Number 1506272-65-6
Predicted XlogP 2.6[17]
Hydrogen Bond Donors 0Conforms to "Rule of Three"[7][8]
Hydrogen Bond Acceptors 2 (carbonyl oxygen, ether oxygen)Conforms to "Rule of Three"[7][8]
Rotatable Bonds 2Low conformational flexibility, desirable for fragments.
Aqueous Solubility Must be experimentally determined. Goal >1 mM.High solubility is crucial for FBDD.[7]

Experimental Protocols: A Step-by-Step Guide

This section outlines a comprehensive workflow for screening and validating 3-[4-(trifluoromethoxy)phenyl]cyclobutan-1-one. The described protocols are based on established best practices in the field of FBDD.

Fragment Quality Control (QC)

Prior to initiating any screening, the purity and integrity of the fragment stock are paramount. Impurities can lead to false-positive hits.[7]

Protocol 2.1.1: Purity and Identity Verification

  • LC-MS Analysis:

    • Dissolve the fragment in a suitable solvent (e.g., DMSO) to a concentration of 10 mM.

    • Inject 1 µL onto a C18 reverse-phase column.

    • Run a standard water/acetonitrile gradient.

    • Confirm the presence of the expected mass (m/z = 231.06 for [M+H]⁺).

    • Assess purity by integrating the area of the main peak relative to all other peaks at a suitable wavelength (e.g., 254 nm). The purity should be >95%.

  • ¹H and ¹⁹F NMR Spectroscopy:

    • Dissolve ~1-2 mg of the fragment in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Acquire a ¹H NMR spectrum to confirm the structural integrity and absence of significant impurities.

    • Acquire a ¹⁹F NMR spectrum to confirm the presence of the -OCF₃ group (a singlet is expected).

Protocol 2.1.2: Solubility Assessment

  • Prepare a saturated solution of the fragment in the primary screening buffer (e.g., PBS, pH 7.4).

  • Incubate at room temperature for 1-2 hours with agitation.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any undissolved solid.

  • Carefully remove the supernatant and analyze its concentration via a calibrated LC-MS or NMR method. The aqueous solubility should ideally be ≥ 1 mM.

Primary Screening: Identifying Hits

Because fragments typically exhibit weak binding (high µM to mM affinity), sensitive biophysical techniques are required for their detection.[18][19] We will detail protocols for Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR) as primary screening methods.

SPR is a label-free technique that measures changes in mass on a sensor surface, making it ideal for detecting the binding of small fragments to an immobilized protein target.[20][21][22]

Protocol 2.2.1.1: SPR Screening Workflow

  • Protein Immobilization:

    • Immobilize the target protein onto a suitable sensor chip (e.g., CM5) via amine coupling to a high density to maximize the signal for small molecule binding.[23]

    • Include a reference flow cell (e.g., mock-coupled or coupled with an irrelevant protein) to subtract bulk refractive index changes.

  • Assay Development:

    • Optimize the running buffer to ensure protein stability and minimize non-specific binding. This often includes a small percentage of DMSO (e.g., 1-5%) to match the fragment solvent and a non-ionic surfactant (e.g., 0.05% P20).[22][23]

  • Primary Screen:

    • Prepare a stock solution of 3-[4-(trifluoromethoxy)phenyl]cyclobutan-1-one in 100% DMSO.

    • Dilute the fragment into the running buffer to the desired screening concentration (e.g., 200 µM). Ensure the final DMSO concentration is matched across all samples and the running buffer.[22]

    • Inject the fragment solution over the target and reference flow cells.

    • A positive "hit" is identified by a response signal in the target flow cell that is significantly higher than the signal in the reference flow cell.

  • Affinity Determination:

    • For confirmed hits, perform a dose-response analysis by injecting a series of fragment concentrations (e.g., from 1 µM to 1 mM).

    • Fit the steady-state binding responses to a 1:1 binding model to determine the dissociation constant (Kᴅ).

Diagram: SPR Screening Workflow

SPR_Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis & Validation p1 Immobilize Target Protein on Sensor Chip s2 Inject Fragment over Target & Reference Cells p1->s2 p2 Prepare Fragment Stock (e.g., 10mM in DMSO) s1 Dilute Fragment to Screening Concentration p2->s1 s1->s2 s3 Detect Binding Response s2->s3 a1 Identify Hit (Target > Reference) s3->a1 a2 Perform Dose-Response Titration a1->a2 a3 Calculate Kᴅ a2->a3

Caption: High-level workflow for a typical SPR-based fragment screening experiment.

The presence of the trifluoromethoxy group makes this fragment an ideal candidate for ¹⁹F NMR-based screening.[24][25] Since fluorine is absent in biological macromolecules, the ¹⁹F NMR spectrum is exceptionally clean, with the fragment's signal being the only resonance.[25] This method is highly sensitive for detecting weak binding events.[24][25]

Protocol 2.2.2.1: ¹⁹F NMR Screening Workflow

  • Sample Preparation:

    • Prepare two samples in a suitable NMR buffer (e.g., deuterated phosphate buffer).

    • Sample A (Reference): Contains 3-[4-(trifluoromethoxy)phenyl]cyclobutan-1-one at the screening concentration (e.g., 100 µM).

    • Sample B (Test): Contains the fragment at the same concentration plus the target protein (e.g., 10-20 µM).

  • NMR Data Acquisition:

    • Acquire a one-dimensional ¹⁹F NMR spectrum for both samples.

  • Hit Identification:

    • Compare the spectrum of Sample B to Sample A. Binding of the fragment to the protein will typically result in:

      • A decrease in the signal intensity.

      • Broadening of the resonance line width.

      • A change in the chemical shift.

    • Any of these changes indicates a binding event.

Diagram: ¹⁹F NMR Screening Principle

NMR_Principle cluster_free Fragment Alone (No Target) cluster_bound Fragment + Target free_frag Fragment (Fast Tumbling) free_spec Sharp, Intense ¹⁹F Signal free_frag->free_spec Results in bound_complex Protein-Fragment Complex (Slow Tumbling) bound_spec Broad, Weak ¹⁹F Signal bound_complex->bound_spec Results in

Caption: Conceptual diagram illustrating the effect of protein binding on the ¹⁹F NMR signal of the fragment.

Hit Validation and Characterization

It is crucial to validate primary hits using an orthogonal method to eliminate false positives.[26][27] If SPR was the primary screen, NMR could be the validation method, and vice-versa. X-ray crystallography provides the ultimate validation by confirming binding and revealing the precise binding mode.[28][29]

Protocol 2.3.1: X-ray Crystallography

  • Crystal Soaking or Co-crystallization:

    • Obtain high-quality crystals of the target protein.

    • Soak the crystals in a solution containing a high concentration of the fragment (e.g., 1-10 mM, limited by solubility).

    • Alternatively, co-crystallize the protein in the presence of the fragment.

  • Data Collection and Structure Determination:

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the data and solve the structure by molecular replacement.

    • Carefully examine the resulting electron density maps for evidence of the bound fragment. A clear, unambiguous density corresponding to the shape of the fragment confirms binding and provides the atomic details of the interaction.[29][30][31][32]

Hit-to-Lead Optimization: Evolving the Fragment

Once 3-[4-(trifluoromethoxy)phenyl]cyclobutan-1-one is confirmed as a bona fide hit with a known binding mode from crystallography, the process of evolving it into a more potent lead compound begins.[4] The structural information is key to guiding this process rationally.[33][34]

Key Optimization Strategies

There are three primary strategies for fragment evolution: growing, linking, and merging.[5][33][34]

  • Fragment Growing: This is the most common approach.[4][5] It involves adding chemical functionality to the fragment core to engage with nearby pockets or form new interactions with the protein, thereby increasing affinity and potency.[4] The cyclobutanone ring of our fragment is an excellent anchor point for this strategy. For example, reductive amination could be used to introduce a variety of side chains from the ketone position.

  • Fragment Linking: If another fragment is found to bind in an adjacent pocket, a chemical linker can be designed to connect the two fragments, often resulting in a dramatic increase in affinity.[5][34]

  • Fragment Merging: If a second fragment is identified that partially overlaps with the binding site of the first, a new molecule can be designed that incorporates the key features of both fragments.[5][34]

Diagram: Fragment Evolution Strategies

FBDD_Evolution cluster_strategies Optimization Strategies start Validated Fragment Hit (e.g., 3-[4-(trifluoromethoxy)phenyl]cyclobutan-1-one) grow Fragment Growing (Add new groups to explore an adjacent pocket) start->grow Structure-Guided Design link Fragment Linking (Connect to a second, nearby fragment with a linker) start->link merge Fragment Merging (Combine features with an overlapping fragment) start->merge lead Potent Lead Compound grow->lead link->lead merge->lead

Caption: The main strategies for optimizing an initial fragment hit into a lead compound.

Conclusion

3-[4-(trifluoromethoxy)phenyl]cyclobutan-1-one represents a high-value fragment for inclusion in modern FBDD screening libraries. Its unique combination of a metabolically stable and lipophilic -OCF₃ group, a rigid 3D cyclobutanone core, and a synthetically tractable framework provides an excellent starting point for drug discovery campaigns. The fluorine handle offers a distinct advantage for highly sensitive and robust ¹⁹F NMR-based screening, while the overall structure is well-suited for standard biophysical methods like SPR and X-ray crystallography. By following the detailed protocols for quality control, screening, validation, and optimization outlined in this guide, researchers can effectively leverage the potential of this fragment to discover novel, high-quality lead compounds for a range of biological targets.

References

  • Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences. (2020). [Link]

  • An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter. (2022). [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. (2025). [Link]

  • Fragment-Based Drug Discovery Using NMR Spectroscopy. PMC. (2013). [Link]

  • NMR Spectroscopy in Fragment-Based Drug Design. Creative Biostructure. (n.d.). [Link]

  • Fragment Based Drug Discovery: Practical Implementation Based on 19F NMR Spectroscopy. Journal of Medicinal Chemistry. (2012). [Link]

  • In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry. (2020). [Link]

  • Applications of NMR in Fragment-Based Drug Design. Royal Society of Chemistry. (2015). [Link]

  • Importance of Cyclobutanone in Pharmaceutical Intermediates. Liskon Biological. (2025). [Link]

  • Trifluoromethoxy group. Wikipedia. (n.d.). [Link]

  • Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. MDPI. (2024). [Link]

  • The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). [Link]

  • Cyclobutanone in Pharmaceutical Applications. Liskon Biological. (2025). [Link]

  • Fragment-based drug discovery-the importance of high-quality molecule libraries. Molecular Oncology. (2022). [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. (2025). [Link]

  • Fragment Screening by Crystallography: An Alternative to High Throughput Screening. Sygnature Discovery. (n.d.). [Link]

  • Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Massachusetts Biotechnology Council. (2025). [Link]

  • In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers. (2020). [Link]

  • Fragment HIT Identification in FBDD. CrystalsFirst. (2022). [Link]

  • Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry. (2025). [Link]

  • 6 ingredients for a successful fragment library. NanoTemper Technologies. (2020). [Link]

  • Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Pro. SciSpace. (n.d.). [Link]

  • Fragment-to-Lead. Creative Biostructure. (n.d.). [Link]

  • In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. PubMed. (2020). [Link]

  • Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. PMC. (2014). [Link]

  • Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. Journal of Medicinal Chemistry. (2022). [Link]

  • Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. Proteros. (2026). [Link]

  • X-ray Crystallography Fragment Screening. Selvita. (n.d.). [Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates. PMC. (2021). [Link]

  • SPR-based Fragment Screening: Advantages and Applications. ResearchGate. (2025). [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. (2024). [Link]

  • Fragment library design. Stanford Medicine. (2012). [Link]

  • Advanced SPR applications accelerate hit identification and validation in fragment‐based drug discovery. Sartorius. (n.d.). [Link]

  • Screening and analysis of fragments using Biacore systems. Cytiva. (n.d.). [Link]

  • SPR-based fragment screening: advantages and applications. PubMed. (2009). [Link]

  • Fragment screening by SPR/NMR. The 52nd Annual Meeting of the NMR Society of Japan. (n.d.). [Link]

  • Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. ResearchGate. (2022). [Link]

  • Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. (2021). [Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. (2021). [Link]

  • Fragment‐based drug discovery—the importance of high‐quality molecule libraries. PMC. (2022). [Link]

  • Cyclobutanone Definition. Fiveable. (2025). [Link]

  • 3-[4-(trifluoromethoxy)phenyl]cyclobutan-1-one (C11H9F3O2). PubChemLite. (n.d.). [Link]

Sources

Method

Experimental protocol for functionalizing the ketone of 3-phenylcyclobutanone

An Application Guide to the Strategic Functionalization of 3-Phenylcyclobutanone Abstract: 3-Phenylcyclobutanone is a versatile chemical scaffold of significant interest to researchers in organic synthesis and medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Strategic Functionalization of 3-Phenylcyclobutanone

Abstract: 3-Phenylcyclobutanone is a versatile chemical scaffold of significant interest to researchers in organic synthesis and medicinal chemistry. Its inherent ring strain and the presence of a reactive ketone functionality make it a valuable building block for accessing a diverse range of more complex molecular architectures.[1] This guide provides an in-depth exploration of key experimental strategies for the functionalization of 3-phenylcyclobutanone, complete with detailed protocols, mechanistic insights, and comparative data to inform experimental design. We will delve into reactions targeting the carbonyl group, transformations at the α-carbon, and strategic ring-expansion methodologies.

Introduction: The Synthetic Potential of a Strained Ring

The cyclobutane ring, a motif increasingly utilized by medicinal chemists to "escape flatland" and explore three-dimensional chemical space, imparts unique reactivity to 3-phenylcyclobutanone.[1][2] The angle strain within the four-membered ring (approx. 26 kcal/mol) not only influences the conformation of the molecule but also serves as a thermodynamic driving force for ring-opening and ring-expansion reactions.[3] The ketone carbonyl group provides a primary reactive handle for a host of well-established transformations, including reductions, olefinations, and nucleophilic additions. Furthermore, the protons on the carbons alpha to the carbonyl are acidic, allowing for the formation of enolates and subsequent functionalization at these positions.[4][5] This combination of features makes 3-phenylcyclobutanone a powerful intermediate for constructing novel cyclobutane-containing structures, as well as for accessing five- and six-membered ring systems through controlled rearrangement reactions.

Stereoselective Reduction of the Carbonyl Group

The reduction of the ketone in 3-phenylcyclobutanone to the corresponding alcohol, 3-phenylcyclobutanol, is a fundamental transformation. A key consideration in this reaction is the control of diastereoselectivity, yielding either the cis or trans isomer. Experimental studies have demonstrated that hydride reductions of 3-substituted cyclobutanones are highly selective for the formation of the cis alcohol, often with diastereomeric ratios exceeding 90:10.[6][7]

Causality of Stereoselectivity: This high cis-selectivity is rationalized by the Felkin-Ahn model, which predicts the trajectory of nucleophilic attack on a carbonyl group adjacent to a stereocenter.[8] The hydride nucleophile preferentially attacks the carbonyl carbon from the face opposite the bulky phenyl substituent (anti-facial attack) to minimize steric hindrance.[6] This approach leads to the predominant formation of the cis-3-phenylcyclobutanol isomer. The selectivity of this reduction can be further improved by lowering the reaction temperature or by decreasing the polarity of the solvent.[7]

Comparative Data: Diastereoselectivity in Hydride Reduction
Reducing AgentTemperature (K)Solventcis:trans RatioReference
LiAlH₄298THF92:8[6]
LiAlH₄195THF97:3[6]
L-Selectride®298THF91:9[6]
NaBH₄298Methanol>90:10[1]
Experimental Protocol: Stereoselective Reduction with Sodium Borohydride
  • Reaction Setup: To a solution of 3-phenylcyclobutanone (1.0 g, 6.84 mmol) in methanol (25 mL) in a 100 mL round-bottom flask equipped with a magnetic stir bar, cool the mixture to 0 °C using an ice bath.

  • Reagent Addition: Add sodium borohydride (NaBH₄) (0.31 g, 8.21 mmol, 1.2 equiv) portion-wise over 10 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system until the starting material is consumed.

  • Quenching: Slowly add 1 M hydrochloric acid (HCl) dropwise to quench the excess NaBH₄ until gas evolution ceases.

  • Workup: Remove the methanol under reduced pressure using a rotary evaporator. Add deionized water (30 mL) and ethyl acetate (30 mL) to the residue. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to yield cis-3-phenylcyclobutanol.

Caption: Workflow for the stereoselective reduction of 3-phenylcyclobutanone.

Carbonyl Olefination via the Wittig Reaction

The Wittig reaction provides a reliable method for converting the carbonyl group of 3-phenylcyclobutanone into a carbon-carbon double bond, a process known as olefination.[9] This reaction utilizes a phosphonium ylide (a Wittig reagent), which reacts with the ketone to form an alkene and triphenylphosphine oxide as a byproduct.[10][11] This transformation is particularly useful for installing an exocyclic methylene group (=CH₂) using methylenetriphenylphosphorane.

Mechanistic Rationale: The reaction proceeds through a [2+2] cycloaddition between the ylide and the ketone to form a transient four-membered ring intermediate called an oxaphosphetane.[10][12] This intermediate rapidly decomposes in a retro-[2+2] cycloaddition to yield the thermodynamically stable triphenylphosphine oxide and the desired alkene. The formation of the very strong phosphorus-oxygen double bond is the primary driving force for this reaction.

Experimental Protocol: Methyleneation with Methyltriphenylphosphonium Bromide
  • Ylide Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (3.57 g, 10.0 mmol) in anhydrous tetrahydrofuran (THF) (40 mL). Cool the suspension to 0 °C and add n-butyllithium (n-BuLi) (4.0 mL, 2.5 M in hexanes, 10.0 mmol) dropwise via syringe. A deep yellow or orange color indicates the formation of the ylide. Stir the mixture at room temperature for 30 minutes.

  • Ketone Addition: Cool the ylide solution back to 0 °C and add a solution of 3-phenylcyclobutanone (1.20 g, 8.2 mmol) in anhydrous THF (10 mL) dropwise over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4 hours, or until TLC analysis indicates complete consumption of the ketone.

  • Quenching: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution (20 mL).

  • Workup: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL). Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate (Na₂SO₄).

  • Purification: After filtration and concentration, the crude product contains the desired alkene and triphenylphosphine oxide. Purify by flash column chromatography (eluting with hexanes) to isolate 3-phenyl-1-methylenecyclobutane.

G start 3-Phenylcyclobutanone intermediate Oxaphosphetane Intermediate start->intermediate + Ylide ylide Ph3P=CH2 (Wittig Reagent) product_alkene 3-Phenyl-1-methylenecyclobutane intermediate->product_alkene Decomposition product_oxide Triphenylphosphine Oxide (Byproduct) intermediate->product_oxide

Caption: Simplified workflow of the Wittig olefination reaction.

Ring Expansion Strategies

The inherent strain of the cyclobutanone ring provides a powerful thermodynamic incentive for ring expansion reactions, which can be exploited to synthesize five-membered lactones and lactams. The Baeyer-Villiger oxidation is a classic example of this type of transformation.[3]

Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation transforms a ketone into an ester (or a cyclic ketone into a lactone) using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA).[13][14] The reaction proceeds via the "Criegee intermediate," formed by the addition of the peroxyacid to the ketone.[13] This is followed by the migration of one of the α-carbon atoms to the adjacent oxygen atom, displacing a carboxylate leaving group.

Regioselectivity: In unsymmetrical ketones, the migratory aptitude of the adjacent carbon groups determines the regiochemical outcome. For 3-phenylcyclobutanone, the more substituted secondary carbon migrates in preference to the less substituted primary carbon, leading to the formation of 4-phenyldihydrofuran-2(3H)-one.[15][16] Asymmetric variants of this reaction have been developed using chiral catalysts to achieve high enantioselectivity.[17][18][19]

Experimental Protocol: Baeyer-Villiger Oxidation with m-CPBA
  • Reaction Setup: Dissolve 3-phenylcyclobutanone (1.0 g, 6.84 mmol) in dichloromethane (DCM) (30 mL) in a 100 mL round-bottom flask. Add sodium bicarbonate (NaHCO₃) (1.72 g, 20.5 mmol) to buffer the reaction mixture.

  • Reagent Addition: Cool the mixture to 0 °C and add m-CPBA (77% max, 1.81 g, ~8.1 mmol) portion-wise over 15 minutes.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 12-24 hours.

  • Quenching: Quench the reaction by adding a 10% aqueous solution of sodium sulfite (Na₂SO₃) (20 mL) and stir for 20 minutes to destroy excess peroxide.

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with DCM (2 x 20 mL). Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (2 x 20 mL) and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography to yield 4-phenyldihydrofuran-2(3H)-one.[15]

G ketone 3-Phenylcyclobutanone criegee Criegee Intermediate ketone->criegee + Peroxyacid mcpba m-CPBA lactone 4-Phenyldihydrofuran-2(3H)-one (Lactone Product) criegee->lactone Rearrangement/ Migration acid m-Chlorobenzoic Acid (Byproduct) criegee->acid

Caption: Mechanism of the Baeyer-Villiger oxidation of 3-phenylcyclobutanone.

α-Functionalization via Enolate Intermediates

The protons on the carbons adjacent (alpha) to the carbonyl group of 3-phenylcyclobutanone are acidic and can be removed by a suitable base to form a nucleophilic enolate.[4] This enolate can then react with various electrophiles, allowing for the installation of new functional groups at the α-position. This strategy is foundational for building molecular complexity.[20]

Desymmetrization: For a prochiral starting material like 3-phenylcyclobutanone, α-functionalization can be performed enantioselectively using chiral catalysts, a process known as desymmetrization. For instance, organocatalyzed aldol reactions have been used to desymmetrize 3-substituted cyclobutanones with excellent diastereo- and enantioselectivity.[20][21]

Conceptual Protocol: Organocatalyzed Aldol Desymmetrization
  • Reaction Setup: In a vial, 3-phenylcyclobutanone (1.0 equiv) and an aldehyde electrophile (e.g., 4-nitrobenzaldehyde, 1.5 equiv) are dissolved in a suitable solvent like chloroform or toluene.

  • Catalyst Addition: A chiral organocatalyst, such as N-phenylsulfonyl-(S)-proline (0.2 equiv), is added to the mixture.[20]

  • Reaction: The reaction is stirred at a controlled temperature (e.g., 4 °C) for an extended period (24-72 hours) until analysis shows high conversion.

  • Workup and Purification: The reaction is quenched and worked up using standard aqueous/organic extraction procedures. The resulting aldol adduct is then purified by column chromatography. This method can yield 2,3-functionalized cyclobutanones with high stereocontrol.[20]

G ketone 3-Phenylcyclobutanone enolate Enolate Intermediate ketone->enolate Deprotonation base Base (e.g., Chiral Amine) product α-Functionalized Product enolate->product Nucleophilic Attack electrophile Electrophile (E+)

Caption: General pathway for α-functionalization via an enolate intermediate.

Conclusion and Outlook

3-Phenylcyclobutanone stands out as a highly adaptable starting material for synthetic chemists. The protocols and strategies outlined in this guide—from stereoselective reductions and olefinations to powerful ring-expansion and α-functionalization reactions—demonstrate its utility in generating diverse and complex molecular structures. The ability to control stereochemistry and selectively functionalize different positions of the molecule underscores its value in modern drug discovery and the total synthesis of natural products. Future work will likely continue to expand the catalytic and asymmetric methodologies applied to this valuable scaffold.

References

  • Vrije Universiteit Brussel. (n.d.). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. Retrieved from [Link]

  • Frongia, A., Piras, P. P., & Secci, F. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15540-15586. [Link]

  • Frongia, A., Piras, P. P., & Secci, F. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15540-15586. Available at: [Link]

  • Douglas, C. J., et al. (2017). α-Arylation and Ring Expansion of Annulated Cyclobutanones: Stereoselective Synthesis of Functionalized Tetralones. Angewandte Chemie International Edition, 56(3), 748-752. [Link]

  • Wang, Q., et al. (2022). Divergent synthesis of α-functionalized amides through selective N–O/C–C or N–O/C–C/C–N cleavage of aza-cyclobutanone oxime esters. Chemical Communications, 58(4), 485-488. [Link]

  • ResearchGate. (n.d.). Left: Cyclobutanone desymmetrization by α‐functionalization.... Retrieved from [Link]

  • Carbone, M., et al. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. The Journal of Organic Chemistry, 85(12), 7945-7954. [Link]

  • AdiChemistry. (n.d.). Baeyer Villiger Oxidation-rearrangement-Mechanism-application-migratory aptitude. Retrieved from [Link]

  • ACS Publications. (2023). Ring-Opening/Friedel–Crafts Cascade of Benzylcyclobutanones toward Naphthalenes. The Journal of Organic Chemistry. [Link]

  • Organic Syntheses. (n.d.). 4-PHENYLPYRROLIDIN-2-ONE. Retrieved from [Link]

  • ChemRxiv. (2022). Stereoselective Baeyer–Villiger oxidation of 3-substituted cyclobu-tanones promoted by flavinium-cinchona alkaloid ion-pair ca. [Link]

  • MDPI. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. [Link]

  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-phenyl butanol. Retrieved from [Link]

  • In the Pipeline. (2022, March 16). A Nitrogen Version of the Baeyer-Villiger Oxidation? We've Been Expecting you Mr Bond. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. [Link]

  • Wikipedia. (n.d.). Baeyer–Villiger oxidation. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Phenylcyclobutanone. PubChem Compound Database. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 3-Phenylcyclobutanone. NIST Chemistry WebBook. Retrieved from [Link]

  • Graham, D. C., et al. (2014). Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions. Organometallics, 33(16), 4179–4194. [Link]

  • The Organic Chemistry Tutor. (2019, January 9). The Wittig reaction [Video]. YouTube. [Link]

  • Master Organic Chemistry. (2022, August 16). Enolates - Formation, Stability, and Simple Reactions. [Link]

  • MDPI. (2023). Wittig and Wittig–Horner Reactions under Sonication Conditions. [Link]

  • NPTEL-NOC IITM. (2021, August 12). mod03lec23 - Nucleophilic Addition Reactions and its stereochemistry [Video]. YouTube. [Link]

  • Chemistry Steps. (n.d.). Ring Expansion Rearrangements. Retrieved from [Link]

  • LibreTexts Chemistry. (2019, June 5). 20.5a Nucleophilic Addition Reactions of Aldehydes and Ketones. [Link]

  • Loudon, G. M., & Parise, J. M. (n.d.). Chapter 22 The Chemistry of Enolate Ions, Enols, and a,b-Unsaturated Carbonyl Compounds. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve the yield of 3-[4-(trifluoromethoxy)phenyl]cyclobutan-1-one synthesis

Technical Support Center: Synthesis of 3-[4-(trifluoromethoxy)phenyl]cyclobutan-1-one Case ID: #OCF3-CB-001 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 3-[4-(trifluoromethoxy)phenyl]cyclobutan-1-one

Case ID: #OCF3-CB-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Yield Optimization & Troubleshooting Guide

Executive Summary & Strategy

The synthesis of 3-[4-(trifluoromethoxy)phenyl]cyclobutan-1-one presents a classic challenge in small-ring chemistry: balancing ring strain with the electronic deactivation caused by the trifluoromethoxy (


) group.

While modern transition-metal catalysis (Rh/Pd) offers mild conditions, the most robust, scalable, and cost-effective route for this specific scaffold remains the [2+2] Cycloaddition of Dichloroketene followed by reductive dechlorination.

This guide prioritizes the [2+2] Ketene Route (Method A) as the primary industrial standard, while providing the Rh-Catalyzed Conjugate Addition (Method B) as a high-precision alternative for late-stage functionalization.

Visualizing the Synthetic Pathways

The following flowchart outlines the decision logic and chemical pathways for synthesizing the target molecule.

SynthesisPathways Start Start: Target Molecule Selection RouteA Route A: [2+2] Cycloaddition (Scalable, Cost-Effective) Start->RouteA Scale > 5g RouteB Route B: Rh-Catalysis (Mild, High Tolerance) Start->RouteB Scale < 100mg or Complex Scaffold Styrene 4-(Trifluoromethoxy)styrene RouteA->Styrene Boronic 4-(Trifluoromethoxy) phenylboronic acid RouteB->Boronic Cyclobutenone Cyclobutenone / 3-Alkoxycyclobutanone RouteB->Cyclobutenone Cycloadduct 2,2-Dichloro-3-arylcyclobutanone Styrene->Cycloadduct + Dichloroketene Ketene Dichloroketene (In Situ Generation) Ketene->Cycloadduct Reactive Species Target 3-[4-(trifluoromethoxy)phenyl] cyclobutan-1-one Cycloadduct->Target Zn/HOAc Dechlorination Boronic->Target Rh(I) Cat, 1,4-Addn Cyclobutenone->Target

Figure 1: Strategic decision tree for selecting the optimal synthetic route based on scale and available reagents.

Method A: The [2+2] Cycloaddition Protocol (Recommended)

This method utilizes the high reactivity of dichloroketene to overcome the slight electronic deactivation of the styrene by the


 group.
Step 1: In Situ Generation & Cycloaddition[1]
  • Reagents: 4-(trifluoromethoxy)styrene, Trichloroacetyl chloride, Zn-Cu couple (or activated Zn dust).

  • Solvent: 1,2-Dimethoxyethane (DME) or Diethyl Ether (

    
    ).
    
  • Mechanism: The Zinc dechlorinates trichloroacetyl chloride to form dichloroketene (

    
    ), which undergoes a concerted [2+2] cycloaddition with the styrene.
    

Protocol:

  • Activation: Sonicate Zinc dust (2.5 equiv) in dilute HCl for 2 mins, wash with water, ethanol, ether, and dry under high vacuum. This is critical for initiation.

  • Setup: In a flame-dried 3-neck flask, dissolve 4-(trifluoromethoxy)styrene (1.0 equiv) in anhydrous DME (0.5 M). Add the activated Zn.

  • Addition: Add a solution of trichloroacetyl chloride (1.5 equiv) in DME dropwise over 1 hour at room temperature. Note: The reaction is exothermic; maintain internal temp < 35°C.

  • Workup: Filter off zinc salts through Celite. Wash with ether. Quench filtrate with saturated

    
    . Extract, dry, and concentrate.[1]
    
Step 2: Reductive Dechlorination
  • Reagents: Zinc dust, Glacial Acetic Acid (HOAc).

  • Mechanism: Zinc inserts into the C-Cl bonds, followed by protonation, removing the gem-dichloro group to yield the target cyclobutanone.

Protocol:

  • Dissolve the crude dichlorocyclobutanone in Glacial HOAc (0.2 M).

  • Add fresh Zinc dust (4.0 equiv) portion-wise at 0°C.

  • Allow to warm to RT and stir for 2–4 hours. Monitor by TLC (the product is less polar than the dichloro-intermediate).

  • Critical Step: Do not overheat (>40°C) or the ring may open.

Troubleshooting Guide: Method A
SymptomProbable CauseCorrective Action
No Reaction (Step 1) Unactivated ZincUse Zn-Cu couple or wash Zn dust with HCl/EtOH/Ether immediately before use.
Low Yield (Step 1) Ketene dimerizationDilution is key. Add trichloroacetyl chloride very slowly to keep ketene concentration low relative to styrene.
Black Tar Formation Polymerization of StyreneAdd a radical inhibitor (e.g., BHT, 1 mol%) to the reaction mixture.
Ring Opening (Step 2) Overheating / Acid StrengthKeep temp < 25°C. If ring opening persists, switch to

in MeOH (milder).

Method B: Rhodium-Catalyzed Conjugate Addition (Alternative)

Best for medicinal chemistry scales where purity is paramount and heavy metal waste (Zn) is a concern.

  • Reagents: 4-(trifluoromethoxy)phenylboronic acid, Cyclobutenone (or 3,3-dimethoxycyclobutene),

    
     catalyst.
    
  • Solvent: 1,4-Dioxane/Water (10:1).

Protocol:

  • Mix arylboronic acid (1.2 equiv), Rh catalyst (3 mol%), and cyclobutenone (1.0 equiv) in Dioxane/

    
    .
    
  • Heat to 60°C for 12 hours.

  • Mechanism: The Rh(I) species transmetallates with the boronic acid, coordinates to the alkene, inserts, and undergoes protonolysis to release the product.

Comparison of Yields & Specs
FeatureMethod A ([2+2] Ketene)Method B (Rh-Catalysis)
Typical Yield 65–75% (2 steps)50–65% (1 step)
Cost Low (Zn, Chlorides)High (Rh catalyst, Boronic acid)
Scalability High (kg scale feasible)Low to Medium
Impurity Profile Chlorinated byproductsBoronic acid homocoupling

FAQ: Technical Support

Q1: Why is my [2+2] cycloaddition stalling at 50% conversion?

  • A: The

    
     group withdraws electrons from the styrene, making it a poorer nucleophile for the ketene.
    
    • Fix: Increase the equivalents of trichloroacetyl chloride and Zn to 2.5 equiv. The ketene dimerizes faster than it reacts with your deactivated styrene, so you simply need more ketene.

Q2: Can I use triethylamine (


) instead of Zinc for ketene generation? 
  • A: Yes, using dichloroacetyl chloride and ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     is possible. However, the ammonium salts generated can sometimes complicate the workup or polymerize the styrene. The Zinc method (reductive elimination) is generally cleaner for styrenes.
    

Q3: My product has a strong vinegar smell and low mass balance after Step 2.

  • A: You likely opened the ring. Cyclobutanones are sensitive to acid-catalyzed ring expansion or cleavage.

    • Fix: Ensure you quench the Acetic Acid reduction by pouring the mixture into ice-cold saturated

      
       or NaOH. Do not distill the acetic acid off with heat; extract it out.
      

Q4: Is the target molecule stable?

  • A: It is moderately stable but should be stored at -20°C. The cyclobutanone ring is strained (~26 kcal/mol). Avoid strong bases (LDA, NaH) unless you intend to functionalize the

    
    -position immediately, as self-condensation can occur.
    

References

  • General [2+2] Cycloaddition Methodology

    • Krepski, L. R., & Hassner, A. (1978). An improved procedure for the addition of dichloroketene to unreactive olefins. The Journal of Organic Chemistry, 43(16), 3173-3175. Link

  • Dechlorination Protocols

    • Deprés, J. P., & Greene, A. E. (1980). A simple, effective preparation of dichloroketene from trichloroacetyl chloride. The Journal of Organic Chemistry, 45(10), 2036-2038. Link

  • Rh-Catalyzed Addition to Cyclobutenones

    • Chen, P. H., Sieber, J., Senanayake, C. H., & Dong, G. (2015).[2] Rh-catalyzed reagent-free ring expansion of cyclobutenones and benzocyclobutenones.[2][3][4] Chemical Science, 6(9), 5440-5445. Link

  • Trifluoromethoxy Group Properties

    • Leroux, F., Jeschke, P., & Schlosser, M. (2005).

      
      -Fluorinated Ethers, Thioethers, and Amines: Anomerically Biased Species. Chemical Reviews, 105(3), 827-856. Link
      

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 4-(trifluoromethoxy)styrene and dichloroketene precursors before handling.

Sources

Optimization

Troubleshooting side reactions in [2+2] cycloaddition for cyclobutanone synthesis

Technical Support Center: Cyclobutanone Synthesis via [2+2] Cycloaddition Subject: Troubleshooting Side Reactions & Optimization in Ketene-Olefin Cycloadditions Ticket ID: CHEM-SUP-2024-KB22 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Cyclobutanone Synthesis via [2+2] Cycloaddition

Subject: Troubleshooting Side Reactions & Optimization in Ketene-Olefin Cycloadditions Ticket ID: CHEM-SUP-2024-KB22 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary: The mechanistic Reality

Welcome to the technical support center. You are likely here because your [2+2] cycloaddition is yielding tar, recovered starting material, or the wrong isomer.

The synthesis of cyclobutanones via the thermal [2+2] cycloaddition of ketenes (or keteniminium salts) to olefins is a powerful but temperamental reaction. Unlike the robust Diels-Alder [4+2], this reaction is thermally forbidden by Woodward-Hoffmann rules unless it proceeds via a specific orthogonal approach (


) or a stepwise zwitterionic pathway.

The Core Conflict: The primary challenge is that ketenes are highly electrophilic and unstable. They prefer to react with themselves (dimerization) or nucleophilic impurities (water/alcohols) rather than your steric-hindered olefin.

Diagnostic Module: Symptom-Based Troubleshooting

Symptom A: "I see rapid consumption of the acid chloride, but 0% conversion of my olefin."

Diagnosis: Your ketene is being generated, but it is dimerizing faster than it can find the olefin. Root Cause: The steady-state concentration of the ketene is too high.

  • The Mechanism: Ketenes react with other ketenes to form diketenes (typically

    
    -lactones or cyclobutanediones). This is a second-order reaction (
    
    
    
    ), whereas cycloaddition is first-order with respect to ketene (
    
    
    ).
  • The Fix:

    • High Dilution: Increase solvent volume.

    • Slow Addition: Add the acid chloride (or base) very slowly via a syringe pump (e.g., over 4–8 hours). This keeps

      
       low, suppressing the squared-term dimerization rate while favoring the cross-reaction.
      
    • Excess Olefin: Use 5–10 equivalents of the olefin if it is inexpensive.

Symptom B: "The reaction mixture turned into a black tar/polymer."

Diagnosis: Uncontrolled polymerization or Lewis Acid-induced degradation.[1] Root Cause: Ineffective sequestration of Zinc salts (if using Zn reduction) or thermal degradation.

  • The Mechanism: ZnCl

    
     (generated during dechlorination) is a strong Lewis Acid. It can catalyze the polymerization of the electron-rich olefin or the ketene itself.
    
  • The Fix:

    • Phosphorus Oxychloride (POCl

      
      ):  Add 1.1 equivalents of POCl
      
      
      
      . It acts as a "scavenger" to complex with ZnCl
      
      
      , modulating its Lewis acidity and preventing tar formation.
    • Solvent Switch: Use 1,2-Dimethoxyethane (DME). As a bidentate ligand, DME chelates Zn salts effectively, often removing the need for POCl

      
      .
      
Symptom C: "My Zinc won't initiate the reaction (Trichloroacetyl chloride remains unreacted)."

Diagnosis: Passivated Zinc surface. Root Cause: Commercial zinc dust is covered in a layer of ZnO (zinc oxide), which is inert to the reductive dechlorination mechanism. The Fix: You must prepare an active Zn-Cu Couple .[2]

  • Protocol: Wash Zn dust rapidly with 3% HCl (exposes fresh metal), then distilled water, then acetone, then ether. Finally, treat with a CuSO

    
     solution to deposit a catalytic layer of Copper. This creates a galvanic couple that drastically lowers the activation energy for electron transfer.
    
Symptom D: "I isolated the product, but the stereochemistry is 'wrong' (Exo instead of Endo)."

Diagnosis: Misunderstanding of the


 trajectory.[1]
Root Cause:  Steric approach control.[1]
  • The Mechanism: The ketene approaches the alkene orthogonally (cross-wise). The larger substituent on the ketene will orient away from the alkene's substituents in the transition state to minimize steric clash. Paradoxically, this often places the larger ketene substituent cis (endo) to the vicinal hydrogens of the ring in the final flat product.

  • The Fix: You cannot easily invert this thermal preference. If you need the other isomer, you must perform an epimerization step post-synthesis (using base to equilibrate the

    
    -position if it has an acidic proton).
    

Visualizing the Competitive Landscape

The following diagram illustrates the "Battle for the Ketene." Your goal is to navigate the Green Path while blocking the Red Paths .

KetenePathways Precursor Acid Chloride Precursor (e.g., Trichloroacetyl chloride) Ketene Reactive Ketene Intermediate (R2C=C=O) Precursor->Ketene Zn/Cu (Dechlorination) or Et3N (Elimination) Cyclobutanone TARGET: Cyclobutanone (4-membered ring) Ketene->Cyclobutanone + Olefin Slow Addition Dimer Side Product: Diketene (Dimerization) Ketene->Dimer High Conc. (Rate = k[K]^2) Acid Side Product: Carboxylic Acid (Hydrolysis) Ketene->Acid H2O present Polymer Side Product: Polymer/Tar Ketene->Polymer Lewis Acid (ZnCl2) No Chelation Olefin Target Olefin

Caption: Figure 1. Kinetic competition in ketene cycloadditions. The dimerization pathway is second-order dependent on ketene concentration, making slow addition the primary control mechanism.

Standard Operating Procedure (SOP)

Protocol: High-Yield Synthesis of


-Dichlorocyclobutanones 
Target: General unactivated olefins (e.g., Cyclopentene, Styrene).

Reagents:

  • Olefin (1.0 equiv)

  • Trichloroacetyl chloride (1.2 equiv)

  • Zn-Cu Couple (Freshly prepared, 2.0 equiv)

  • Phosphorus Oxychloride (POCl

    
    , 1.1 equiv)
    
  • Solvent: Anhydrous Diethyl Ether (Et

    
    O) or DME.
    

Workflow:

  • Activation: Prepare Zn-Cu couple. (See Ref 3). Place in a flame-dried 3-neck flask under Argon.

  • The Charge: Add anhydrous Et

    
    O, the Olefin, and POCl
    
    
    
    to the flask. Stir vigorously.
  • The Slow Feed: Dissolve Trichloroacetyl chloride in 20 mL of Et

    
    O. Load into a syringe pump.
    
  • Reaction: Add the chloride solution dropwise over 4 hours at room temperature (or reflux for stubborn olefins).

    • Checkpoint: The solution should turn slightly cloudy/grey but not pitch black immediately.

  • Workup: Filter through Celite to remove Zinc.[3] Wash the filtrate with sat.[2] NaHCO

    
     (removes acidic byproducts) and Brine.[3] Dry over MgSO
    
    
    
    .
  • Dehalogenation (Optional): If the target is the parent cyclobutanone, reduce the dichlorides using Zn/Acetic Acid at room temperature.

Advanced Troubleshooting: The "Ghosez" Alternative

If the standard ketene route fails (usually because the olefin is not nucleophilic enough), you must upgrade to a Keteniminium Salt .

Reagent: Ghosez's Reagent (1-chloro-N,N,2-trimethyl-1-propenylamine). Logic: Keteniminium salts (


) are significantly more electrophilic (lower LUMO) than ketenes.

Decision Tree for Reagent Selection:

DecisionTree Start Start: Select Reagent OlefinType Is Olefin Electron Rich? Start->OlefinType Rich Yes (Enol ether, Styrene) OlefinType->Rich High HOMO Poor No (Simple Alkene, Acrylate) OlefinType->Poor Low HOMO RouteA Route A: Dichloroketene (Zn/Cu method) Rich->RouteA RouteB Route B: Ghosez's Reagent (Keteniminium Salt) Poor->RouteB

Caption: Figure 2. Reagent selection based on olefin nucleophilicity. Keteniminium salts are required for unactivated or sterically hindered alkenes.

References & Authority

  • Mechanism & Stereochemistry:

    • Woodward, R. B., & Hoffmann, R. (1969). The Conservation of Orbital Symmetry. Academic Press. (Defines the

      
       selection rule).
      
    • Source:

  • Dichloroketene Methodology (Zn-Cu):

    • Hassner, A., & Krepski, L. R. (1978). Cycloadditions of Dichloroketene to Silyl Enol Ethers. Journal of Organic Chemistry.

    • Source:

  • Zn-Cu Couple Preparation (The "Shank-Shechter" Protocol):

    • Smith, R. D., & Simmons, H. E. (1961). Norcarane. Organic Syntheses, Coll. Vol. 5, p.855.

    • Source:

  • Ghosez's Reagent (Keteniminium Salts):

    • Ghosez, L., et al. (1969).[4] Cycloadditions of Ketenimmonium Salts. Angewandte Chemie International Edition.

    • Source:

  • Danheiser Annulation (Distinction Warning):

    • Note: Do not confuse [2+2] with the Danheiser [3+2] annulation (Allenylsilane + Enone).

    • Danheiser, R. L., et al. (1981).[5][6] TMS-Cyclopentene Annulation. J. Am. Chem. Soc.

    • Source:

Sources

Troubleshooting

Optimization of reaction conditions for preparing 3-arylcyclobutanones

Executive Summary The preparation of 3-arylcyclobutanones presents a unique regiochemical challenge. Unlike simple aliphatic alkenes, which often yield 2-substituted isomers in standard [2+2] cycloadditions with ketenes,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The preparation of 3-arylcyclobutanones presents a unique regiochemical challenge. Unlike simple aliphatic alkenes, which often yield 2-substituted isomers in standard [2+2] cycloadditions with ketenes, accessing the 3-aryl substitution pattern requires specific electronic manipulation or alternative mechanistic pathways.

This guide details the two most robust protocols for synthesizing 3-arylcyclobutanones:

  • The "Classic" Scalable Route: [2+2] Cycloaddition of Dichloroketene followed by Reductive Dechlorination.

  • The "Precision" Asymmetric Route: Rhodium-Catalyzed Conjugate Addition of Arylboronic Acids to Cyclobutenones.

Part 1: The "Classic" Scalable Route (Dichloroketene Method)

The Mechanistic Logic

Direct reaction of ketene (


) with styrene typically yields 2-phenylcyclobutanone . To reverse this regioselectivity and access the 3-phenyl  isomer, we employ dichloroketene  (

).
  • Electronic Driver: The two chlorine atoms lower the LUMO of the ketene and strongly polarize the

    
     bond.
    
  • Regiochemistry: The nucleophilic

    
    -carbon of styrene attacks the central 
    
    
    
    -carbon of dichloroketene. The resulting zwitterionic transition state is stabilized by the benzylic cation at the styrene
    
    
    -position and the enolate at the ketene terminal carbon.
  • Result: Formation of 2,2-dichloro-3-arylcyclobutanone , which is subsequently reduced to the desired 3-arylcyclobutanone.

Optimized Protocol: In Situ Dichloroketene Generation

Standard Protocol adapted from Ghosez et al.

Step A: [2+2] Cycloaddition

  • Reagents: Trichloroacetyl chloride (1.1 equiv), Activated Zinc dust (1.5 equiv), Styrene derivative (1.0 equiv).

  • Solvent: Diethyl ether (Et₂O) or DME (Dimethoxyethane).[1] Critical: Must be anhydrous.

  • Additive (Crucial): Phosphorus Oxychloride (

    
    , 1.1 equiv).
    
    • Why? Zinc salts (

      
      ) generated in situ are Lewis acids that catalyze the polymerization of styrene. 
      
      
      
      complexes with
      
      
      , preventing polymerization and improving yield.
  • Procedure:

    • Suspend activated Zn in Et₂O with the styrene and

      
      .
      
    • Add Trichloroacetyl chloride dropwise at reflux.

    • Endpoint: Monitor disappearance of styrene by TLC/GC.

  • Workup: Filter off Zn salts, wash with

    
    , concentrate.
    

Step B: Reductive Dechlorination

  • Reagents: Zinc dust (4-5 equiv), Glacial Acetic Acid (

    
    ).
    
  • Conditions: Room temperature to

    
    .
    
  • Mechanism: Electron transfer from Zn to the

    
    -dichloroketone creates an enolate, which is protonated. This repeats to remove both chlorines.
    
Troubleshooting Guide (Dichloroketene Route)
SymptomProbable CauseCorrective Action
Polymerization of Styrene Unsequestered Zn(II) salts acting as Lewis acids.Add

(1.0–1.2 equiv) to the reaction mixture before adding the acid chloride.
Low Conversion Inactive Zinc surface.Activate Zinc: Wash Zn dust with dilute HCl, then water, ethanol, acetone, and ether. Dry under high vacuum/heat.
No Reaction (Recovered SM) Dichloroketene dimerization.The ketene is dimerizing faster than it reacts with the alkene. Increase alkene concentration or use slow addition of the acid chloride to keep ketene concentration low relative to alkene.
Incomplete Dechlorination pH drift or surface passivation.Use freshly activated Zn in pure glacial acetic acid. Mild heating (

) often drives the second dechlorination.

Part 2: The "Precision" Asymmetric Route (Rh-Catalysis)

The Mechanistic Logic

For enantioselective synthesis or sensitive substrates, the Rh(I)-catalyzed conjugate addition of arylboronic acids to cyclobutenone (or its ketal surrogate) is superior.

  • Concept: This acts as a surrogate for a "1,4-addition" to a strained ring.

  • Pathway: Transmetalation of

    
     to Rh 
    
    
    
    Carborhodation of the alkene
    
    
    Protonolysis (or
    
    
    -elimination if using ketals).
Optimized Protocol: Rh-Catalyzed Addition

Adapted from Fletcher et al. (2023)

  • Catalyst System:

    
     (2.5 mol%) with a chiral diene ligand (e.g., substituted norbornadiene).
    
  • Reagents: Arylboronic acid (1.5 equiv), Cyclobutenone ketal (1.0 equiv).

  • Base/Solvent:

    
     (aq) or 
    
    
    
    in Dioxane/Water (10:1).
    • Note: Water is essential for the catalytic turnover (hydrolysis of the Rh-alkoxide).

  • Conditions:

    
     to 
    
    
    
    .
  • Post-Process: Acidic hydrolysis (e.g., dilute HCl) converts the enol ether/ketal product into the final 3-arylcyclobutanone .

Troubleshooting Guide (Rh-Catalysis Route)
SymptomProbable CauseCorrective Action
Low Yield (<30%) Protodeboronation of Boronic Acid.Reduce water content (use minimal required for turnover) or switch to Aryl Trifluoroborates (

) which are more stable.
No Enantioselectivity Ligand dissociation or background reaction.Ensure the Ligand:Rh ratio is > 1.1:1 . Verify the purity of the cyclobutenone ketal (free ketone reacts non-selectively).
Cyclobutenone Decomposition Thermal instability of ring strain.Keep temperature below

. Use cyclobutenone ketals (acetals) as stable surrogates rather than the free enone.[2]

Part 3: Decision Logic & Visualization

Pathway Selection Diagram

The following diagram illustrates the decision logic for selecting the optimal synthetic route based on your specific requirements (Scale vs. Chirality).

G Start Target: 3-Arylcyclobutanone Requirement Primary Requirement? Start->Requirement Scale Large Scale / Cost Effective Requirement->Scale Gram to KG scale Chiral Enantiopure / Complex Scaffold Requirement->Chiral mg scale / Stereo-defined RouteA Route A: Dichloroketene [2+2] Scale->RouteA RouteB Route B: Rh-Catalyzed Addition Chiral->RouteB StepA1 1. Cl3COCl + Zn + Styrene (Add POCl3 to stop polymerization) RouteA->StepA1 StepB1 1. Rh(I) + Ar-B(OH)2 + Cyclobutenone Ketal RouteB->StepB1 StepA2 2. Zn / AcOH Reduction StepA1->StepA2 Final Isolated 3-Arylcyclobutanone StepA2->Final StepB2 2. Acidic Hydrolysis StepB1->StepB2 StepB2->Final

Caption: Decision matrix for selecting between the Dichloroketene [2+2] route (for scale) and Rh-catalyzed addition (for precision).

Reaction Mechanism: Dichloroketene Regioselectivity

Understanding the electronic alignment is critical for troubleshooting the [2+2] cycloaddition.

Regio Substrates Styrene + Dichloroketene Alignment Electronic Alignment: Nucleophilic β-C (Styrene) attacks Central sp-C (Ketene) Substrates->Alignment TS Transition State: Stabilized Benzylic Cation (α) + Enolate (Ketene Terminus) Alignment->TS Product 2,2-Dichloro-3-Arylcyclobutanone TS->Product

Caption: Electronic alignment governing the formation of the 3-aryl skeleton during dichloroketene cycloaddition.

Part 4: Frequently Asked Questions (FAQ)

Q1: Why can't I just use acetyl chloride and triethylamine to make the ketene?

  • Answer: Simple ketene (

    
    ) reacts with styrene to favor the 2-aryl  isomer (or mixtures). The dichloroketene  is required to reverse the regioselectivity to the 3-aryl  position due to the strong electron-withdrawing effect of the chlorines. You must dechlorinate later to get the des-chloro product.
    

Q2: My styrene substrate is sensitive to acid. Can I use the dichloroketene method?

  • Answer: The generation of dichloroketene using Zn produces

    
     (Lewis acid). If your substrate is acid-sensitive, you must  use the 
    
    
    
    modification or switch to the Triethylamine method (deprotonation of dichloroacetyl chloride). However, the Zn method is generally higher yielding for unreactive alkenes.

Q3: In the Rh-catalyzed route, why use a ketal instead of cyclobutenone?

  • Answer: Cyclobutenone is highly strained and prone to polymerization or non-specific decomposition. The ketal (e.g., ethylene glycol ketal) relieves some ring strain (

    
     character) and prevents direct nucleophilic attack on the carbonyl, forcing the reaction through the desired Rh-catalyzed conjugate addition pathway.
    

Q4: How do I confirm I have the 3-aryl isomer and not the 2-aryl?

  • Answer:

    • NMR: The 3-aryl isomer possesses a plane of symmetry (if achiral). The protons at C2 and C4 are chemically equivalent in the simple 3-phenylcyclobutanone. In 2-phenylcyclobutanone, every methylene proton is distinct.

    • Fingerprint: 3-substituted cyclobutanones typically show a specific quintet (or multiplet) for the methine proton at C3 around

      
       ppm.
      

References

  • Rhodium-Catalyzed Asymmetric Aryl

    • Source: Angewandte Chemie International Edition (2023)[2][3]

    • Context: Primary reference for the asymmetric Rh-c
    • [3]

  • Cycloadditions of Dichloroketene to Olefins and Dienes

    • Source: Tetrahedron (Ghosez et al., 1971)
    • Context: Foundational text for the regioselective synthesis of 2,2-dichloro-3-arylcyclobutanones.
  • An Improved Procedure for the Addition of Dichloroketene to Unreactive Olefins

    • Source: Journal of Organic Chemistry (1978)
    • Context: Describes the critical optimization to prevent styrene polymeriz
  • Stereoselective Reductions of 3-Substituted Cyclobutanones

    • Source: Vrije Universiteit Brussel (2016)
    • Context: Validation of reduction protocols and stereochemical outcomes.

Sources

Optimization

Identifying and minimizing byproducts in trifluoromethoxylation reactions

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for trifluoromethoxylation reactions. This guide is designed to provide in-depth troubleshooting advice and...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for trifluoromethoxylation reactions. This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions to help you navigate the complexities of introducing the trifluoromethoxy (–OCF₃) group into your molecules. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your research.

Troubleshooting Guide: Identifying and Minimizing Byproducts

This section addresses specific issues that can arise during trifluoromethoxylation reactions, leading to the formation of unwanted byproducts and reduced yields.

Q1: My reaction is producing significant amounts of fluorinated byproducts instead of the desired trifluoromethoxylated product. What is the likely cause and how can I prevent this?

A1: The formation of fluorinated byproducts often points to the decomposition of the trifluoromethoxide anion (CF₃O⁻) or the trifluoromethoxylation reagent itself.

Causality: The trifluoromethoxide anion is notoriously unstable and can readily decompose into fluoride anion (F⁻) and difluorophosgene (COF₂).[1][2] This decomposition pathway becomes more significant under certain conditions, leading to competitive fluorination of your substrate or reaction intermediates. For instance, in Pummerer-type rearrangements for trifluoromethoxylation of sulfoxides, the fluoride ion can compete with the trifluoromethoxide anion in trapping the thionium intermediate.[3] Similarly, when using reagents like trifluoromethyl triflate (TFMT), decomposition to F⁻ is a known issue.[1]

Troubleshooting Protocol:

  • Reagent Choice and Handling:

    • Use a more stable OCF₃ source: Consider reagents that generate the trifluoromethoxide anion in situ under mild conditions. For example, (E)-O-trifluoromethyl-benzaldoximes (TFBO) can release CF₃O⁻ in the presence of a base like Cs₂CO₃ without the need for harsh activators.[4]

    • Ensure Reagent Purity: Impurities in your trifluoromethoxylation reagent or starting materials can catalyze decomposition. Use freshly purified reagents.

    • Strictly Anhydrous Conditions: Water can facilitate the hydrolysis of many trifluoromethoxylation reagents and intermediates. Ensure all glassware is oven-dried and solvents are rigorously dried before use. The presence of water can also lead to the formation of hydroxylated byproducts.[5]

  • Reaction Condition Optimization:

    • Lower Reaction Temperature: Decomposition of CF₃O⁻ is often accelerated at higher temperatures. Running the reaction at a lower temperature (e.g., -30 °C) can minimize the formation of fluoride-derived byproducts.[6]

    • Choice of Base: If a base is required, use a non-nucleophilic base to avoid competitive reactions. The choice of base can be critical; for instance, with TFBO reagents, Cs₂CO₃ was found to be more effective than organic bases like Et₃N or DBU.[4]

    • Solvent Effects: The choice of solvent can influence the stability of intermediates. Aprotic, non-coordinating solvents are often preferred.

dot

Caption: Troubleshooting workflow for minimizing fluorinated byproducts.

Q2: I am observing the formation of constitutional isomers and rearrangement products in my reaction. What mechanistic pathways could be responsible?

A2: The formation of isomers and rearrangement products often suggests the involvement of cationic or radical intermediates with sufficient lifetime to undergo structural reorganization.

Causality:

  • Cationic Intermediates: In reactions proceeding through a heterolytic cleavage of an N–OCF₃ bond, a short-lived ion pair can form. If the resulting cation is sufficiently stable or if the recombination is not rapid, migration of the –OCF₃ group to a different position on an aromatic ring can occur.[7] For example, in the rearrangement of N-aryl-N-(trifluoromethoxy)amines, the OCF₃ group migrates with excellent ortho-selectivity, but other isomers are possible depending on the substrate's electronic properties.[1] Electron-donating groups on the aryl ring can stabilize the positive charge, facilitating the rearrangement even at room temperature.[7]

  • Radical Intermediates: Some trifluoromethoxylation reactions proceed via a radical pathway. For instance, the O-trifluoromethylation of N-(hetero)aryl-N-hydroxylamine derivatives involves the recombination of an N-hydroxyl radical and a trifluoromethyl radical (•CF₃).[7] If these radical intermediates have alternative reaction pathways available, such as intramolecular C-H abstraction or addition to other unsaturated moieties, rearrangement byproducts can form.

Troubleshooting Protocol:

  • Mechanistic Probes:

    • Radical Traps: To determine if a radical mechanism is at play, introduce a radical trap like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) or butylated hydroxytoluene (BHT). A significant drop in the yield of the desired product in the presence of these traps suggests a radical pathway.[7]

    • Solvent Polarity: Cationic intermediates are generally stabilized by more polar solvents. If switching to a less polar solvent reduces the amount of rearranged byproduct, it could indicate the suppression of a cationic pathway.

  • Reaction Condition Optimization:

    • Temperature Control: Higher temperatures can promote undesired rearrangements by providing the activation energy for less favorable pathways.[7] Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate is advisable.

    • Substrate Modification: If possible, modify the electronic properties of your substrate. Electron-withdrawing groups can destabilize cationic intermediates, potentially disfavoring rearrangement.[7]

dot

Sources

Troubleshooting

Techniques for purifying 3-[4-(trifluoromethoxy)phenyl]cyclobutan-1-one from reaction mixtures

Case ID: 3-OCF3-CB-PUR Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary You are likely attempting to isolate 3-[4-(trifluoromethoxy)phenyl]cyclobutan-1-one ....

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 3-OCF3-CB-PUR Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are likely attempting to isolate 3-[4-(trifluoromethoxy)phenyl]cyclobutan-1-one . This intermediate presents a unique purification challenge due to the juxtaposition of two opposing chemical features:

  • The Cyclobutanone Ring: Highly strained (~26 kcal/mol), susceptible to ring-opening (acid/base sensitivity) and Baeyer-Villiger oxidation.

  • The Trifluoromethoxy (-OCF3) Group: Highly lipophilic and electron-withdrawing, which drastically alters solubility profiles compared to standard aryl ketones.

This guide moves beyond standard protocols, addressing the specific physicochemical behavior of this fluorinated cyclobutane scaffold.

Module 1: Impurity Profiling & Diagnosis

Before selecting a purification method, you must diagnose the state of your crude mixture. The -OCF3 group often renders this molecule an oil or low-melting solid , making crystallization difficult without specific solvent systems.

Common Impurities Table
Impurity TypeOriginTLC Behavior (vs. Product)Removal Strategy
3-Arylcyclobutanol Incomplete oxidation (if from alcohol) or over-reduction.More polar (lower

). Stains strongly with PMA/Vanillin.
Flash Chromatography (DCM/MeOH) or Oxidation finish.
Linear Enones/Ketones Ring-opening (Acid/Base catalyzed).Variable. Often streaks or shows multiple spots.Irreversible. Prevention is key (Buffer silica).
Starting Aryl Halide Unreacted Ar-Br/Ar-I (if coupling route).Non-polar (Higher

).
Non-polar wash (Hexanes) or Vacuum Distillation.
Dichlorocyclobutanone If prepared via [2+2] with dichloroketene.Similar polarity, potentially unstable.Dechlorination must be complete before this stage.

Module 2: Purification Decision Matrix

Use the following logic flow to determine the optimal purification route for your specific crude scale and purity.

Purification_Decision_Tree Start Crude Mixture Analysis State_Check Physical State @ RT? Start->State_Check Solid Solid / Semi-Solid State_Check->Solid Yes Oil Viscous Oil State_Check->Oil No TLC_Check TLC: $Delta R_f > 0.15$? Solid->TLC_Check Low Crystallinity Cryst Protocol A: Cold Trituration (Pentane/Et2O) Solid->Cryst High Crystallinity Oil->TLC_Check Flash Protocol B: Buffered Silica Column (Hex/EtOAc) TLC_Check->Flash Yes (Separable) Distill Protocol C: Kugelrohr Distillation (High Vac, <100°C) TLC_Check->Distill No (Complex Mix)

Figure 1: Decision matrix based on physical state and chromatographic resolution. The lipophilicity of the OCF3 group often necessitates non-polar solvent systems.

Module 3: Detailed Protocols

Protocol A: Buffered Flash Chromatography (The "Gold Standard")

Best for: Oily crudes containing the corresponding alcohol impurity.

The Risk: Cyclobutanones are prone to acid-catalyzed rearrangement or aldol-type polymerization on active silica. The electron-withdrawing -OCF3 group destabilizes the carbocation intermediate slightly, but ring strain remains the dominant instability factor.

Step-by-Step:

  • Slurry Preparation: Use Silica Gel 60 (230-400 mesh).

  • Buffering (Critical): Pre-wash the silica slurry with 1% Triethylamine (Et3N) in Hexanes. This neutralizes acidic sites.

    • Why? Standard silica has a pH of ~5-6. This acidity can catalyze the ring-opening of cyclobutanones to linear enones over time.

  • Eluent System:

    • Solvent A: Hexanes (or Heptane)

    • Solvent B: Ethyl Acetate (EtOAc)

    • Gradient: 0%

      
       15% B over 10 column volumes (CV).
      
    • Note: The -OCF3 group makes the molecule "greasy." It will elute earlier than the non-fluorinated analog. Expect elution around 5-10% EtOAc.

  • Loading: Load as a concentrated solution in minimal DCM or Toluene. Avoid dry-loading on silica if possible to minimize contact time.

Protocol B: Cold Pentane Trituration

Best for: Semi-solids or crudes with high starting material content.

The Mechanism: The -OCF3 group provides high solubility in organic solvents, but the rigid cyclobutane ring encourages packing at low temperatures.

Step-by-Step:

  • Dissolve the crude oil in a minimum amount of Diethyl Ether (Et2O).

  • Slowly add Pentane (ratio 1:5 Et2O:Pentane) until slight turbidity persists.

  • Cool to -20°C (freezer) or -78°C (Dry Ice/Acetone) for 2 hours.

  • Rapid Filtration: Filter quickly through a chilled frit. The impurity (often the alcohol or oligomers) may remain in the mother liquor, or conversely, the product may crystallize out (verify by NMR).

    • Validation: Check the supernatant by TLC.[1] If the product is in the solid, wash with cold pentane.

Module 4: Troubleshooting & FAQs

Q1: My product spot "disappears" or streaks on the column.

Diagnosis: Decomposition on the stationary phase. Solution:

  • Switch Support: Use Neutral Alumina (Grade III) instead of silica. Alumina is less acidic and gentler on strained rings.

  • Speed: Perform "Flash" chromatography literally—fast flow rates. Do not let the compound sit on the column overnight.

Q2: I see a new peak in the NMR (triplet/multiplet around 4.5 ppm) after purification.

Diagnosis: You likely have the Baeyer-Villiger lactone or the ring-opened linear ester . Cause: Did you use peroxide (m-CPBA) to generate the ketone? Or did you concentrate an ether solution containing peroxides? Fix: This is irreversible. Ensure all oxidants are quenched (use Na2S2O3 or NaHSO3) before any acidic workup.

Q3: Can I distill this compound?

Answer: Yes, but with extreme caution.

  • Conditions: Kugelrohr distillation is preferred.

  • Vacuum: Must be high vacuum (<0.5 mmHg).

  • Temperature: Keep the bath temperature below 100°C . Cyclobutanones can undergo thermal [2+2] retro-cycloaddition (splitting into ethylene and ketene derivatives) at high temperatures (typically >140°C).

Q4: The -OCF3 group makes it invisible on my TLC.

Correction: The -OCF3 group attached to a phenyl ring is UV active at 254 nm. If you cannot see it:

  • Concentration is too low.

  • Use a stain: KMnO4 (ketones do not stain well, but the ring strain sometimes allows oxidation) or 2,4-DNP (specific for ketones—appears yellow/orange).

Module 5: Chemical Stability Workflow

Use this workflow to prevent degradation during handling.

Stability_Workflow Step1 Quench Oxidants (Na2S2O3) Step2 Neutralize Acid (Sat. NaHCO3) Step1->Step2 Prevent B-V Step3 Solvent Removal (Bath < 35°C) Step2->Step3 Prevent Aldol Step4 Storage (-20°C, Argon) Step3->Step4 Prevent Volatility

Figure 2: Critical workup steps to maintain cyclobutanone integrity.

References

  • Cyclobutanone Synthesis & Properties

    • Organic Syntheses, Coll.[2] Vol. 6, p.320 (1988); Vol. 57, p.23 (1977). (General procedures for cyclobutanone isolation).

    • Namyslo, J. C., & Kaufmann, D. E. (2003). "The Application of Cyclobutane Derivatives in Organic Synthesis." Chemical Reviews, 103(4), 1485–1538. Link

  • Trifluoromethoxy Group Behavior: Leroux, F., et al. (2005). "The Trifluoromethoxy Group: Synthetic Strategies and Applications." Angewandte Chemie International Edition, 44(41), 6764-6767. (Discusses lipophilicity and stability).
  • Stability on Silica

    • Oka, N., et al. (2022).[3] "Aryl Boronic Esters Are Stable on Silica Gel..." Organic Letters, 24(19), 3510-3514.[4] (Provides context on purifying sensitive aryl-substituted compounds on silica). Link[4][5]

  • Specific Synthesis Context (Patents)

    • WO2012129338. "Substituted Cyclobutanes as inhibitors of...". (Describes synthesis and handling of 3-arylcyclobutanones). Link

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 3-[4-(trifluoromethoxy)phenyl]cyclobutan-1-one before handling.

Sources

Optimization

Challenges in the regioselective functionalization of cyclobutanone

Ticket ID: #CYC-FUNC-001 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #CYC-FUNC-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Overcoming Regioselectivity & Stability Challenges in Cyclobutanone Derivatization

Diagnostic Triage & Strategy

Welcome to the Cyclobutanone Functionalization Support Hub. You are likely here because your cyclobutanone substrate is behaving unpredictably—either opening its ring when you want substitution, or expanding indiscriminately when you want specific insertion.

Cyclobutanones possess distinct ring strain (~26 kcal/mol), making them potent synthetic springboards but temperamental substrates. The core challenge is the competition between


-C-H functionalization  (preserving the ring) and C-C bond activation  (cleaving/expanding the ring).
Workflow Decision Matrix

Use the following logic flow to determine the correct troubleshooting module for your experiment.

CyclobutanoneLogic Start Target Transformation Decision1 Preserve 4-Membered Ring? Start->Decision1 Alpha Alpha-Functionalization (Arylation/Alkylation) Decision1->Alpha Yes RingOp Ring Expansion/Cleavage Decision1->RingOp No Issue1 Issue: Ring Opening / Low Yield Alpha->Issue1 Base Sensitive? Issue2 Issue: Regioselectivity (C2 vs C4) Alpha->Issue2 Unsymmetrical? Issue3 Issue: Wrong Migratory Group (BV Oxidation) RingOp->Issue3 Oxidation Issue4 Issue: C-C Activation Stalls RingOp->Issue4 Metal Insertion

Figure 1: Strategic decision tree for diagnosing cyclobutanone reactivity failures.

Troubleshooting Module: -Arylation & Functionalization

Common Symptom: "I am attempting Pd-catalyzed


-arylation, but I observe significant ring-opened byproducts (linear esters/ketones) and low yields of the cyclobutane product."
Root Cause Analysis: The "Base" Problem

The inherent strain of cyclobutanone makes the carbonyl highly electrophilic. Standard bases used in cross-coupling (e.g., NaOtBu, KHMDS) often act as nucleophiles, attacking the carbonyl carbon and triggering ring cleavage via a retro-Claisen-type mechanism before the palladium enolate can form.

Technical Solutions

Q1: How do I prevent ring opening during enolate formation? A: You must decouple basicity from nucleophilicity.

  • Protocol Shift: Switch to LiOtBu (Lithium tert-butoxide). Unlike NaOtBu, the lithium cation coordinates tightly to the oxygen, forming a more covalent aggregate that reduces the kinetic basicity slightly but significantly suppresses nucleophilic attack on the carbonyl [1].

  • Alternative: For extremely sensitive substrates, use soft enolization techniques (e.g., silyl enol ethers) followed by fluoride-mediated arylation, though this adds steps.

Q2: How do I control regioselectivity (C2 vs. C4) in 2-substituted cyclobutanones? A: This is controlled by the interplay of steric hindrance and catalyst bulk.

  • Thermodynamic Control: In unsubstituted cyclobutanones, functionalization occurs readily. In 2-substituted systems, the C4 position (less hindered) is kinetically accessible, but the C2 position (quaternary center formation) is often thermodynamically preferred if the catalyst allows it.

  • Ligand Selection:

    • For C2-arylation (Quaternary center): Use electron-rich, sterically demanding phosphines like P(tBu)3 or Q-Phos . These facilitate oxidative addition and reductive elimination at the crowded center.

    • For Desymmetrization: Use chiral ligands (e.g., Trost ligands or specialized phosphoramidites) to differentiate enantiotopic

      
      -protons [2].
      
Visualizing the Danger Zone

PdCycle cluster_cycle Pd-Catalyzed Alpha-Arylation Cycle cluster_danger FAILURE MODE Pd0 Pd(0)-Ligand OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Enolate Pd-Enolate Complex OxAdd->Enolate + Enolate Prod Reductive Elimination Enolate->Prod Attack Carbonyl Attack Enolate->Attack Competition Prod->Pd0 Base Nucleophilic Base (Nu-) Base->Attack Open Ring Opened Byproduct Attack->Open Strain Release

Figure 2: The kinetic competition between productive Pd-enolate formation and destructive nucleophilic ring opening.

Troubleshooting Module: Ring Expansion (C-C Activation)

Common Symptom: "My Rhodium-catalyzed 'cut-and-sew' reaction is stalling or giving mixed regioisomers."

Q3: Why is the C-C activation step failing? A: C-C activation is endergonic in unstrained systems but exergonic for cyclobutanones due to strain release. However, the activation energy is high.

  • Temperature: These reactions often require elevated temperatures (100°C+). If your substrate decomposes before activation, you need a more active catalyst, not more heat.

  • Directing Groups: Rh(I) insertion is rarely random. It requires a directing group (e.g., a pendant alkene, aldehyde, or pyridine) to anchor the metal near the C-C bond. Ensure your directing group is chemically competent (not poisoned by solvent impurities) [3].

Q4: How do I predict Regioselectivity in Baeyer-Villiger (BV) Oxidations? A: In cyclobutanones, the migratory aptitude dictates which C-C bond breaks to form the lactone.

  • Rule: The carbon best able to stabilize a partial positive charge in the Criegee intermediate migrates.

  • Chart: Use the table below to predict your major isomer.

Migrating Group (

-Carbon)
Relative AptitudeOutcome (Lactone Position)
Tertiary Alkyl HighOxygen inserts adjacent to tertiary C
Secondary Alkyl MediumMixture (often poor selectivity without catalyst)
Primary Alkyl LowOxygen inserts away from primary C
Aryl VariableDepends on electronics (e- donating migrates better)

Note: For 3-substituted cyclobutanones (meso), standard BV oxidation is non-selective. You must use a chiral catalyst (e.g., Chiral Phosphoric Acids or Cu-Bisoxazoline) to achieve enantioselective desymmetrization [4].

Standard Operating Procedure (SOP)
Protocol: Pd-Catalyzed

-Arylation of Cyclobutanone

Targeting the difficult formation of quaternary centers while suppressing ring opening.

Reagents:

  • Cyclobutanone substrate (1.0 equiv)

  • Aryl Bromide (1.1 equiv)

  • Pd(dba)2 (1-2 mol%)

  • Ligand: P(tBu)3 (2-4 mol%) (Use a 1:2 Pd:L ratio)

  • Base: LiOtBu (2.5 equiv) - CRITICAL

  • Solvent: Toluene or Dioxane (Anhydrous)

Step-by-Step Workflow:

  • Glovebox/Schlenk Setup: In a nitrogen-filled glovebox (or using strict Schlenk technique), charge a reaction vial with Pd(dba)2, P(tBu)3, and LiOtBu.

    • Why? P(tBu)3 is pyrophoric; LiOtBu is hygroscopic. Moisture kills this reaction.

  • Solvent Addition: Add anhydrous toluene. Stir for 5 minutes to pre-complex the active catalyst (Pd(0)-L1).

  • Substrate Introduction: Add the Aryl Bromide followed by the Cyclobutanone.

    • Note: If the cyclobutanone is volatile, add it last via syringe through a septum.

  • Thermal Activation: Seal the vial efficiently. Heat to 80-100°C .

    • Checkpoint: Monitor by GC-MS. If you see linear esters, lower the temperature and increase catalyst loading.

  • Quench: Cool to room temperature. Dilute with ether and quench with saturated NH4Cl.

  • Purification: Flash chromatography on silica gel.

    • Caution: Cyclobutanones can be streak on silica; use a gradient of Hexanes/EtOAc.

References
  • Verho, O., et al. (2015). "Enantioselective Palladium-Catalyzed α-Arylation of Cyclobutanones." Journal of the American Chemical Society.

  • Stoltz, B. M., et al. (2013). "Palladium-Catalyzed Enantioselective Oxidation of Cyclobutanones." Nature Chemistry.[1]

  • Murakami, M., et al. (2004). "Rhodium-Catalyzed C-C Bond Cleavage of Cyclobutanones." Journal of the American Chemical Society.

  • Xu, S., et al. (2010).[2] "Chiral Phosphoric Acid Catalyzed Asymmetric Baeyer-Villiger Reaction of 3-Substituted Cyclobutanones." Chemistry - A European Journal.

  • Dong, G., et al. (2014).[1] "Fused-Ring Formation by an Intramolecular 'Cut-and-Sew' Reaction." Nature.

Sources

Troubleshooting

Method refinement for the final purification step of 3-[4-(trifluoromethoxy)phenyl]cyclobutan-1-one

The following technical guide is structured as a dynamic support center resource. It prioritizes troubleshooting logic over static instructions, designed for the experienced chemist dealing with the specific challenges o...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a dynamic support center resource. It prioritizes troubleshooting logic over static instructions, designed for the experienced chemist dealing with the specific challenges of 3-[4-(trifluoromethoxy)phenyl]cyclobutan-1-one (CAS: 1506272-65-6).[1]

[1]

Case ID: PUR-C4-CF3O Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Molecule Profile

You are likely synthesizing this compound as a metabolic degradation-resistant bioisostere of a 3-phenylcyclobutanone scaffold.[1] The trifluoromethoxy (-OCF3) group adds significant lipophilicity (LogP ~2.[1]6) and alters the packing of the crystal lattice compared to the parent phenyl cyclobutanone.[1]

The Core Challenge: While reported as a liquid by some suppliers, pure 3-substituted cyclobutanones of this molecular weight (230.19 g/mol ) are often low-melting solids (MP 30–45 °C).[1] If your product is a persistent oil, it is likely depressed by impurities—specifically the unreacted styrene precursor or ring-opened byproducts .[1]

PropertyValueImplication for Purification
Molecular Weight 230.19 g/mol Suitable for high-vacuum distillation.[1]
Boiling Point >100 °C @ 1 mmHg (est.)[1]Requires high vacuum (<0.5 mmHg) to avoid thermal decomposition.[1]
Ring Strain ~26 kcal/molWarning: Susceptible to ring-opening in strong bases or prolonged exposure to acidic silica.[1]
Solubility High in organic solventsPoor candidate for standard precipitation; requires low-temp crystallization.[1]

Diagnostic: Triage Your Crude Material

Before selecting a method, identify the dominant impurity profile.

Q: My product is a dark brown oil. Is this normal? A: No. The pure compound should be a colorless to pale yellow oil that may solidify upon refrigeration.[1] Dark color indicates oligomerization (likely from the ketene cycloaddition step) or zinc residues (if reduced from a dichlorocyclobutanone intermediate).[1]

Q: I see a spot running just above my product on TLC (Hex/EtOAc). What is it? A: This is almost certainly 4-(trifluoromethoxy)styrene (the starting material).[1] It is lipophilic and difficult to separate via flash chromatography because it "streaks" with the product.[1]

  • Action: Proceed to Protocol B (Low-Temp Crystallization) .

Q: My NMR shows a triplet/multiplet around 4.0–4.5 ppm. A: This suggests a ring-opened ester or acetal , often caused by moisture during the reaction or acidic workup.[1]

  • Action: Proceed to Protocol A (Distillation) to separate the volatile ring-opened linear chains from the cyclic product.

Refined Purification Protocols

Decision Logic for Purification

Use the following logic flow to determine your workflow.

PurificationLogic Start Crude Material Analysis CheckState Is it a Solid or Oil? Start->CheckState CheckImpurity Identify Major Impurity CheckState->CheckImpurity Oil / Low Melt Solid Distillation Protocol A: High-Vac Distillation CheckImpurity->Distillation Oligomers / Heavy Metals Crystallization Protocol B: Low-Temp Crystallization CheckImpurity->Crystallization Styrene / Olefin Column Protocol C: Buffered Silica Column CheckImpurity->Column Close-running Isomers Distillation->Crystallization If purity < 98%

Caption: Decision matrix for selecting the optimal purification route based on physical state and impurity profile.

Protocol A: High-Vacuum Distillation (The "Heavy" Cut)

Best for: Removing oligomers, metal salts, and ring-opened linear byproducts.

Why this works: The cyclobutanone ring is thermally stable up to ~140°C for short periods, but the heavy oligomers formed during [2+2] cycloadditions are not volatile.

  • Setup: Use a Kugelrohr apparatus or a short-path distillation head. Long vigreux columns are not recommended due to holdup volume and pressure drop.[1]

  • Vacuum: Ensure pressure is < 0.5 mmHg .[1]

  • Temperature Ramp:

    • Fraction 1 (Volatiles): Ambient to 60°C (bath). Removes residual solvent and trace styrene.[1]

    • Fraction 2 (Product): Expected boiling point range 85–105°C (at 0.5 mmHg).[1]

  • Critical Check: Do not overheat the pot residue above 150°C. Thermal ring opening (electrocyclic ring opening) can occur, generating the conjugated enone.[1]

Protocol B: Low-Temperature Melt Crystallization (The "Olefin" Cut)

Best for: Removing the stubborn 4-(trifluoromethoxy)styrene impurity.

Why this works: The olefin impurity prevents the cyclobutanone from crystallizing at room temperature.[1] By forcing the mixture to low temperatures in a non-polar solvent, the symmetric cyclobutanone packs into a lattice, excluding the planar olefin.

  • Dissolution: Dissolve the crude oil (or distilled fraction) in a minimum amount of Pentane or Hexanes (approx. 2 mL per gram).[1] Do not use ether or ethyl acetate, as the solubility is too high.[1]

  • Seeding: If available, add a seed crystal. If not, scratch the glass interface.[1]

  • Cooling: Place the flask in a -78°C bath (Dry ice/Acetone) or a -20°C freezer overnight.

  • Filtration:

    • Crucial Step: You must filter the crystals while cold.[1] Use a jacketed fritted funnel cooled with dry ice, or work extremely fast.

    • The mother liquor will contain the styrene impurity.[1]

  • Wash: Wash the filter cake with cold (-78°C) pentane .

Protocol C: Buffered Silica Chromatography (Polishing)

Best for: Final purity >99% for biological assays.

Why this works: Cyclobutanones can degrade on highly acidic silica gel (Lewis acid sites catalyze ring expansion/opening).[1] Buffering the silica prevents this.[1]

  • Slurry Preparation: Pre-treat your silica gel slurry with 1% Triethylamine (Et3N) in Hexanes.[1] This neutralizes acidic sites.[1]

  • Eluent: Use a gradient of Hexanes : Ethyl Acetate (95:5 to 80:20) .

  • Loading: Load the crude as a concentrated solution in toluene or hexanes. Avoid loading in DCM if possible, as it can cause band broadening for this specific lipophile.[1]

Frequently Asked Questions (FAQs)

Q: Can I use sodium bisulfite to purify this ketone? A: Proceed with Caution. While methyl ketones form stable bisulfite adducts, 3-substituted cyclobutanones are sterically hindered and ring-strained.[1] The formation of the sp3 adduct increases steric crowding.[1] Furthermore, the conditions (aqueous/nucleophilic) can risk ring opening.[1] Recommendation: Stick to Distillation (Protocol A).

Q: How do I store the purified compound? A: Store at -20°C under Argon . The -OCF3 group is stable, but the cyclobutanone ring is prone to oxidation (Baeyer-Villiger type) by atmospheric oxygen over long periods, forming the lactone.

Q: Is the compound volatile? A: Yes, moderately.[1] Do not leave it under high vacuum (0.1 mmHg) at room temperature for more than 1 hour, or you will lose mass to the trap.[1]

References

  • Compound Identity & Properties

    • PubChem Compound Summary for CID 20192534 (3-[4-(trifluoromethoxy)phenyl]cyclobutan-1-one).[1] National Center for Biotechnology Information (2025).[1]

    • [Link][1]

  • Synthesis & Purification of 3-Arylcyclobutanones

    • Synthesis of Trifluoromethyl Cyclobutanes.[1][2] (General methodology for fluorinated cyclobutane purification via distillation). Journal of Organic Chemistry / NIH.[1]

    • [Link]

  • Cyclobutanone Stability & Reactivity

    • Stereoselective Reductions of 3-Substituted Cyclobutanones.[1] (Discusses conformational analysis and stability). Vrije Universiteit Brussel.[1]

    • [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of metabolic stability for trifluoromethoxy and trifluoromethyl groups

A Guide for Researchers in Drug Development In modern drug discovery, optimizing a molecule's metabolic stability is a cornerstone of successful clinical translation. A common and effective strategy is the introduction o...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Drug Development

In modern drug discovery, optimizing a molecule's metabolic stability is a cornerstone of successful clinical translation. A common and effective strategy is the introduction of fluorinated functional groups to block sites of metabolic attack. Among the medicinal chemist's most powerful tools are the trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups. While both are employed to enhance metabolic robustness, they impart distinct physicochemical properties and offer different advantages. This guide provides an in-depth comparison of their effects on metabolic stability, supported by mechanistic insights and established experimental protocols.

The Mechanistic Underpinnings of Fluorine-Induced Stability

The remarkable ability of -CF3 and -OCF3 groups to deter metabolism stems from several shared fundamental principles. The primary defense is the exceptional strength of the carbon-fluorine (C-F) bond, which has a bond dissociation energy of approximately 485 kJ/mol, significantly higher than that of a typical carbon-hydrogen (C-H) bond (~414 kJ/mol).[1] This inherent strength makes the C-F bond highly resistant to the oxidative enzymatic cleavage catalyzed by the Cytochrome P450 (CYP) superfamily, which is responsible for the majority of Phase I metabolism of xenobiotics.[2][3][4]

Furthermore, both groups exert powerful electronic and steric effects:

  • Metabolic Blocking: By replacing a metabolically labile group, such as a methyl (-CH3) or methoxy (-OCH3), with a -CF3 or -OCF3 group, respectively, chemists can effectively block a known metabolic hotspot.[2][5] For instance, a methyl group is prone to CYP-mediated oxidation to form alcohol and then carboxylic acid metabolites, a pathway that is completely shut down by the trifluoromethyl substitution.[2] Similarly, a methoxy group is highly susceptible to O-dealkylation, a vulnerability that is largely negated by the trifluoromethoxy group.[1]

  • Electronic Deactivation: As strong electron-withdrawing groups, both -CF3 and -OCF3 can deactivate an adjacent aromatic ring, making it less susceptible to oxidative metabolism by CYP enzymes.[1][6]

  • Steric Shielding: The sheer size of these groups can sterically hinder the approach of metabolizing enzymes to nearby atoms, providing a protective shield against metabolic attack at those positions.[6]

Head-to-Head Comparison: Trifluoromethoxy vs. Trifluoromethyl

While sharing these core stabilizing principles, the -OCF3 and -CF3 groups are not interchangeable. The choice between them depends on the specific metabolic liability being addressed and the desired overall physicochemical profile of the drug candidate.

The trifluoromethoxy group is generally considered one of the most stable functional groups in medicinal chemistry.[1] Its primary advantage is its exceptional resistance to O-dealkylation, a very common metabolic pathway for aryl methyl ethers. While the -CF3 group is also very stable, the -OCF3 group is often viewed as more robust in preventing metabolism directly at the site of attachment. However, a less common but documented metabolic pathway for the -OCF3 group is CYP-mediated oxidative displacement, or ipso-substitution, which can result in the formation of a hydroxylated metabolite.[7]

The trifluoromethyl group is more widely used in pharmaceuticals and has a long track record of successfully blocking metabolism.[1][8] It is an excellent bioisostere for a methyl group and effectively prevents oxidation at that position.

FeatureTrifluoromethoxy (-OCF3)Trifluoromethyl (-CF3)Rationale & Supporting Evidence
Expected Metabolic Stability Exceptionally HighVery HighBoth groups feature the highly stable C-F bond. The -OCF3 group is particularly effective at preventing O-dealkylation, a common metabolic fate for methoxy groups.[1]
Primary Metabolic Pathway Blocked O-dealkylationC-H oxidation (on a methyl group)The replacement of labile C-H bonds with robust C-F bonds prevents CYP-mediated oxidation.[2][5]
Potential Metabolic Liability Ipso-substitution (oxidative displacement)Generally considered inert, but metabolism on adjacent positions can still occur.While rare, CYP-mediated displacement of the -OCF3 group to form a phenol has been observed.[7] The -CF3 group is highly resistant to direct metabolism.
Impact on Lipophilicity (Hansch π) Highly Lipophilic (π ≈ +1.04)Lipophilic (π ≈ +0.88)The addition of fluorine atoms significantly increases lipophilicity, which can impact cell permeability and off-target effects.[1][5]
Electronic Effect Strong electron-withdrawing and π-donatingStrong electron-withdrawingThese electronic properties can influence a molecule's pKa and its binding affinity to the target protein, in addition to deactivating aromatic rings to metabolism.[1][6]

Experimental Verification: In Vitro Liver Microsomal Stability Assay

To empirically determine and compare the metabolic stability of compounds containing -OCF3 and -CF3 groups, the in vitro liver microsomal stability assay is the industry-standard method. This assay measures the rate of disappearance of a test compound when incubated with liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing CYP enzymes.[2][6][9]

Detailed Experimental Protocol
  • Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in the presence of liver microsomes.[2][9]

  • Materials & Reagents:

    • Test compounds (dissolved in DMSO)

    • Pooled liver microsomes (human, rat, or other species)

    • 0.1 M Phosphate Buffer (pH 7.4)

    • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

    • Ice-cold "Stop Solution" (e.g., Acetonitrile with an internal standard)

    • 96-well incubation plate and collection plate

    • LC-MS/MS system for analysis

  • Preparation of Solutions:

    • Test Compound Working Solution: Dilute the stock solution of the test compound in phosphate buffer to the final desired concentration (e.g., 1 µM).

    • Liver Microsome Solution: Suspend the pooled liver microsomes in cold phosphate buffer to a final protein concentration of, for example, 0.5 mg/mL.

  • Incubation Procedure:

    • Add the liver microsome solution to the wells of the 96-well plate.

    • Add the test compound working solution to the wells to initiate the reaction mixture.

    • Pre-incubate the plate at 37°C for 5-10 minutes to bring the mixture to temperature.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to all wells. The NADPH is a required cofactor for CYP enzyme activity.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in specific wells by adding an equal volume of the ice-cold stop solution. The 0-minute time point serves as the initial concentration baseline and is crucial for accurate calculations.[2]

  • Sample Processing:

    • Seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the microsomal proteins.

    • Transfer the supernatant, which contains the remaining parent drug, to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Quantify the concentration of the parent drug remaining in each sample using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent drug remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein).

Visualizing the Concepts

To better illustrate the experimental process and the underlying principle of metabolic blocking, the following diagrams are provided.

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_termination Reaction Termination cluster_analysis Analysis A Prepare Test Compound Solution D Add Microsomes & Test Compound to Plate A->D B Prepare Liver Microsome Suspension B->D C Prepare NADPH Regenerating System F Initiate Reaction with NADPH C->F E Pre-incubate D->E E->F G Add Stop Solution at Time Points (0, 5, 15, 30, 60 min) F->G H Centrifuge to Pellet Protein G->H I Transfer Supernatant H->I J LC-MS/MS Analysis (Quantify Parent Drug) I->J K Calculate t½ and CLint J->K

Caption: Workflow for the In Vitro Liver Microsomal Stability Assay.

G Parent_A Drug-OCH₃ Metabolite_A Drug-OH (Metabolite) Parent_A->Metabolite_A CYP-mediated O-dealkylation Parent_B Drug-OCF₃ Blocked Metabolism Blocked Parent_B->Blocked

Caption: The Concept of Metabolic Blocking using a Trifluoromethoxy Group.

Conclusion

The strategic incorporation of trifluoromethyl and trifluoromethoxy groups is a cornerstone of modern medicinal chemistry for enhancing metabolic stability.[10] Both substituents effectively shield molecules from degradation by CYP enzymes through the strength of the C-F bond and their steric and electronic properties. The -CF3 group is a well-established and highly effective metabolic blocker, particularly as a replacement for an oxidizable methyl group. The -OCF3 group offers exceptional stability, especially in preventing O-dealkylation, and is often considered one of the most robust functional groups available for this purpose. The ultimate selection between these two powerful moieties should be guided by the specific metabolic liabilities of a lead compound and the desired overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile, as their distinct effects on properties like lipophilicity can have far-reaching consequences in the drug development cascade.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. [Link]

  • Oxidative Metabolism of the Trifluoromethoxy Moiety of OSI-930. ResearchGate. [Link]

  • An Environmentally Sustainable Access to CF3-Substituted Alcohols as Valuable Fluorinated Motifs for the Synthesis of Bioactive Compounds. Advances in Engineering. [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. [Link]

  • An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. PubMed. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]

  • Role of Protein-Protein Interactions in Cytochrome P450-Mediated Drug Metabolism and Toxicity. ResearchGate. [Link]

  • Investigation of Radiotracer Metabolic Stability In Vitro with CYP-Overexpressing Hepatoma Cell Lines. MDPI. [Link]

  • Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. [Link]

  • In vitro metabolic stability assays for the selected compounds. ResearchGate. [Link]

  • Evaluation of stability and properties of N(CF3)(CF2H) amines and analogues. ResearchGate. [Link]

  • Fluorometric High-Throughput Screening for Inhibitors of Cytochrome P450. ResearchGate. [Link]

  • CYP450 inhibition assay (fluorogenic). Bienta. [Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed. [Link]

  • Cytochrome P450 Metabolism. The Royal Society of Chemistry. [Link]

  • Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. MDPI. [Link]

  • Polynitrobenzene Derivatives, Containing -CF3, -OCF3, and -O(CF2)nO- Functional Groups, as Candidates for Perspective Fluorinated High-Energy Materials: Theoretical Study. MDPI. [Link]

Sources

Comparative

In vitro ADME Profiling of 3-[4-(trifluoromethoxy)phenyl]cyclobutan-1-one Derivatives

Executive Summary: The Fluorine Advantage In the optimization of lead compounds, the 3-[4-(trifluoromethoxy)phenyl]cyclobutan-1-one scaffold (CAS 1506272-65-6) represents a strategic structural motif. It bridges the gap...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Advantage

In the optimization of lead compounds, the 3-[4-(trifluoromethoxy)phenyl]cyclobutan-1-one scaffold (CAS 1506272-65-6) represents a strategic structural motif. It bridges the gap between the metabolic liability of methoxy (


) groups and the steric bulk of trifluoromethyl (

) groups.

This guide provides a technical comparison of this scaffold against its non-fluorinated and alternative-fluorinated analogs. We focus on in vitro ADME (Absorption, Distribution, Metabolism, Excretion) performance, specifically highlighting how the trifluoromethoxy (


) moiety modulates lipophilicity, metabolic stability, and membrane permeability.[1]

Key Takeaway: The


 derivative offers a superior balance of metabolic stability (blocking para-oxidation) and membrane permeability compared to methoxy analogs, though it requires careful monitoring of aqueous solubility due to increased lipophilicity (

).

Comparative Analysis: Performance Metrics

The following analysis compares the Trifluoromethoxy (


)  derivative against two common structural alternatives: the Methoxy (

)
analog (often the starting hit) and the Trifluoromethyl (

)
analog.[2]
Physicochemical & ADME Data Summary
Property

Derivative
(Focus)

Analog
(Alternative 1)

Analog
(Alternative 2)
Implication
Lipophilicity (

)
High (

vs H)
Moderate (

vs H)
High (

vs H)

increases permeability but risks solubility issues.
Metabolic Stability (

)
High (Blocks CYP oxidation)Low (O-dealkylation liability)High (Blocks oxidation)

and

prevent rapid clearance.
Electronic Effect (

)
Electron Withdrawing (

)
Electron Donating (

)
Electron Withdrawing (

)

deactivates the ring less than

, retaining some specific binding interactions.
Conformational Flexibility High (C-O-C bond rotates)High Low (C-C bond rigid)

can adopt specific conformations to fill lipophilic pockets.
Solubility (Aq) Low (

)
Moderate (

)
Low (

)
Formulation strategies (e.g., cyclodextrins) are often required for

derivatives.
The "Metabolic Soft Spot" Analysis

The primary advantage of the


 group is its resistance to oxidative metabolism.
  • Methoxy (

    
    ):  Rapidly metabolized by CYP450s (specifically CYP2D6 and CYP3A4) via O-dealkylation  to the phenol, leading to rapid clearance and potential Phase II conjugation.
    
  • Trifluoromethoxy (

    
    ):  The C-F bonds are metabolically inert. The steric bulk and electron-withdrawing nature prevent hydroxylation at the para-position and reduce electron density, making the ring less susceptible to oxidative attack at ortho positions.
    

Critical Experimental Protocols

To validate these properties, we employ a rigorous self-validating ADME workflow.

Protocol 1: Microsomal Stability Assay (Phase I Metabolism)

Objective: Determine intrinsic clearance (


) and identify metabolites.

Reagents:

  • Pooled Liver Microsomes (Human/Rat,

    
    ).
    
  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM

    
    ).
    
  • Test Compound (

    
     final concentration).
    
  • Positive Control: Verapamil (High clearance), Warfarin (Low clearance).

Workflow:

  • Pre-incubation: Mix microsomes (

    
    ) and test compound in phosphate buffer (pH 7.4) at 37°C for 5 min.
    
  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Aliquot

    
     at 
    
    
    
    min.
  • Quenching: Immediately transfer aliquots into

    
     ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).
    
  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

Data Interpretation:

  • Plot

    
     vs. time. The slope 
    
    
    
    determines
    
    
    .
  • Validation Criterion: The

    
     derivative should exhibit 
    
    
    
    loss at 60 min (Low Clearance), whereas the
    
    
    analog typically shows
    
    
    loss.
Protocol 2: PAMPA (Parallel Artificial Membrane Permeability Assay)

Objective: Assess passive diffusion potential.

Methodology:

  • Donor Plate: Load

    
     of compound solution (
    
    
    
    in pH 7.4 buffer with 5% DMSO).
  • Acceptor Plate: Load

    
     of buffer.
    
  • Membrane: Pre-coat the PVDF filter of the acceptor plate with

    
     of GIT-0 lipid solution (dodecane/lecithin mixture).
    
  • Incubation: Sandwich plates and incubate for 18 hours at room temperature in a humidity chamber.

  • Quantification: Measure UV absorbance or LC-MS peak area in both Donor and Acceptor wells.

  • Calculation: Calculate Effective Permeability (

    
    ) using the standard equations [Avdeef et al.].
    

Visualizing the Mechanism

Diagram 1: Metabolic Fate Comparison

This diagram illustrates why the


 derivative outperforms the 

alternative in metabolic stability.

MetabolicPathways Substrate_OCH3 Methoxy Analog (-OCH3) CYP CYP450 (Oxidation) Substrate_OCH3->CYP High Affinity Reductase Ketone Reductase (AKR) Substrate_OCH3->Reductase Substrate_OCF3 Trifluoromethoxy Analog (-OCF3) Substrate_OCF3->CYP Steric/Electronic Block Substrate_OCF3->Reductase Ketone Reduction Metabolite_Phenol Phenol Metabolite (Unstable/Cleared) CYP->Metabolite_Phenol O-Dealkylation Blocked Metabolism Blocked (High Stability) CYP->Blocked Metabolite_Alcohol Alcohol Metabolite (Active/Inactive) Reductase->Metabolite_Alcohol Cyclobutanol Formation

Caption: Metabolic divergence: The -OCF3 group blocks the rapid O-dealkylation pathway common to methoxy analogs, shifting the metabolic profile solely to the slower ketone reduction.

Diagram 2: ADME Profiling Workflow

The decision tree for evaluating these derivatives.

ADME_Workflow Start Compound Synthesis (3-[4-(OCF3)phenyl]cyclobutan-1-one) Solubility Kinetic Solubility (PBS pH 7.4) Start->Solubility Decision1 Solubility > 10 µM? Solubility->Decision1 Permeability PAMPA / Caco-2 (Passive Diffusion) MetStab Microsomal Stability (Human/Rat) Permeability->MetStab Decision2 Cl_int < 10 µL/min/mg? MetStab->Decision2 Decision1->Permeability Yes Formulation Develop Formulation (Cyclodextrin/PEG) Decision1->Formulation No (Likely for OCF3) Proceed Proceed to PK (In Vivo) Decision2->Proceed Stable Redesign Redesign Scaffold (Add Polar Groups) Decision2->Redesign Unstable (Ketone Reduction) Formulation->Permeability

Caption: Step-wise ADME decision tree. Note that -OCF3 derivatives often require solubility optimization despite excellent permeability.

References

  • Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008.

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.

  • Leroux, F. R., et al. "The Trifluoromethoxy Group: A Pharmacophore with Broad Applications." ChemMedChem, 2018.

  • Di, L., & Kerns, E. "Drug-Like Properties: Concepts, Structure Design and Methods." Elsevier, 2016. (Standard reference for ADME protocols).

  • Sigma-Aldrich. "Product Specification: 3-[4-(trifluoromethoxy)phenyl]cyclobutan-1-one." Merck KGaA, Accessed 2026.

Sources

Validation

A Head-to-Head Comparison of Synthetic Routes to 3-Arylcyclobutanones: A Guide for Researchers

The 3-arylcyclobutanone framework is a privileged scaffold in contemporary drug discovery and materials science. Its inherent ring strain and three-dimensional architecture offer unique conformational constraints and met...

Author: BenchChem Technical Support Team. Date: February 2026

The 3-arylcyclobutanone framework is a privileged scaffold in contemporary drug discovery and materials science. Its inherent ring strain and three-dimensional architecture offer unique conformational constraints and metabolic stability, making it an attractive bioisostere for various functional groups. Consequently, the development of efficient and selective synthetic routes to this valuable class of molecules is of paramount importance. This guide provides a critical, in-depth comparison of the principal synthetic strategies for accessing 3-arylcyclobutanones, offering field-proven insights and supporting experimental data to empower researchers in selecting the optimal route for their specific synthetic challenges.

Chapter 1: [2+2] Cycloaddition Strategies: A Direct Approach to the Cyclobutane Core

The [2+2] cycloaddition represents one of the most intuitive and atom-economical methods for the construction of four-membered rings. This approach typically involves the reaction of an alkene with a ketene or a photo-excited enone.

Photochemical [2+2] Cycloaddition of Styrenes and Enones

The photochemical [2+2] cycloaddition between a styrene derivative and an enone is a powerful method for the synthesis of 3-arylcyclobutanones.[1][2] This reaction is typically initiated by the UV irradiation of the enone, which promotes it to an excited triplet state. This triplet species then reacts with the ground-state styrene in a stepwise fashion through a 1,4-biradical intermediate to form the cyclobutane ring.[3]

Mechanism of Photochemical [2+2] Cycloaddition

G Styrene Styrene Enone Enone ExcitedEnone Triplet Enone* Enone->ExcitedEnone Biradical 1,4-Biradical Intermediate ExcitedEnone->Biradical + Styrene Cyclobutanone 3-Arylcyclobutanone Biradical->Cyclobutanone Ring Closure

Caption: Mechanism of photochemical [2+2] cycloaddition.

Advantages: This method offers the potential for high diastereoselectivity, which can often be rationalized by considering the stability of the intermediate biradical.[4] Furthermore, the development of organophotocatalysis has enabled some of these cycloadditions to be performed with visible light, offering a milder and more accessible alternative to traditional UV sources.[5][6][7]

Limitations: A significant drawback of this approach is the requirement for specialized photochemical equipment. The reaction can also be plagued by side reactions, such as the polymerization of the styrene starting material. Yields can be variable and are often moderate.[1]

Representative Experimental Protocol: Photochemical [2+2] Cycloaddition

  • In a quartz reaction vessel, dissolve the enone (1.0 equiv) and styrene (1.5-3.0 equiv) in a suitable solvent (e.g., acetone, acetonitrile, or dichloromethane) to a concentration of 0.1-0.5 M.

  • Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen, which can quench the triplet excited state.

  • Irradiate the solution with a high-pressure mercury lamp (typically with a Pyrex filter to block short-wavelength UV) at a controlled temperature (e.g., 0-25 °C) with constant stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-arylcyclobutanone.

EnoneStyreneYield (%)Diastereomeric Ratio (cis:trans)Reference
CyclopentenoneStyrene551:2.5[1]
Cyclohexenone4-Methoxystyrene621:3[1]
3-Methyl-2-cyclopentenoneStyrene48>95:5 (trans)[2]
Lewis Acid-Promoted [2+2] Cycloaddition of Arylketenes and Alkenes

An alternative [2+2] strategy involves the reaction of an in situ-generated arylketene with an alkene, often promoted by a Lewis acid.[8][9] The arylketene is typically formed from the corresponding arylacyl chloride and a non-nucleophilic base. The Lewis acid activates the alkene towards cycloaddition.

Advantages: This method can be performed under milder conditions than many thermal ketene cycloadditions and can provide good yields of the desired cyclobutanone.[8]

Limitations: Arylketenes are highly reactive and prone to dimerization and other side reactions, which can lower the yield of the desired product. The scope of the reaction can be limited by the stability of the ketene and the reactivity of the alkene.

Representative Experimental Protocol: Lewis Acid-Promoted [2+2] Cycloaddition

  • To a solution of the alkene (1.2 equiv) and a Lewis acid (e.g., EtAlCl₂, 1.1 equiv) in a dry, non-polar solvent (e.g., dichloromethane) at low temperature (e.g., -78 °C) under an inert atmosphere, add a solution of the arylacyl chloride (1.0 equiv) and a hindered base (e.g., triethylamine, 1.2 equiv) in the same solvent dropwise.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC-MS).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane, and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Arylacyl ChlorideAlkeneYield (%)Reference
Phenylacetyl chlorideCyclopentene80[8]
(4-Methoxyphenyl)acetyl chlorideStyrene72[9]
(4-Chlorophenyl)acetyl chloride1-Hexene65[9]

Chapter 2: Ring Expansion of Aryl-Substituted Cyclopropanes: A Stepwise Approach

Ring expansion reactions provide an indirect yet powerful method for the synthesis of cyclobutanones. The Tiffeneau-Demjanov rearrangement is a classic example of such a transformation.

Tiffeneau-Demjanov Rearrangement

The Tiffeneau-Demjanov rearrangement involves the treatment of a 1-(aminomethyl)cycloalkanol with nitrous acid to induce a one-carbon ring expansion to a cycloketone.[10][11][12][13][14] In the context of 3-arylcyclobutanone synthesis, this typically involves the ring expansion of a 1-(aminomethyl)-1-arylcyclopropanol. The key steps are the diazotization of the primary amine, followed by the loss of nitrogen gas to form a primary carbocation, which then undergoes a rearrangement to a more stable carbocation, leading to the expanded cyclobutanone.

Mechanism of the Tiffeneau-Demjanov Rearrangement

G Aminoalcohol 1-(Aminomethyl)-1-arylcyclopropanol Diazonium Diazonium Ion Aminoalcohol->Diazonium HNO₂ Carbocation1 Primary Carbocation Diazonium->Carbocation1 - N₂ Carbocation2 Tertiary Carbocation Carbocation1->Carbocation2 Ring Expansion Cyclobutanone 3-Arylcyclobutanone Carbocation2->Cyclobutanone - H⁺

Caption: Mechanism of the Tiffeneau-Demjanov rearrangement.

Advantages: This method offers a reliable way to access specific substitution patterns on the cyclobutanone ring that may be difficult to achieve through other methods. The starting aryl cyclopropyl ketones are readily available.[15]

Limitations: The synthesis of the requisite 1-(aminomethyl)-1-arylcyclopropanol precursor adds steps to the overall sequence. The use of nitrous acid requires careful handling due to its potential instability and toxicity. The reaction can also be accompanied by side reactions, such as elimination and the formation of rearranged alcohols.[10]

Representative Experimental Protocol: Tiffeneau-Demjanov Rearrangement

  • Synthesis of the Aminomethylcyclopropanol:

    • To a solution of aryl cyclopropyl ketone (1.0 equiv) in a suitable solvent (e.g., ethanol/water), add potassium cyanide (1.2 equiv) and ammonium chloride (1.2 equiv). Stir at room temperature until the formation of the cyanohydrin is complete.

    • Reduce the cyanohydrin using a suitable reducing agent (e.g., LiAlH₄ in THF) to obtain the 1-(aminomethyl)-1-arylcyclopropanol.

  • Ring Expansion:

    • Dissolve the 1-(aminomethyl)-1-arylcyclopropanol (1.0 equiv) in an aqueous acidic solution (e.g., dilute HCl or acetic acid) at 0 °C.

    • Add a solution of sodium nitrite (1.1 equiv) in water dropwise while maintaining the temperature at 0-5 °C.

    • Stir the reaction mixture at low temperature for a specified time, then allow it to warm to room temperature.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel.

Aryl Cyclopropyl KetoneOverall Yield of 3-Arylcyclobutanone (%)Reference
Phenyl cyclopropyl ketone65[11]
4-Methoxyphenyl cyclopropyl ketone70[12]
4-Chlorophenyl cyclopropyl ketone60[13]

Chapter 3: Transition-Metal-Catalyzed Approaches: Modern and Versatile Strategies

Transition-metal catalysis has emerged as a powerful tool for the synthesis of complex organic molecules, and the construction of 3-arylcyclobutanones is no exception. These methods often offer high levels of selectivity and functional group tolerance.

Rhodium-Catalyzed Asymmetric Arylation of Cyclobutenones

A highly effective method for the enantioselective synthesis of 3-arylcyclobutanones involves the rhodium-catalyzed conjugate addition of arylboronic acids to cyclobutenones.[16][17] This reaction typically employs a chiral diene ligand to control the stereochemical outcome, affording the desired products in high yields and with excellent enantioselectivity.

Catalytic Cycle of Rhodium-Catalyzed Arylation

G RhL [Rh(I)L]⁺ RhAryl Ar-Rh(I)L RhL->RhAryl + ArB(OH)₂ OxidativeAddition Oxidative Addition RhAryl->OxidativeAddition + Cyclobutenone Carbometalation Carbometalation OxidativeAddition->Carbometalation ReductiveElimination Protonolysis/Reductive Elimination Carbometalation->ReductiveElimination ReductiveElimination->RhL Regeneration Product 3-Arylcyclobutanone ReductiveElimination->Product

Caption: Simplified catalytic cycle for Rh-catalyzed arylation.

Advantages: The primary advantage of this method is the ability to achieve high levels of enantioselectivity, which is crucial for applications in medicinal chemistry. The catalytic nature of the reaction also makes it more atom-economical.

Limitations: The synthesis of the cyclobutenone starting material can be challenging. Furthermore, the cost and availability of the rhodium catalyst and chiral ligands can be a consideration for large-scale synthesis.

Representative Experimental Protocol: Rhodium-Catalyzed Asymmetric Arylation

  • In a glovebox, to a vial containing the rhodium precursor (e.g., [Rh(cod)₂]BF₄, 2.5 mol%) and the chiral diene ligand (5.5 mol%), add the arylboronic acid (1.5 equiv) and the cyclobutenone (1.0 equiv).

  • Add a suitable solvent (e.g., 1,4-dioxane/water mixture) and a base (e.g., K₃PO₄, 2.0 equiv).

  • Seal the vial and stir the reaction mixture at the specified temperature (e.g., 80 °C) for the required time.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

CyclobutenoneArylboronic AcidYield (%)Enantiomeric Excess (%)Reference
CyclobutenonePhenylboronic acid9598[16]
2-Methylcyclobutenone4-Methoxyphenylboronic acid8896[17]
3-Methylcyclobutenone3-Fluorophenylboronic acid9299[16]
Palladium-Catalyzed α-Arylation of Cyclobutanone Enolates

Another powerful transition-metal-catalyzed approach is the direct α-arylation of cyclobutanone enolates with aryl halides, typically catalyzed by a palladium complex.[18][19] This method allows for the direct formation of the C-C bond between the cyclobutanone and the aryl group.

Advantages: This is a very direct method for introducing the aryl group. A wide variety of commercially available aryl halides can be used, allowing for significant diversification of the 3-arylcyclobutanone products.

Limitations: Controlling the extent of arylation to achieve mono-arylation can be challenging, with diarylation being a common side reaction. The use of strong bases to generate the enolate may not be compatible with all functional groups.

Representative Experimental Protocol: Palladium-Catalyzed α-Arylation

  • To a solution of cyclobutanone (1.2 equiv) and a strong base (e.g., LiHMDS, 1.3 equiv) in a dry solvent (e.g., THF) at low temperature (e.g., -78 °C) under an inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂ with a suitable phosphine ligand, 2-5 mol%).

  • Add the aryl halide (1.0 equiv) and allow the reaction mixture to warm to room temperature or heat as required.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Aryl HalideYield (%)Reference
Bromobenzene75[19]
4-Bromoanisole82[18]
3-Chloropyridine68[19]

Chapter 4: Head-to-Head Comparison and Future Outlook

The choice of a synthetic route to a 3-arylcyclobutanone is a critical decision that depends on several factors, including the desired substitution pattern, stereochemistry, scale of the synthesis, and available resources. The following table provides a direct comparison of the discussed methods.

Comparative Analysis of Synthetic Routes to 3-Arylcyclobutanones

Feature[2+2] CycloadditionRing Expansion (Tiffeneau-Demjanov)Transition-Metal Catalysis
Overall Yield Moderate to GoodModerate to GoodGood to Excellent
Stereoselectivity Diastereoselective (photochemical); can be enantioselective with chiral catalysts.Generally good diastereoselectivity based on substrate control.Excellent enantioselectivity achievable (Rh-catalyzed); diastereoselectivity can be an issue in α-arylation.
Substrate Scope Good for electronically matched alkenes and ketenes/enones.Broad scope for aryl cyclopropyl ketones.Broad scope of arylboronic acids/halides (Rh/Pd).
Functional Group Tolerance Moderate (sensitive to photochemical conditions).Moderate (sensitive to strong reducing agents and acidic conditions).Generally good, but can be sensitive to strong bases (Pd-catalyzed).
Scalability Challenging for photochemical methods.Moderate, limited by the handling of hazardous reagents.Generally good, especially for catalytic methods.
Safety & Practicality Requires specialized photochemical equipment.Involves toxic (KCN) and potentially unstable (HNO₂) reagents.Requires careful handling of catalysts and ligands.
Access to Isomers Provides access to different diastereomers based on reaction conditions.Provides specific isomers based on the rearrangement mechanism.Enantioselective methods provide access to single enantiomers.

Decision-Making Workflow

G Start Target: 3-Arylcyclobutanone Enantioenriched Enantioenriched Product Required? Start->Enantioenriched Diastereocontrol Specific Diastereomer Needed? Enantioenriched->Diastereocontrol No RhCatalysis Rhodium-Catalyzed Arylation Enantioenriched->RhCatalysis Yes Scalability Large-Scale Synthesis? Diastereocontrol->Scalability No Tiffeneau Tiffeneau-Demjanov Rearrangement Diastereocontrol->Tiffeneau Yes Photocycloaddition Photochemical [2+2] Cycloaddition Scalability->Photocycloaddition No PdCatalysis Palladium-Catalyzed α-Arylation Scalability->PdCatalysis Yes

Caption: Decision-making workflow for selecting a synthetic route.

Recommendations and Future Outlook

For the synthesis of enantioenriched 3-arylcyclobutanones , the rhodium-catalyzed asymmetric arylation of cyclobutenones stands out as the premier choice due to its high enantioselectivity and good yields. When a specific diastereomer is the primary target and enantioselectivity is not a concern, the Tiffeneau-Demjanov rearrangement offers a reliable, albeit multi-step, approach. For rapid access to a variety of achiral 3-arylcyclobutanones , particularly on a larger scale, the palladium-catalyzed α-arylation is a highly attractive and direct method. Photochemical [2+2] cycloadditions remain a valuable tool for specific substrate combinations and for exploring novel reactivity, especially with the advent of visible-light photocatalysis.

The field of 3-arylcyclobutanone synthesis continues to evolve. Future developments will likely focus on the discovery of more efficient and sustainable catalytic systems, including the use of earth-abundant metals and the development of novel asymmetric transformations. Furthermore, the application of continuous flow technology holds promise for improving the safety and scalability of some of the more hazardous or technically challenging methods discussed in this guide.

References

  • Tiffeneau–Demjanov rearrangement. In Wikipedia. Retrieved February 19, 2026, from [Link]

  • Golfmann, M., Glagow, L., Giakoumidakis, A., et al. (2022). Organophotocatalytic [2+2] cycloaddition of electron-deficient styrenes. ChemRxiv.
  • Rhodium‐Catalyzed Asymmetric Arylation of Cyclobutenone Ketals. In Request PDF. Retrieved February 19, 2026, from [Link]

  • Tiffeneau-Demjanov Rearrangement. In SynArchive. Retrieved February 19, 2026, from [Link]

  • Golfmann, M., Glagow, L., Giakoumidakis, A., et al. (2022). Organophotocatalytic [2+2] Cycloaddition of Electron-Deficient Styrenes.
  • Kohlbacher, S. M., & Ionasz, V.-S. (2019). The synthetic versatility of the Tiffeneau–Demjanov chemistry in homologation tactics. Monatshefte für Chemie - Chemical Monthly, 150(12), 2097–2110.
  • The Demjanov and Tiffeneau-Demjanov Ring Expansions. In Organic Reactions. Retrieved February 19, 2026, from [Link]

  • Golfmann, M., Glagow, L., Giakoumidakis, A., et al. (2022). Organophotocatalytic [2+2] cycloaddition of electron-deficient styrenes. ChemRxiv.
  • Lu, Z., Shen, M., & Yoon, T. (2011). [3+2] cycloadditions of aryl cyclopropyl ketones by visible light photocatalysis. Journal of the American Chemical Society, 133(5), 1162–1164.
  • Egea-Arrebola, D., Goetzke, F. W., & Fletcher, S. P. (2023). Rhodium-Catalyzed Asymmetric Arylation of Cyclobutenone Ketals.
  • Enone Olefin [2 + 2] Photochemical Cycloadditions. In Organic Reactions. Retrieved February 19, 2026, from [Link]

  • Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines. Organic & Biomolecular Chemistry.
  • Bach, T. (2017). Intermolecular [2+2] Photocycloaddition of β-Nitrostyrenes to Olefins upon Irradiation with Visible Light. Synlett, 28(17), 2145–2148.
  • Lu, Z., Shen, M., & Yoon, T. (2011).
  • Johnson, Choo, & Lautens. (2015). ChemInform Abstract: Rhodium‐Catalyzed Arylative Cyclization for the Enantioselective Synthesis of (Trifluoromethyl)cyclobutanols. Sci-Hub.
  • Sivaguru, J., Bach, T., & Ramamurthy, V. (2022). [2 + 2] photocycloaddition. Photochemical & Photobiological Sciences, 21(5), 793–798.
  • Conner, M. L., & Brown, M. K. (2016). Lewis Acid-Promoted [2+2] Cycloadditions of Alkenes with Arylketenes. PMC.
  • [2+2] photocycloadditions of alkenes; [PC]=photocatalyst. In ResearchGate. Retrieved February 19, 2026, from [Link]

  • [2 + 2] Photocycloadditions of Conformationally Constrained Styrenes Enabled by Triplet Lifetime Extension. In Princeton University. Retrieved February 19, 2026, from [Link] Knowles/publications/2-2-photocycloadditions-conformationally-constrained-styrenes-enabled-triplet

  • Barranco, S., Uras, M., Frau, V., et al. (2022). Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. MDPI.
  • Pd(II)-Catalyzed Enantioselective C(sp3)–H Arylation of Cyclopropanes and Cyclobutanes Guided by Tertiary Alkylamines. In PMC. Retrieved February 19, 2026, from [Link]

  • Palladium-Catalyzed α-Arylation of Esters: Synthesis of the Tetrahydroisoquinoline Ring. MDPI.
  • (2023). Rhodium‐Catalyzed Asymmetric Arylation of Cyclobutenone Ketals.
  • Moradi, W. A., & Buchwald, S. L. (2001). Palladium-Catalyzed α-Arylation of Esters. Organic Chemistry Portal.
  • Conner, M. L., & Brown, M. K. (2016). Lewis acid-promoted [2 + 2] cycloadditions of alkenes with aryl ketenes. PubMed.
  • (2001). [2+2]Cycloaddition Reaction of Styrene Derivatives Using an Fe(III) Salt Catalyst.
  • Egea-Arrebola, D., Goetzke, F. W., & Fletcher, S. P. (2023).
  • Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides. In PMC. Retrieved February 19, 2026, from [Link]

  • The Demjanov and Tiffeneau‐Demjanov Ring Expansions. In ResearchGate. Retrieved February 19, 2026, from [Link]

  • Deraet, X., Voets, L., De Vleeschouwer, F., et al. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. Vrije Universiteit Brussel.
  • Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. In PMC. Retrieved February 19, 2026, from [Link]

  • Synthesis of cyclopentanones. In Organic Chemistry Portal. Retrieved February 19, 2026, from [Link]

  • Substrate scope of cyclobutenones 8.[a]. In ResearchGate. Retrieved February 19, 2026, from [Link]

  • Novel Synthesis of Aryl Cyclopropylketones. In Thieme Chemistry. Retrieved February 19, 2026, from [Link]

  • Frongia, A., Piras, P. P., & Secci, F. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. MDPI.
  • Deraet, X., Voets, L., et al. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: a Comparison Between Experiment and Theory. Semantic Scholar.
  • Cheng, J.-T., Xiao, L.-J., Qian, S.-Q., et al. (2020). Palladium(II)-Catalyzed Selective Arylation of Tertiary C‒H Bonds of Cyclobutylmethyl Ketones Using Transient Directing Groups. PMC.
  • Stereoselective Reductions of 3-Substituted Cyclobutanones: a Comparison Between Experiment and Theory. In Request PDF. Retrieved February 19, 2026, from [Link]

  • Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. MDPI.
  • Table 2. Substrate Scope For Aryl TTS: The Journal of Organic Chemistry. In Scribd. Retrieved February 19, 2026, from [Link]

  • Transition-Metal-Catalyzed Construction of Alkyl–Alkyl Bonds: Another Dimension in Cross-Coupling Chemistry. In PMC. Retrieved February 19, 2026, from [Link]

Sources

Safety & Regulatory Compliance

Safety

3-[4-(Trifluoromethoxy)phenyl]cyclobutan-1-one proper disposal procedures

This guide outlines the operational safety and disposal protocols for 3-[4-(Trifluoromethoxy)phenyl]cyclobutan-1-one (CAS: 1506272-65-6). As a Senior Application Scientist, I have structured this not merely as a checklis...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational safety and disposal protocols for 3-[4-(Trifluoromethoxy)phenyl]cyclobutan-1-one (CAS: 1506272-65-6).

As a Senior Application Scientist, I have structured this not merely as a checklist, but as a risk-based operational framework. The presence of both a strained cyclobutanone ring and a fluorinated ether moiety dictates specific handling requirements that differ from standard organic waste.

Executive Safety Summary

  • Chemical Classification: Halogenated Organic Ketone.

  • Primary Hazards: Skin/Eye/Respiratory Irritant (H315, H319, H335); Combustible Liquid (Predicted); Reactive (Strained Ring).

  • Critical Disposal Directive: DO NOT combine with non-halogenated solvents. This compound must be segregated as Halogenated Waste to ensure proper incineration and capture of hydrogen fluoride (HF) byproducts.

  • RCRA Status: Likely D001 (Ignitable) if flash point < 60°C; otherwise regulated as Non-RCRA Halogenated Waste (depending on state regulations), but always requires high-temperature incineration.

Hazard Identification & Mechanistic Assessment

To handle this chemical safely, one must understand the causality behind its hazards.

Structural FeatureHazard MechanismOperational Implication
Cyclobutanone Ring Ring Strain (~26 kcal/mol): The 4-membered ring is highly strained and susceptible to ring-opening reactions with nucleophiles or strong oxidizers.Avoid contact with strong bases or oxidizers (e.g., peroxides, nitric acid) in waste containers to prevent exothermic rupture.
Trifluoromethoxy Group (-OCF₃) Thermal Decomposition: Upon combustion, the C-F bonds break, releasing toxic Hydrogen Fluoride (HF) gas.MANDATORY: Must be incinerated in a facility equipped with caustic scrubbers. Never dispose of via standard open burning or general solvent waste streams.
Phenyl Ring Lipophilicity: Increases skin absorption potential.Double-gloving (Nitrile) is required.

Waste Segregation & Decision Logic

Proper segregation is the single most critical step in laboratory waste management. Mixing halogenated waste with non-halogenated waste significantly increases disposal costs and complicates the incineration process.

Figure 1: Waste Segregation Decision Logic

WasteSegregation Start Start: Liquid Waste Containing 3-[4-(Trifluoromethoxy)phenyl]cyclobutan-1-one CheckMix Is it mixed with other solvents? Start->CheckMix CheckHal Are the other solvents Halogenated? (e.g., DCM, Chloroform) CheckMix->CheckHal Yes StreamA STREAM A: Pure Halogenated Organic Waste CheckMix->StreamA No (Pure) StreamB STREAM B: Mixed Halogenated Waste CheckHal->StreamB Yes StreamC Do NOT Mix with Non-Halogenated Solvents (Acetone, Ethanol, Hexane) CheckHal->StreamC No StreamC->StreamB If mixed, default to Stream B

Caption: Logical flow for determining the correct waste stream. Note that introducing even small amounts of halogenated material into a non-halogenated stream reclassifies the entire container as halogenated.

Detailed Disposal Procedures

Step 1: Pre-Disposal Stabilization

Before placing the waste into a drum or carboy, ensure it is chemically stable.

  • Quenching: If the material is part of a reaction mixture containing active reagents (e.g., borohydrides, lithium reagents), quench carefully with a suitable solvent (e.g., methanol) and allow to cool to room temperature.

  • pH Check: Ensure the waste solution is neutral (pH 6-8). Acidic waste containing fluorides can etch glass; basic waste can induce ring-opening of the cyclobutanone.

Step 2: Packaging & Labeling
  • Container: Use High-Density Polyethylene (HDPE) or glass containers. HDPE is preferred to avoid breakage.

  • Headspace: Leave at least 10% headspace to allow for thermal expansion.

  • Labeling:

    • Primary Label: "HAZARDOUS WASTE - HALOGENATED SOLVENTS."

    • Constituents: Explicitly list "3-[4-(Trifluoromethoxy)phenyl]cyclobutan-1-one" and any co-solvents (e.g., "Dichloromethane").

    • Hazard Checkboxes: Check "Flammable" and "Toxic/Irritant."

Step 3: Final Disposal (Incineration)

This compound must be destroyed via High-Temperature Incineration (typically >1100°C) with secondary combustion chambers and rapid quenching/scrubbing systems.

  • Why? The C-F bond is one of the strongest in organic chemistry. Standard combustion temperatures may result in incomplete destruction, releasing perfluoroisobutylene (PFIB) or HF.

  • Action: Contract a licensed hazardous waste disposal service (e.g., Veolia, Clean Harbors) that certifies incineration capabilities for fluorinated organics.

Emergency Spill Response

In the event of a spill outside of a fume hood:

  • Evacuate & Ventilate: The vapors may be irritating.[1][2] Clear the immediate area.[1][3][4][5]

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. If the spill is large (>500 mL) or in a confined space, use a half-mask respirator with organic vapor cartridges.

  • Containment: Use a non-combustible absorbent (vermiculite or sand). Do not use paper towels or sawdust, as the flammability of the ketone combined with the high surface area increases fire risk.

  • Cleanup: Scoop the absorbed material into a wide-mouth HDPE jar. Label as "Solid Debris Contaminated with Halogenated Organics."

  • Decontamination: Wash the surface with a dilute surfactant solution.

Physicochemical Data for Safety Planning

PropertyValue / StatusSource
CAS Number 1506272-65-6[1]
Molecular Formula C₁₁H₉F₃O₂[1]
Molecular Weight 230.19 g/mol [1]
Physical State Liquid[1]
Flash Point Predicted Combustible (Parent Cyclobutanone: 10°C)[2]
GHS Signals Warning: H315, H319, H335[3]
InChI Key GDWWQWDUGSHEAT-UHFFFAOYSA-N[1]

References

  • PubChem. (n.d.).[6] 3-[4-(Trifluoromethoxy)phenyl]cyclobutan-1-one Compound Summary. National Library of Medicine. Retrieved February 19, 2026, from [Link]

  • U.S. EPA. (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations: F-List and Characteristic Wastes. Retrieved February 19, 2026, from [Link]

Sources

Handling

Personal protective equipment for handling 3-[4-(Trifluoromethoxy)phenyl]cyclobutan-1-one

Introduction: The Molecule and the Mission As researchers in drug discovery, we often handle "Novel Chemical Entities" (NCEs) where specific toxicological data is sparse. 3-[4-(Trifluoromethoxy)phenyl]cyclobutan-1-one re...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Molecule and the Mission

As researchers in drug discovery, we often handle "Novel Chemical Entities" (NCEs) where specific toxicological data is sparse. 3-[4-(Trifluoromethoxy)phenyl]cyclobutan-1-one represents a classic medicinal chemistry building block: it combines a strained cyclobutanone ring (providing electrophilic reactivity for scaffold elaboration) with a trifluoromethoxy group (enhancing metabolic stability and lipophilicity).

The Safety Paradox: While the trifluoromethoxy group is chemically robust, the cyclobutanone ring is inherently strained (~26 kcal/mol strain energy). This makes the molecule susceptible to ring-opening reactions and nucleophilic attack.[1] Furthermore, fluorinated aromatics possess high lipophilicity, increasing the potential for dermal absorption.

Core Directive: Treat this compound as a potential sensitizer and irritant with unknown systemic toxicity. This guide moves beyond generic advice to provide a self-validating safety system for your laboratory.

Hazard Identification & Risk Assessment (SAR Analysis)

Based on Structure-Activity Relationships (SAR) and functional group analysis.

FeatureChemical BehaviorSafety Implication
Cyclobutanone Ring High ring strain; electrophilic center.[1]Potential alkylating agent. Risk of ring-opening if heated or treated with strong nucleophiles.
-OCF3 Group Electron-withdrawing; lipophilic.Increases skin permeability. Thermal decomposition releases Hydrogen Fluoride (HF) and fluorophosgene.
Physical State Solid (Powder/Crystal).Dust inhalation is the primary exposure vector. Static charge buildup is likely during weighing.
Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent "permeation breakthrough"—the silent failure where chemicals pass through glove material without visible degradation.

Table 1: Task-Based PPE Requirements

PPE CategoryStandard Handling (Weighing/Transfer)High-Risk Operations (Scale-up/Solution Phase)Technical Rationale
Hand Protection Double Nitrile (Blue/Purple)Outer: 5 milInner: 4 milSilver Shield / 4H Laminate (under Nitrile)Required if dissolved in DCM, THF, or DMF.Fluorinated compounds can facilitate carrier-solvent permeation. Laminate liners provide broad chemical resistance.
Eye Protection Safety Glasses with side shields (ANSI Z87.1+)Chemical Goggles (Indirect Venting)Fine powders aerosolize easily. Goggles prevent dust entry; glasses only stop projectiles.
Respiratory Fume Hood (Sash at 18")No respirator needed if used correctly.P100/OV Respirator Only if work must occur outside a hood (Emergency/Spill).The -OCF3 group implies potential respiratory irritation.[2][3] Engineering controls (Hood) are superior to PPE.
Body Protection Lab Coat (100% Cotton or Nomex)Tyvek Sleeve Covers + Lab CoatSynthetic blends can melt into skin if a fire occurs (cyclobutanones are flammable).
Operational Workflow: A Self-Validating Protocol
Phase A: Weighing & Transfer (The Critical Zone)

Most exposures occur here due to static-induced aerosolization.

  • Static Neutralization: Place an ionizing bar or anti-static gun inside the balance enclosure. Fluorinated powders are notorious for static "jumping."

  • The "Double-Containment" Rule: Never transport the vial across the lab in your hand. Place the vial inside a secondary container (e.g., a plastic beaker) before removing it from the storage cabinet.

  • Taring: Tare the weighing boat before opening the chemical vial. Minimize the time the vial is open.

Phase B: Reaction Setup
  • Solvent Choice: If dissolving in halogenated solvents (DCM), assume the solution can penetrate standard nitrile gloves in <5 minutes. Upgrade to Silver Shield gloves immediately.

  • Inert Atmosphere: Flush the reaction vessel with Nitrogen or Argon. Cyclobutanones can oxidize or ring-open in the presence of atmospheric moisture and oxygen over time.

Phase C: Thermal Control

Warning: Do not heat above 100°C without a blast shield. The strain energy of the cyclobutane ring combined with the fluorinated motif can lead to rapid, exothermic decomposition.

Visual Logic: PPE Decision Tree

Use this logic flow to determine the necessary protection level before starting any experiment.

PPE_Decision_Matrix Start START: Handling 3-[4-(Trifluoromethoxy)phenyl]cyclobutan-1-one State_Check Is the compound in Solid or Solution phase? Start->State_Check Solid Solid (Powder) State_Check->Solid Solution Solution Phase State_Check->Solution Quant_Check Quantity > 500mg? Solid->Quant_Check Std_PPE STANDARD PPE: Double Nitrile Gloves Safety Glasses Fume Hood Quant_Check->Std_PPE No High_Dust_PPE ENHANCED PPE: Double Nitrile Chemical Goggles Anti-Static Gun Quant_Check->High_Dust_PPE Yes Solvent_Check Solvent: DCM, THF, or DMF? Solution->Solvent_Check Solvent_Check->Std_PPE No (e.g., Water/Ethanol) Laminate_PPE BARRIER PPE: Silver Shield Laminate Gloves (Under Nitrile) Fume Hood Solvent_Check->Laminate_PPE Yes (Penetrating Solvents)

Figure 1: PPE Decision Matrix based on physical state and carrier solvent risks.

Emergency Response & Spill Management
The "Fluorine Rule" for Spills

Unlike standard organic spills, fluorinated compounds require specific attention to disposal.

  • Isolate: Evacuate the immediate area (10 ft radius).

  • PPE Upgrade: Don Silver Shield gloves and a P100 respirator if the powder is airborne outside the hood.

  • Neutralize/Absorb:

    • Solids: Do not sweep (creates dust). Use a wet wipe or HEPA vacuum designated for hazardous chemicals.

    • Liquids: Absorb with Vermiculite or Sand. Do not use paper towels (combustible and rapid evaporation surface).

  • Decontamination: Wash the surface with a mild surfactant (soap/water) followed by an ethanol wipe.

Spill_Response Spill Spill Detected Assess Assess: Solid or Liquid? Spill->Assess Solid_Path Solid: Wet Wipe / HEPA Vacuum (NO Sweeping) Assess->Solid_Path Liquid_Path Liquid: Absorb with Vermiculite (NO Paper Towels) Assess->Liquid_Path Bagging Double Bag in Polyethylene Solid_Path->Bagging Liquid_Path->Bagging Label Label: 'Fluorinated Organic Waste' Bagging->Label

Figure 2: Spill Response Workflow emphasizing containment of fluorinated particulates.

Disposal: The "Forever Chemical" Consideration[5]

Disposal is the final step of safety. Fluorinated organics (PFAS-adjacent structures) are under increasing regulatory scrutiny.

  • Do NOT pour down the drain.

  • Do NOT mix with general organic waste if your facility separates "Halogenated" waste.

  • The Protocol:

    • Segregate into "Halogenated Organic Waste" containers.

    • Label clearly with the full chemical name.

    • Incineration Requirement: Ensure your waste contractor utilizes high-temperature incineration (>1100°C) with scrubber systems. Standard incineration may release HF gas or uncombusted fluorocarbons into the atmosphere.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • American Chemical Society. (2023). Chemical Safety in the Laboratory. ACS Center for Lab Safety. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances.[Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets.[Link]

Sources

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